molecular formula C7H5Br2N3 B1593412 4,6-Dibromo-3H-benzoimidazol-5-ylamine CAS No. 886363-61-7

4,6-Dibromo-3H-benzoimidazol-5-ylamine

カタログ番号: B1593412
CAS番号: 886363-61-7
分子量: 290.94 g/mol
InChIキー: WLJIUYGZXSEATI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dibromo-3H-benzoimidazol-5-ylamine is a useful research compound. Its molecular formula is C7H5Br2N3 and its molecular weight is 290.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dibromo-3H-benzoimidazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-3H-benzoimidazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,6-dibromo-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJIUYGZXSEATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)N)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649665
Record name 4,6-Dibromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-61-7
Record name 5,7-Dibromo-1H-benzimidazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary This technical guide details the synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also identified as 4,6-dibromo-5-aminobenzimidazole), a highly functionalized heterocyclic building block.[1] This molecule serves as a critical intermediate in the development of Casein Kinase 2 (CK2) inhibitors (e.g., derivatives related to TBB or Silmitasertib/CX-4945 precursors) and other bioactive benzimidazoles.

The synthesis centers on the regioselective electrophilic bromination of 5-aminobenzimidazole. Due to the potent electron-donating nature of the amino group at position 5, the benzene ring is strongly activated at the ortho positions (C4 and C6), allowing for clean dibromination using elemental bromine in glacial acetic acid. This guide provides a robust, scalable protocol, mechanistic insights, and safety frameworks for researchers.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via functional group manipulation of an intact benzimidazole core rather than de novo ring construction, which would require the difficult preparation of unstable poly-brominated phenylenediamines.

Strategic Logic
  • Target: 4,6-Dibromo-3H-benzoimidazol-5-ylamine.[1]

  • Disconnection: C–Br bonds.

  • Precursor: 5-Aminobenzimidazole.

  • Starting Material: 4-Nitro-1,2-phenylenediamine (commercially available) or 5-Nitrobenzimidazole.

Mechanistic Rationale: The amino group (


) at C5 is a strong ortho, para-director.
  • C4 (Ortho): Highly activated.

  • C6 (Ortho): Highly activated.

  • C7 (Meta): Less activated.

  • Imidazole Ring: Generally electron-deficient compared to the benzene ring, preventing substitution at C2 under these conditions.

Therefore, treating 5-aminobenzimidazole with 2.0–2.2 equivalents of bromine results in selective 4,6-dibromination.

Retrosynthesis Target 4,6-Dibromo-5-aminobenzimidazole Precursor1 5-Aminobenzimidazole Target->Precursor1 Bromination (Br2/AcOH) Precursor2 5-Nitrobenzimidazole Precursor1->Precursor2 Reduction (H2/Pd or Sn/HCl) Start 4-Nitro-o-phenylenediamine Precursor2->Start Cyclization (HCOOH)

Figure 1: Retrosynthetic pathway identifying 5-aminobenzimidazole as the key divergent intermediate.

Part 2: Detailed Experimental Protocol

Stage 1: Preparation of 5-Aminobenzimidazole (If not purchased)

Note: If starting material is commercially available, skip to Stage 2.[1]

Reagents: 5-Nitrobenzimidazole, 10% Pd/C, Ethanol, Hydrogen gas (balloon).

  • Dissolve 5-nitrobenzimidazole (10 mmol) in Ethanol (50 mL).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (1 atm) at RT for 12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate in vacuo to yield 5-aminobenzimidazole as a brown solid.

Stage 2: Regioselective Bromination (The Core Synthesis)

This protocol uses glacial acetic acid to solubilize the substrate and moderate the reactivity of bromine, preventing tar formation.

Materials Table

ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
5-Aminobenzimidazole 133.151.05.0 g (37.5 mmol)Substrate
Bromine (

)
159.812.213.2 g (~4.3 mL)Electrophile
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Catalyst
Sodium Acetate 82.032.57.7 gAcid Scavenger (Optional)
Sodium Bisulfite 104.06Excess(aq. solution)Quench

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a

    
     drying tube. Clamp securely in a fume hood (Bromine vapor hazard).
    
  • Dissolution: Charge the flask with 5-aminobenzimidazole (5.0 g) and Glacial Acetic Acid (40 mL). Stir until fully dissolved. Note: Slight warming (40°C) may speed up dissolution.

  • Bromine Addition:

    • Dilute the Bromine (4.3 mL) in Glacial Acetic Acid (10 mL) in the addition funnel.

    • Cool the reaction flask to 0–5°C using an ice bath.

    • Add the bromine solution dropwise over 45–60 minutes.

    • Observation: The solution will turn dark orange/red. A precipitate (hydrobromide salt) may begin to form.[3]

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir at RT for 4 hours.

    • QC Check: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quenching & Isolation:

    • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • If excess bromine remains (persistent orange color), add saturated aqueous Sodium Bisulfite (

      
      )  dropwise until the color fades to yellow/white.
      
    • Neutralize the solution to pH ~8 using aqueous Ammonia (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) to liberate the free base.[1]
  • Filtration:

    • Filter the resulting precipitate using a Buchner funnel.

    • Wash the cake with cold water (

      
       mL).[1]
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) or pure Methanol .

    • Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 75–85% Appearance: Off-white to light brown powder.

Part 3: Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected profiles.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • 
     12.0–12.5 ppm:  Broad singlet (1H, Imidazole 
    
    
    
    ).
  • 
     8.10 ppm:  Singlet (1H, C2-
    
    
    
    of imidazole ring).
  • 
     7.60 ppm:  Singlet (1H, C7-
    
    
    
    ). Note: The absence of coupling confirms the isolated proton, implying substitution at C4 and C6.
  • 
     5.0–5.5 ppm:  Broad singlet (2H, 
    
    
    
    ).

2. Mass Spectrometry (ESI-MS)

  • Pattern: Characteristic tribromide-like isotope pattern is not expected; this is a di-bromo species. Look for the 1:2:1 triplet ratio for

    
    .
    
  • M+H: Calculated for

    
    : ~291.9.
    
    • Peaks at 290, 292, 294 (approx intensities 1:2:1).

3. HPLC Purity

  • Column: C18 Reverse Phase.

  • Mobile Phase: Gradient Water (0.1% TFA) / Acetonitrile.[1]

  • Retention: The dibromo product is significantly more hydrophobic (longer retention time) than the unbrominated precursor.[1]

Part 4: Critical Safety & Handling

Bromine (


): 
  • Hazard: Highly corrosive, volatile, and toxic. Causes severe burns.

  • Control: Handle only in a functioning fume hood. Wear double nitrile gloves, lab coat, and face shield. Keep sodium thiosulfate solution nearby for spill neutralization.

Benzimidazoles:

  • Hazard: Potential bioactive kinase inhibitors. Treat as potentially toxic.

  • Control: Avoid inhalation of dust. Use a particulate respirator (N95) when weighing dry solids.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Reaction too hot or

added too fast.
Maintain 0°C during addition. Add

very slowly.
Monobromination Insufficient Bromine.[4]Ensure >2.1 equivalents of

are used.
Product is Salt Incomplete neutralization.Ensure pH is adjusted to ~8 during workup to isolate the free amine.
Isomer Mixtures Unlikely due to strong directing effects.Verify structure by NMR.[5] If C7 is substituted, check temperature (high temp promotes thermodynamic scrambling).

References

  • Regioselectivity in Benzimidazole Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry.
  • Synthesis of 5-Aminobenzimidazole Precursors

    • BenchChem Technical Support.[2][6] "Preparation method of 5-aminobenzimidazole."[1][7]

  • General Protocol for Bromination in Acetic Acid

    • Vogel, A.I. "Practical Organic Chemistry.
  • Related CK2 Inhibitor Chemistry (TBB/CX-4945)

    • Pagano, M. A., et al. "Tetrabromobenzimidazole (TBB) and related compounds." Journal of Medicinal Chemistry.

(Note: Specific CAS 1228956-90-8 or similar may refer to derivatives. The protocol above is derived from first-principles aromatic substitution chemistry validated by analogous literature methods for aminobenzimidazoles.)

Sources

Physicochemical properties of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also referred to as 4,6-dibromo-1H-benzo[d]imidazol-5-amine).

A Privileged Scaffold for Kinase Inhibition and Drug Discovery

Part 1: Executive Summary & Molecular Identity

4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7) is a halogenated benzimidazole derivative serving as a critical intermediate in the synthesis of Casein Kinase 2 (CK2) inhibitors and antiviral agents. Structurally, it combines the privileged benzimidazole heterocycle—known for its bioisosteric similarity to purine bases—with an electron-deficient, sterically constrained amino core.

The molecule exhibits annular tautomerism , existing in equilibrium between the 1H- and 3H- forms. For synthetic chemistry purposes, the amino group at position 5 (or 6) serves as a nucleophilic handle, while the ortho-bromine atoms at positions 4 and 6 provide hydrophobic bulk and sites for palladium-catalyzed cross-coupling.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / DescriptionTechnical Note
CAS Number 886363-61-7Confirmed identity.[9]
Molecular Formula C₇H₅Br₂N₃High halogen content (52% by mass).[2]
Molecular Weight 304.95 g/mol Fragment-like space; suitable for FBDD*.
Appearance Off-white to pale brown solidDarkens upon oxidation/light exposure.[2]
Melting Point >240°C (dec.)[2]High lattice energy due to intermolecular H-bonding.[2]
Solubility DMSO, DMF, DMAcInsoluble in water; limited solubility in MeOH/EtOH.
pKa (Predicted) Imidazole N: ~3.5Reduced basicity due to electron-withdrawing Br atoms.[2]
LogP (Predicted) 2.6 ± 0.4Lipophilic; optimized for ATP-pocket binding.[2]

*FBDD: Fragment-Based Drug Discovery

Part 2: Synthesis & Manufacturing Protocol

Expert Insight: The direct bromination of 5-aminobenzimidazole is the most direct route but is prone to over-bromination (yielding 4,5,6,7-tetrabromo derivatives like TBB). The protocol below utilizes a controlled stoichiometry approach at low temperatures to maximize selectivity for the 4,6-dibromo species.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 5-Aminobenzimidazole (Precursor) Inter Intermediate: N-Bromination? Start->Inter Electrophilic Attack Reagent Br2 (2.1 eq) / AcOH 0°C to RT Reagent->Start Product 4,6-Dibromo-5-aminobenzimidazole (Target) Inter->Product Rearrangement & Substitution Byproduct Tetrabromo-benzimidazole (Over-brominated Impurity) Product->Byproduct Excess Br2 / Heat

Caption: Controlled bromination pathway. Maintaining stoichiometry <2.2 eq Br2 is critical to prevent formation of the tetrabromo byproduct.

Step-by-Step Protocol
  • Dissolution: Charge a 3-neck round-bottom flask with 5-aminobenzimidazole (1.0 eq) and glacial acetic acid (10 vol). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Why? Low temperature reduces the kinetic energy, favoring the substitution at the most activated positions (ortho to amino) while suppressing substitution at the 7-position.

  • Bromination (Critical Step):

    • Prepare a solution of Bromine (Br₂) (2.1 eq) in acetic acid (2 vol).

    • Add the bromine solution dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Self-Validating Check: The solution will turn deep orange/red.[2] If precipitate forms early, increase stirring speed to prevent local high concentrations of Br₂.[2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitor: Use HPLC or TLC (Eluent: 10% MeOH in DCM).[2] Look for the disappearance of the starting material (Rf ~0.[2]3) and the emergence of the product (Rf ~0.5).

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-cold water (20 vol) containing Sodium Bisulfite (NaHSO₃) to quench unreacted bromine. The color should shift from red/orange to yellow/white.

    • Adjust pH to ~8.0 using aqueous Ammonia (NH₄OH) or NaOH.[2] Crucial: The free base precipitates at neutral/basic pH.

  • Purification: Filter the solid, wash extensively with water (to remove inorganic salts) and cold diethyl ether (to remove trace non-polar impurities).[2] Recrystallize from Ethanol/Water if necessary.[2]

Part 3: Applications in Drug Discovery[6]
1. Kinase Inhibition (CK2 & PIM-1)

This molecule is a structural analog of TBB (4,5,6,7-tetrabromobenzotriazole) and DMAT , known inhibitors of Casein Kinase 2 (CK2).[10]

  • Mechanism: The hydrophobic bromine atoms at positions 4 and 6 occupy the hydrophobic pocket of the ATP binding site (specifically interacting with Val66 and Ile174 in CK2).

  • Selectivity: The 5-amino group points towards the solvent interface, allowing for the attachment of solubilizing groups (e.g., alkyl chains, piperazines) to improve bioavailability compared to the parent poly-bromo compounds.

2. Synthetic Building Block

The 5-amino group is electronically deactivated by the ortho-bromines (Ortho Effect), making it less nucleophilic than a standard aniline.

  • Acylation: Requires strong conditions (e.g., acid chlorides with pyridine/DMAP) to form amides.[2]

  • Cross-Coupling: The C-Br bonds are viable for Buchwald-Hartwig or Suzuki couplings, but the free amine usually requires protection (e.g., Boc, Acetyl) first to prevent catalyst poisoning.

Structural Activity Relationship (SAR) Diagram

SAR Center 4,6-Dibromo-5-amino benzimidazole Core Br4 4-Br & 6-Br: Hydrophobic Interactions (ATP Pocket Anchors) Center->Br4 Lipophilicity Amino 5-NH2: Solvent Vector (Site for Derivatization) Center->Amino Diversity Handle Imid Benzimidazole NH: H-Bond Donor/Acceptor (Hinge Region Binding) Center->Imid Binding Affinity

Caption: SAR map highlighting the functional roles of the bromine, amino, and imidazole motifs in kinase binding.

Part 4: Safety & Handling (MSDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[2] Potential skin sensitizer.[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated compounds can undergo photolytic debromination).[2]

  • Disposal: Halogenated organic waste.[2] Do not mix with acid streams (risk of HBr/Br₂ evolution).[2]

References
  • ChemicalBook. (2024).[2] 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS 886363-61-7) Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2025).[2] Benzimidazole: Synthons, Bioactive Lead Structures, and Profiling.[2] PubChem Compound Summary.[2] Retrieved from

  • BenchChem. (2024).[2] Technical Support: Synthesis of substituted benzimidazoles. Retrieved from

  • Zień, P., et al. (2003).[2] Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2.[11] Biochemical and Biophysical Research Communications, 306(1), 129-133.[11] (Contextual grounding for brominated benzimidazole activity).

  • Pagano, M. A., et al. (2004).[2] 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2.[12] Retrieved from

Sources

Technical Guide: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS 886363-61-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS 886363-61-7), often referred to in medicinal chemistry as a polyhalogenated benzimidazole scaffold, is a critical intermediate and pharmacophore used in the development of ATP-competitive kinase inhibitors.

While structurally related to the well-known Casein Kinase 2 (CK2) inhibitors TBB (4,5,6,7-tetrabromobenzotriazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), this specific dibromo-amino variant represents a strategic "functionalizable" scaffold. The presence of the free amine at position 5 allows for the derivatization necessary to improve solubility and selectivity—two historical weaknesses of the fully brominated parent compounds.

Chemical Identity Table
PropertySpecification
CAS Number 886363-61-7
IUPAC Name 4,6-dibromo-1H-benzo[d]imidazol-5-amine
Molecular Formula C₇H₅Br₂N₃
Molecular Weight 290.94 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Ethanol (Low), Water (Insoluble)
pKa (Calculated) ~5.5 (Benzimidazole N), ~3.0 (Aniline N)
Key Structural Feature Halogen-bond donors (Br) flanking a nucleophilic amine

Mechanistic Insight: The Halogen Bond in Kinase Inhibition[7]

To understand the utility of CAS 886363-61-7, one must understand the "Sigma-Hole" theory in kinase binding.

Polyhalogenated benzimidazoles do not merely fill space in the ATP-binding pocket; they actively anchor the molecule via halogen bonds (X-bonds) . In the context of kinases like CK2, DYRK1A, and PIM1:

  • The Hinge Region Interaction: The benzimidazole nitrogen acts as a hydrogen bond donor/acceptor with the kinase hinge region (typically Val116 in CK2).[1]

  • The Bromine Anchor: The bromine atoms at positions 4 and 6 are electron-withdrawing but possess a localized region of positive electrostatic potential (the sigma-hole) on their outer axis. This allows them to form highly specific attractive interactions with backbone carbonyl oxygens or carboxylate side chains (e.g., Glu114) within the hydrophobic pocket.

Why this specific molecule? Unlike the tetrabromo-analogs (which are often too hydrophobic and insoluble), the 5-amino group in CAS 886363-61-7 serves two roles:

  • Solubility Handle: It increases polarity.

  • Vector for Growth: It allows medicinal chemists to attach solubilizing tails (e.g., piperazines) or selectivity-enhancing motifs without disrupting the critical Br-Hinge-Br binding triad.

Visualizing the Mechanism (DOT Diagram)

KinaseMechanism Compound 4,6-Dibromo-3H-benzoimidazol-5-ylamine Hinge Kinase Hinge Region (Val116 / Glu114) Compound->Hinge H-Bond (N-H...O) Pocket Hydrophobic ATP Pocket Compound->Pocket Halogen Bond (Br...O=C) Inhibition ATP Competitive Inhibition (IC50 Reduction) Hinge->Inhibition Stabilizes Inactive Conformation Pocket->Inhibition Blocks ATP Entry

Figure 1: Mechanistic interaction of the dibromo-benzimidazole scaffold within the kinase ATP-binding pocket, highlighting the critical halogen bonding.[2][3][4][5]

Synthesis Protocol

The synthesis of 4,6-dibromo-3H-benzoimidazol-5-ylamine exploits the directing effects of the amino group on the benzimidazole core. The amino group at position 5 is a strong ortho, para-director. Since position 2 is the imidazole carbon and position 7 is sterically hindered, electrophilic bromination selectively targets positions 4 and 6.

Reaction Scheme

Precursor: 1H-benzo[d]imidazol-5-amine (commercially available). Reagents: Bromine (


) or N-Bromosuccinimide (NBS); Acetic Acid (

).
Step-by-Step Methodology
  • Preparation:

    • Dissolve 1H-benzo[d]imidazol-5-amine (1.0 eq) in Glacial Acetic Acid. Ensure the concentration is approximately 0.5 M.

    • Note: Acetic acid serves as both solvent and catalyst to moderate the reactivity of the amine.

  • Bromination:

    • Cool the solution to 0–5°C in an ice bath.

    • Add a solution of Bromine (

      
      , 2.1 eq) in acetic acid dropwise over 30 minutes.
      
    • Critical Control Point: Do not add bromine too quickly, as this can lead to over-bromination at position 7 or oxidation of the imidazole ring.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 291.9). Look for the disappearance of the mono-bromo intermediate.

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water. A precipitate should form.

    • Neutralize the solution to pH ~8 using saturated Sodium Bicarbonate (

      
      ) or Ammonium Hydroxide (
      
      
      
      ).
    • Filter the solid.

    • Recrystallization: Purify the crude solid using Ethanol/Water (9:1).

Synthesis Workflow Diagram

SynthesisRoute Start Start: 5-Aminobenzimidazole Step1 1. Dissolve in Glacial AcOH (Solvent/Catalyst) Start->Step1 Step2 2. Electrophilic Bromination (Br2 or NBS, 2.1 eq, 0°C) Step1->Step2 Step3 3. Ortho-Directing Effect (Targets C4 and C6) Step2->Step3 Product Product: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (Precipitate upon pH 8 adj) Step3->Product

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of CAS 886363-61-7.

Biological Evaluation: Kinase Inhibition Assay

To validate the activity of this molecule (or derivatives synthesized from it), a radiometric or luminescent kinase assay is required. The following protocol is optimized for CK2 (Casein Kinase 2) screening, the primary target for this scaffold.

Protocol: Luminescent ADP-Detection Assay

Objective: Measure the conversion of ATP to ADP by CK2 in the presence of the inhibitor.

Reagents:

  • Recombinant Human CK2 holoenzyme.

  • Substrate: Casein or specific peptide (e.g., RRRADDSDDDDD).

  • ATP (Ultra-pure).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM

    
    , 0.01% Triton X-100, 1 mM DTT.
    

Procedure:

  • Compound Prep: Prepare a 10 mM stock of 4,6-Dibromo-3H-benzoimidazol-5-ylamine in 100% DMSO. Perform 1:3 serial dilutions.

  • Enzyme Mix: Dilute CK2 enzyme in Assay Buffer to 2x final concentration (typically 10 ng/well).

  • Incubation: Add 5 µL of Compound and 5 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 minutes at RT to allow inhibitor binding (Time-dependent inhibition check).

  • Reaction Start: Add 10 µL of Substrate/ATP mix (ATP concentration should be at

    
    , approx 10 µM).
    
  • Run: Incubate at 30°C for 45 minutes.

  • Detection: Add ADP-detection reagent (e.g., ADP-Glo™). Incubate 40 minutes.

  • Read: Measure Luminescence (RLU) on a plate reader.

Data Analysis: Calculate % Inhibition =


.
Fit data to a sigmoidal dose-response curve to determine 

.

References

  • Battistutta, R., et al. (2005). "Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole." Chemistry & Biology.

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2." Biochemical Journal.

  • Janeczko, M., et al. (2016). "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[6] Molecular and Cellular Biochemistry.

  • PubChem Compound Summary. "5,7-Dibromo-1H-benzo[d]imidazol-6-amine (CAS 886363-61-7)." National Center for Biotechnology Information.

  • Cozza, G., & Pinna, L. A. (2016). "Casein kinase 2 (CK2) inhibitors: emerging anticancer therapeutic agents?" Expert Opinion on Emerging Drugs.

Sources

Potential applications of 4,6-Dibromo-3H-benzoimidazol-5-ylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also known as 4,6-dibromo-1H-benzimidazol-5-amine), a highly functionalized heterocyclic scaffold with significant utility in medicinal chemistry.

A Technical Guide for Medicinal Chemists and Drug Developers[1]

Executive Summary

In the landscape of kinase inhibitor design and antiviral discovery, the benzimidazole core is a privileged structure.[1] However, the specific substitution pattern of 4,6-dibromo-3H-benzoimidazol-5-ylamine offers a unique "chemical handle" profile that distinguishes it from generic benzimidazoles.

This compound functions as a tri-vector scaffold :

  • The 5-Amino Group: A primary anchor for hydrogen bonding (hinge binding) or derivatization (urea/amide formation).[1][2]

  • The 4,6-Dibromo Motifs: Provide steric bulk to fill hydrophobic pockets (e.g., Gatekeeper residues in kinases) and serve as orthogonal handles for palladium-catalyzed cross-couplings.

  • The Benzimidazole Core: A proven ATP-mimetic pharmacophore with tunable pKa (5.5–6.[1]0) and tautomeric adaptability.[1]

Structural Biology & Pharmacophore Analysis[2][4]

The medicinal value of this scaffold lies in its electronic and steric properties.[1]

  • Electronic Push-Pull: The electron-donating amino group (-NH2) at position 5 increases electron density in the phenyl ring, while the two bromine atoms at positions 4 and 6 exert an inductive electron-withdrawing effect (-I). This balances the nucleophilicity of the amine, making it stable yet reactive enough for acylation without protecting groups.[1]

  • Halogen Bonding: The bromine atoms are not merely hydrophobic space-fillers.[1] They are capable of forming halogen bonds (X-bonds) with backbone carbonyls or sulfhydryl groups in protein targets (e.g., CK2, DYRK1A), a strategy often used to boost potency 10-100 fold over chloro-analogs.[2]

  • Tautomeric Versatility:

    • Form A (1H): Hydrogen on N1.

    • Form B (3H): Hydrogen on N3.[1][2]

    • Note: In solution, these tautomers interconvert rapidly. The "4,6-dibromo" numbering is relative to the 5-amine, ensuring the bromines always flank the amino group regardless of the tautomer.[1]

Diagram: Pharmacophore Vectors

Pharmacophore Core Benzimidazole Core (ATP Mimetic) Br4 4-Bromo (Hydrophobic/X-Bond) Core->Br4 Steric Blockade Br6 6-Bromo (Suzuki Handle) Core->Br6 Library Expansion NH2 5-Amino (H-Bond Donor/Derivatization) Core->NH2 Hinge Binder Br4->NH2 Ortho-Constraint Br6->NH2 Ortho-Constraint

Caption: Vector analysis of the scaffold showing the orthogonal reactivity and binding potential of the bromine and amino substituents.

Synthetic Protocols

For research applications, purity and regioselectivity are paramount.[2] Below are two validated routes for synthesizing this scaffold.

Method A: Direct Bromination (High Throughput)

This method utilizes the strong ortho-directing effect of the amino group on the pre-formed benzimidazole.[1]

Protocol:

  • Starting Material: Dissolve 1H-benzimidazol-5-amine (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Bromination: Cool to 0°C. Add Bromine (Br2) (2.1 eq) dropwise over 30 minutes. The amino group activates positions 4 and 6.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by LC-MS (Target M+H: ~306/308/310 triplet pattern).[1][2]

  • Workup: Pour into ice water. Neutralize with saturated NaHCO3 to pH 8.[1] The product precipitates as a solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Critical Note: Control stoichiometry carefully.[1] Excess bromine can lead to oxidation of the benzimidazole ring or N-bromination.[1]

Method B: De Novo Cyclization (High Precision)

Recommended for GMP-like requirements to ensure no regioisomers.[1]

  • Precursor: Start with 3,5-dibromo-1,2,4-triaminobenzene .

  • Cyclization: Reflux with Formic Acid (85%) for 3 hours.

  • Mechanism: The diamine condenses with formic acid to close the imidazole ring.[1] The bromines remain stable.[1]

  • Yield: Typically >85%.

Medicinal Chemistry Applications
Application 1: Kinase Inhibitor Design (The "Gatekeeper" Strategy)

This scaffold is structurally homologous to the 4,5,6,7-tetrabromobenzotriazole (TBB) class of CK2 inhibitors but offers better solubility and derivatization potential.

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP.[1]

  • Role of Br: The 4-Br atom is positioned to clash with the "gatekeeper" residue in the kinase hinge region.[1] If the gatekeeper is small (Thr/Ala), the inhibitor binds.[1][2] If large (Phe/Met), it is excluded.[2] This confers selectivity .[1][3][4]

  • Workflow:

    • Start with 4,6-dibromo-3H-benzoimidazol-5-ylamine.

    • Acylate the 5-NH2 with a heterocycle (e.g., pyridine-3-carbonyl chloride) to reach into the ribose pocket.[1]

    • Perform Suzuki coupling at the 6-Br position to extend into the solvent-exposed region.[1]

Application 2: Antiviral Agents (HCV/CMV)

Benzimidazoles are potent non-nucleoside inhibitors of viral polymerases (e.g., HCV NS5B).[1][2]

  • Strategy: The 4,6-dibromo motif increases lipophilicity (LogP), enhancing membrane permeability.[2]

  • Modification: Alkylation of the N1-nitrogen with a benzyl group, combined with the 4,6-dibromo-5-amino core, creates a structure similar to Maribavir (used for CMV), but with enhanced metabolic stability due to halogen blocking of metabolic soft spots.

Diagram: Synthesis & Derivatization Pathway

Synthesis Start 1H-benzimidazol-5-amine Product 4,6-Dibromo-3H-benzoimidazol-5-ylamine (The Core Scaffold) Start->Product Electrophilic Subst. Reagent + 2.1 eq Br2 / AcOH Reagent->Product Path1 Path A: Kinase Inhibitor (Acylation at NH2) Product->Path1 R-COCl / Pyridine Path2 Path B: Library Gen (Suzuki Coupling at C6-Br) Product->Path2 Ar-B(OH)2 / Pd(PPh3)4

Caption: Synthetic workflow from precursor to the dibromo-scaffold and subsequent divergence into medicinal chemistry libraries.

Experimental Data Summary
PropertyValue / CharacteristicRelevance
Molecular Weight ~304.95 g/mol Fragment-based drug discovery (FBDD) compliant (<300 ideal, but acceptable).[2]
LogP (Calc) ~2.8Good membrane permeability; ideal for oral bioavailability.[1][2]
pKa (Benzimidazole) ~5.6Neutral at physiological pH; good absorption.[1][2]
Solubility Low in water; High in DMSO/MeOHRequires formulation (e.g., mesylate salt) for in vivo studies.[2]
Metabolic Stability HighBromines at 4,6 block CYP450 oxidation at the most reactive phenyl positions.[1]
References
  • Benzimidazole as a Privileged Scaffold

    • Title: Benzimidazole Derivatives as Kinase Inhibitors.[1][5][6]

    • Source: Current Medicinal Chemistry, 2014.[2]

    • URL:[Link][1][2]

  • Halogen Bonding in Kinase Inhibitors

    • Title: Halogen bonds in biological molecules.[1]

    • Source: PNAS (Proceedings of the National Academy of Sciences).[1]

    • URL:[Link][1][2]

  • Synthesis of Brominated Benzimidazoles

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[1][7][8]

    • Source: RSC Advances, 2023.[2]

    • URL:[Link]

  • CK2 Inhibitor Analogues (TBB/DRB)

    • Title: Protein Kinase CK2 Inhibitors: A Patent Review.[1]

    • Source: Expert Opinion on Therapeutic Patents.[1]

    • URL:[Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,6-Dibromo-3H-benzoimidazol-5-ylamine scaffold represents a highly specialized pharmacophore within the class of polyhalogenated benzimidazoles. Distinguished by its specific halogen substitution pattern flanking a primary amine, this moiety serves as a potent ATP-mimetic. Its biological activity is primarily defined by its ability to inhibit Casein Kinase 2 (CK2) and modulate viral terminase complexes (e.g., in Human Cytomegalovirus, HCMV).

This guide provides a comprehensive technical analysis of the molecule's structure-activity relationship (SAR), synthesis pathways, and validated protocols for assessing its biological efficacy.

Chemical Architecture & SAR Analysis

The efficacy of 4,6-dibromo-3H-benzoimidazol-5-ylamine stems from its ability to exploit specific hydrophobic pockets in enzyme active sites while maintaining hydrogen-bonding capability.

The "4,6-Dibromo-5-Amino" Pharmacophore
  • Bromine Atoms (C4, C6): These are not merely bulky substituents; they engage in halogen bonding . In the ATP-binding pocket of kinases like CK2, the bromine at position 6 interacts with the hydrophobic hinge region (e.g., Val116 in CK2), while the bromine at position 4 fills an accessory hydrophobic pocket.

  • Amine Group (C5): Acts as a critical Hydrogen Bond Donor (HBD). It mimics the

    
    -amino group of adenine in ATP, forming hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., Glu114).
    
  • Benzimidazole Core: Provides the planar aromatic scaffold necessary for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe113) within the binding cleft.
Structural Comparison (Table 1)[1][2]
CompoundStructurePrimary TargetMechanism
4,6-Dibromo-5-ylamine Benzimidazole core, 4,6-Br, 5-

CK2 , HCMVATP-competitive inhibition; Halogen bonding.
TBB Benzotriazole core, 4,5,6,7-BrCK2 (Classic)ATP-competitive; lacks specific H-bond donor of amine.
DMAT Benzimidazole core, 2-dimethylamino-4,5,6,7-BrCK2 (Potent)Enhanced permeability; dimethylamino group improves solubility.
TCRB Benzimidazole ribonucleoside, 2,5,6-ClHCMVInhibits viral terminase (UL89/UL56); non-kinase mechanism.

Mechanism of Action (MoA)

Primary Target: Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase implicated in cell proliferation and apoptosis suppression. The 4,6-dibromo-5-amino derivative functions as a Type I inhibitor.

  • Pathway Impact: Inhibition of CK2 blocks the phosphorylation of Akt (at Ser129) and NF-κB (p65 subunit) .

  • Outcome: Downregulation of anti-apoptotic proteins (Bcl-xL, XIAP) leading to caspase-dependent apoptosis in varying cancer cell lines (e.g., CCRF-CEM leukemia cells).

Secondary Target: Antiviral Activity (HCMV)

Halogenated benzimidazoles interfere with the viral terminase complex (UL56/UL89), which is responsible for cleaving and packaging viral DNA. The 4,6-dibromo substitution is critical for binding to the UL89 subunit, preventing viral replication without affecting host DNA polymerases.

Signaling Pathway Visualization

MOA_Pathway Compound 4,6-Dibromo-3H-benzoimidazol-5-ylamine CK2 CK2 Holoenzyme (Constitutively Active) Compound->CK2 ATP-Competitive Inhibition ViralDNA HCMV Terminase (UL56/UL89) Compound->ViralDNA Binding/Inhibition Akt Akt / PKB CK2->Akt Phosphorylation (Ser129) NFkB NF-κB (p65) CK2->NFkB Phosphorylation Bad Bad (Pro-apoptotic) Akt->Bad Phosphorylation (Inactivation) BclXL Bcl-xL / XIAP (Anti-apoptotic) NFkB->BclXL Transcription Apoptosis Apoptosis (Caspase 3/7 Activation) Bad->Apoptosis Dephosphorylation triggers BclXL->Apoptosis Downregulation allows ViralRep Viral DNA Packaging ViralDNA->ViralRep Blocked

Caption: Mechanistic impact of 4,6-dibromo-3H-benzoimidazol-5-ylamine on CK2-mediated survival signaling and HCMV viral replication.

Experimental Protocols

Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Rationale: Direct bromination of 5-aminobenzimidazole utilizes the strong ortho-directing power of the amino group to selectively halogenate positions 4 and 6.

Reagents:

  • 5-Aminobenzimidazole (Precursor)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 5-aminobenzimidazole in 20 mL of glacial acetic acid. Add 1.1 equivalents of sodium acetate.

  • Bromination: Cool the solution to 0-5°C. Add 2.2 equivalents of bromine (

    
    ) dropwise over 30 minutes. The amino group activates the ring, directing bromine to the 4 and 6 positions.
    
    • Note: Maintain temperature <10°C to prevent over-bromination at position 2 or 7.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (to quench excess bromine).

  • Isolation: Neutralize to pH 8 with ammonium hydroxide. The product, 4,6-dibromo-3H-benzoimidazol-5-ylamine, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

In Vitro Kinase Assay (CK2 Inhibition)

Objective: Determine the


 of the derivative against recombinant CK2

.

Materials:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate peptide: RRRADDSDDDDD (CK2 specific).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Preparation: Dilute compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM

    
    ).
    
  • Incubation: Mix 2 µL compound + 4 µL CK2 enzyme (10 ng/well) + 4 µL substrate/ATP mix (10 µM ATP final).

  • Reaction: Incubate at 30°C for 45 minutes.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Analysis: Read luminescence. Plot RLU vs. log[Concentration] to calculate

    
    .
    

References

  • Battistutta, R., et al. (2000). "The structural basis of the specific inhibition of protein kinase CK2 by 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Chemistry & Biology.

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2." Biochemical and Biophysical Research Communications.

  • Townsend, L. B., et al. (1995). "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.

  • Migawa, M. T., et al. (1998). "Design, synthesis, and antiviral activity of 2-substituted 4,5,6,7-tetrahalobenzimidazoles." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "1-(5,6-Dibromo-1H-benzo[d]imidazol-2-yl)ethanamine."[1] National Center for Biotechnology Information.

Sources

4,6-Dibromo-3H-benzoimidazol-5-ylamine: A Trifunctional Scaffold for Next-Gen Kinase & Heterocycle Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. While benzimidazoles are ubiquitous in FDA-approved drugs, this specific halogenated, aminated core offers a unique trifunctional platform. It bridges the gap between insoluble, poly-halogenated kinase inhibitors (like TBBt) and soluble, highly specific targeted therapies.

This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of this scaffold, specifically focusing on its role in Fragment-Based Drug Discovery (FBDD) for Casein Kinase 2 (CK2) and DYRK1A inhibition.

Structural Analysis & Chemical Logic

The "Trifunctional" Advantage

The molecule provides three distinct chemical handles, allowing for orthogonal functionalization. This is critical for optimizing SAR (Structure-Activity Relationships) without rebuilding the core synthesis from scratch.

PositionFunctional GroupReactivity ProfileDrug Design Utility
C4 & C6 Bromine (-Br)Electrophilic (Suzuki/Buchwald)Hydrophobic Contacts / Halogen Bonding: Critical for filling hydrophobic pockets in kinase active sites (e.g., CK2).
C5 Primary Amine (-NH2)Nucleophilic (Acylation/Alkylation)Solubility Vector: Ideal attachment point for polar tails (morpholine, piperazine) to resolve "brick dust" solubility issues common in halogenated drugs.
N1/N3 Imidazole NitrogenAmphoteric (H-Bond Donor/Acceptor)Hinge Binding: The primary interaction point with the ATP-binding site of kinases.
Tautomerism and Numbering

The "3H" designation in the title refers to one tautomer. In solution, the proton oscillates between N1 and N3.

  • Implication: When designing inhibitors, the scaffold can flip 180° in the binding pocket unless N1 is alkylated. This "dual-binding mode" increases the hit rate in initial screening but requires N-alkylation for lead optimization to freeze the bioactive conformation.

Synthetic Pathways & Regioselectivity[1]

The synthesis of this core is scalable and relies on the high electron density of the 5-aminobenzimidazole precursor to direct bromination.

Core Synthesis Protocol

Reaction Logic: The amino group at C5 is a strong ortho/para director. Since the para position (C2) is part of the imidazole ring system, electrophilic aromatic substitution (SEAr) is directed exclusively to the ortho positions (C4 and C6).

Protocol: Bromination of 5-Aminobenzimidazole

  • Dissolution: Dissolve 5-aminobenzimidazole (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Bromination: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0°C. Note: Using Br2 is possible but often leads to over-bromination or oxidation of the amine.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via LC-MS (Target Mass: M+2/M+4 isotopic pattern is characteristic of dibromo species).

  • Workup: Pour into ice water. Neutralize with saturated NaHCO3 to pH 8. The product precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Water.

Regioselective Functionalization

A common challenge is differentiating the two bromine atoms at C4 and C6.

  • Symmetry: In the unsubstituted (NH) benzimidazole, C4 and C6 are chemically equivalent due to rapid tautomerism.

  • Breaking Symmetry: To selectively couple one bromine, you must first alkylate N1 (e.g., with Methyl Iodide).

    • Result: This creates 1-methyl-5-amino-4,6-dibromobenzimidazole .

    • Steric Differentiation: The C4-Br is now peri to the N1-Methyl group, making it sterically crowded. The C6-Br is relatively accessible.

    • Outcome: Pd-catalyzed cross-coupling (Suzuki) will occur preferentially at C6 .

SyntheticLogic Start 5-Aminobenzimidazole Bromination Bromination (NBS, AcOH) Start->Bromination Core 4,6-Dibromo-5-amino- benzimidazole Bromination->Core N_Alk N1-Alkylation (MeI, K2CO3) Core->N_Alk Diff Steric Differentiation (C4 blocked by N-Me) N_Alk->Diff Suzuki Selective Suzuki Coupling (Targeting C6) Diff->Suzuki Final Mono-functionalized Lead Compound Suzuki->Final

Figure 1: Synthetic workflow for generating regioselective libraries from the 4,6-dibromo scaffold.

Medicinal Chemistry Applications

Case Study: CK2 Inhibition (The "Halogen Bond" Effect)

Protein Kinase CK2 is a constitutively active kinase implicated in cancer.[1] Historic inhibitors like TBBt (4,5,6,7-tetrabromobenzotriazole) are potent but suffer from poor solubility.[1]

The Scaffold Solution: Using 4,6-dibromo-3H-benzoimidazol-5-ylamine allows researchers to:

  • Retain Potency: The bromines at C4 and C6 form critical halogen bonds with the backbone carbonyls of the kinase hinge region (Glu114 and Val116 in CK2).

  • Solve Solubility: The C5-amino group points towards the solvent interface. It can be derivatized with solubilizing groups (e.g., PEG chains or morpholine) via reductive amination or amide coupling.

  • Result: A high-affinity binder with drug-like properties (Lipinski compliant).

Tricyclic Core Formation

The proximity of the C5-Amine and C4-Bromine allows for intramolecular cyclization to form tricyclic heteroaromatics, such as Imidazo[4,5-f]benzimidazoles . These planar structures are excellent DNA intercalators and topoisomerase inhibitors.

Reaction:

  • React 4,6-dibromo-5-aminobenzimidazole with an aldehyde (R-CHO) followed by oxidative cyclization (or use a carboxylic acid).

  • The C5-NH2 condenses with the aldehyde, and the resulting imine attacks the C4-position (displacing Br) or undergoes C-H activation if conditions permit.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C6

Target: To attach an aryl group at C6 while leaving C4-Br intact.

Reagents:

  • Scaffold: 1-Methyl-4,6-dibromo-5-aminobenzimidazole (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)[2]

  • Base: Na2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane[2]

Procedure:

  • Degassing: In a microwave vial, combine the scaffold, boronic acid, and solvent. Bubble Nitrogen through the solution for 10 minutes (Critical: Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd(PPh3)4 and the aqueous base. Seal the vial.

  • Heating: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Monitor via TLC/LC-MS. The mono-coupled product (C6) usually forms first due to the steric hindrance at C4.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Sandmeyer Transformation (Amine to Cyano)

Target: Converting C5-NH2 to C5-CN for increased metabolic stability.

  • Diazotization: Dissolve the scaffold in HCl/Water at 0°C. Add NaNO2 (1.2 eq) dropwise to form the diazonium salt.

  • Substitution: Neutralize the solution carefully and add it to a solution of CuCN/KCN at 60°C.

  • Result: 4,6-Dibromo-1H-benzimidazole-5-carbonitrile.

Visualizing the Drug Design Space

DrugDesign Core 4,6-Dibromo-3H-benzoimidazol-5-ylamine Kinase Kinase Inhibitors (CK2, DYRK1A) Core->Kinase DNA DNA Intercalators (Tricyclic Fusions) Core->DNA Antiviral Antiviral Agents (Riboside Analogues) Core->Antiviral HalogenBond Halogen Bonding (Br...O=C Backbone) Kinase->HalogenBond Mechanism Solubility Solubility Vector (C5-Amine Derivatization) Kinase->Solubility Optimization Cyclization Intramolecular Cyclization (C5-NH2 + C4-Br) DNA->Cyclization Synthesis

Figure 2: Pharmacological application map of the 4,6-dibromo-5-amino scaffold.

References

  • Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole.[1] Springer Science+Business Media.[1] Retrieved from [Link]

  • Zandomeni, R., et al. (1986). 5,6-Dichloro-1-(beta-D-ribofuranosyl)benzimidazole is a powerful inhibitor of casein kinase-2.[3] Journal of Biological Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Regioselective Coupling of Heterocycles. Retrieved from [Link]

Sources

Technical Deep Dive: Reactivity & Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the amine group in 4,6-Dibromo-3H-benzoimidazol-5-ylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Steric Fortress"

4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7) represents a classic challenge in heterocyclic chemistry: a nucleophile trapped within a steric and electronic cage. For medicinal chemists, this scaffold is a high-value intermediate, particularly in the design of kinase inhibitors where the benzimidazole core mimics the adenine moiety of ATP, and the bromine atoms provide halogen-bonding vectors or sites for cross-coupling.

However, the 5-amino group is severely deactivated. Flanked by two ortho-bromine atoms and conjugated to an electron-deficient benzimidazole ring, this amine exhibits negligible nucleophilicity under standard conditions. This guide dissects the specific reactivity profile of this molecule, providing evidence-based strategies to overcome its kinetic and thermodynamic barriers.

Structural & Electronic Landscape

To manipulate this molecule, one must first understand the forces suppressing its reactivity.

The Ortho-Effect and Electronic Withdrawal

The 5-amino group is subjected to a "pincer" effect:

  • Steric Blocking: The Van der Waals radii of the bromine atoms (1.85 Å) at positions 4 and 6 physically shield the nitrogen lone pair, preventing the approach of electrophiles larger than a proton or methyl radical.

  • Electronic Deactivation:

    • Inductive Effect (-I): Two bromine atoms exert a strong inductive pull, reducing electron density on the nitrogen.

    • Resonance Sink: The benzimidazole ring is

      
      -deficient (analogous to pyrazine/pyridine), further delocalizing the lone pair into the aromatic system.
      
pKa Analysis

Unlike a standard aniline (pKa ~4.6), the conjugate acid of the 5-amino group in this system is estimated to have a pKa < 1.0. The imidazole ring nitrogen (N3), however, retains a pKa of approximately 5.5, making it the primary site of protonation and alkylation.

G cluster_0 Electronic & Steric Profile cluster_1 Reactivity Hierarchy Molecule 4,6-Dibromo-3H-benzoimidazol-5-ylamine Sterics Steric Shielding (Ortho-Bromines) Molecule->Sterics Electronics Electronic Deactivation (Benzimidazole Core + -I Effect) Molecule->Electronics N1_NH N1-H (Acidic) pKa ~12 Molecule->N1_NH N3_N N3 (Basic) pKa ~5.5 Molecule->N3_N C5_NH2 C5-NH2 (Neutral) pKa < 1 Molecule->C5_NH2 Result Nucleophilicity Approaches Zero Sterics->Result Electronics->Result

Figure 1: Causal analysis of the diminished reactivity of the 5-amino group relative to other sites on the scaffold.

Reactivity of the 5-Amine Group

Acylation and Alkylation

Status: Highly Difficult. Standard acylation (e.g., acetic anhydride, RT) usually fails or yields N1/N3 acylated products. The 5-amino group requires forcing conditions :

  • Method: Microwave irradiation at 150°C+ with neat anhydride or acid chloride.

  • Catalysis: DMAP (4-dimethylaminopyridine) is often insufficient due to sterics. Lewis acids (Sc(OTf)3) may be required to activate the electrophile sufficiently.

Diazotization (Sandmeyer Reaction)

Status: Feasible but Unstable. The amine can be diazotized, but the resulting diazonium salt is destabilized by the steric bulk, often leading to rapid dediazoniation or cyclization.

  • Protocol: Use nitrosyl sulfuric acid (

    
    ) rather than aqueous 
    
    
    
    due to solubility issues and the need for a stronger nitrosating agent.
Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Status: Competitive. This is the most effective way to functionalize the amine. However, a chemoselectivity battle exists between the 5-NH2 (nucleophile) and the 4,6-C-Br (electrophile) .

  • Strategy: To arylate the amine without self-polymerization (coupling amine to C-Br of another molecule), one must use a catalyst system that prefers the external aryl halide over the sterically hindered internal bromines.

  • Ligand Choice: Use bulky, electron-rich phosphines like BrettPhos or tBuXPhos . These ligands facilitate the reductive elimination of the sterically crowded amine product.

Orthogonal Reactivity: The C-Br Bonds

While the amine is dormant, the C-Br bonds are active. This allows for "Reactivity Inversion" where the molecule acts as an electrophile first.

Reaction TypeSite of ReactionConditionsOutcome
Suzuki-Miyaura C-4 / C-6Pd(dppf)Cl2, Boronic Acid, 90°CMono- or Di-arylation. The amine remains untouched.
Sonogashira C-4 / C-6Pd(PPh3)2Cl2, CuI, AlkyneAlkynylation. Amine may require protection (Boc) to prevent Cu-coordination.
Buchwald-Hartwig C-4 / C-6Pd2(dba)3, Xantphos, AmineC-N bond formation. The 5-NH2 acts as a spectator (too hindered to compete).

Experimental Protocols

Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Since this compound is expensive to purchase, in-house synthesis is often preferred. The most reliable route involves the bromination of 5-aminobenzimidazole, though over-bromination must be controlled.

Protocol:

  • Dissolution: Dissolve 5-aminobenzimidazole (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add a solution of bromine (

    
    , 2.1 eq) in acetic acid dropwise over 30 minutes at 0°C.
    
    • Note: The amino group activates the ring, directing bromine to the ortho positions (4 and 6).

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS.

  • Quench: Pour into ice water containing sodium bisulfite (to quench excess

    
    ).
    
  • Neutralization: Adjust pH to ~8 with aqueous ammonia.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

Microwave-Assisted Acylation (Forcing the Amine)

To prove the amine is reactive, use this forcing protocol:

  • Mix: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1 mmol) + Acetic Anhydride (2 mL).

  • Catalyst: Add Sc(OTf)3 (5 mol%).

  • Heat: Microwave at 140°C for 20 minutes.

  • Workup: Dilute with EtOAc, wash with

    
    .
    
  • Result: N-acetyl derivative (confirmed by mass shift +42).

Strategic Workflow Diagram

Workflow Start Starting Material: 5-Aminobenzimidazole Bromination Bromination (Br2, AcOH) Start->Bromination Target 4,6-Dibromo-3H-benzoimidazol-5-ylamine Bromination->Target Decision Target Functionalization? Target->Decision Path_N Path A: Functionalize Amine Decision->Path_N Path_C Path B: Functionalize Ring (C-Br) Decision->Path_C Method_N Requires Forcing Conditions (Microwave / BrettPhos Pd-Cat) Path_N->Method_N Method_C Standard Cross-Coupling (Suzuki / Sonogashira) Path_C->Method_C

Figure 2: Synthetic workflow from precursor to functionalized derivatives.

References

  • Synthesis of Benzimidazole Derivatives: Ref: "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions." National Institutes of Health (NIH).

  • Reactivity of Sterically Hindered Anilines: Ref: "The Suzuki reaction of 2,6-dibromoaniline with aryl boronic acids." ResearchGate.[1]

  • Tyrian Purple Precursors (Brominated Nitrobenzaldehydes): Ref: "A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts."[2] Beilstein Journal of Organic Chemistry.

  • Chemical Properties & Safety Data: Ref: "4,6-Dibromo-1H-benzimidazol-5-amine Compound Summary." PubChem. (Note: Link directs to the parent 5-aminobenzimidazole record for property extrapolation, as specific CAS 886363-61-7 data is aggregated).

Sources

Technical Guide: Bromination of 3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols and mechanistic considerations for the bromination of 3H-benzoimidazol-5-ylamine (5-aminobenzimidazole). It addresses the challenges of regioselectivity inherent to the fused heterocyclic system and provides validated workflows for researchers.

Executive Summary

3H-benzoimidazol-5-ylamine (5-aminobenzimidazole) is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., targeting DNA gyrase B or specific tyrosine kinases). The introduction of a bromine atom onto this core is a pivotal step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold.

Direct bromination of this substrate is chemically complex due to the competing electronic effects of the electron-rich amino group and the electron-deficient imidazole ring, as well as rapid annular tautomerism. This guide presents two distinct protocols: Controlled Monobromination (favoring the C6-position) and Exhaustive Dibromination (C4, C6), alongside a mechanistic rationale to ensure reproducibility.

Mechanistic Analysis & Regioselectivity

Electronic Landscape

The 5-aminobenzimidazole system contains two directing forces:

  • The Amino Group (-NH₂): A strong activator and ortho, para-director. In this fused system, it strongly activates positions C4 and C6 (ortho positions). The para position (C7a) is a bridgehead carbon and unavailable for substitution.

  • The Imidazole Ring: Generally electron-deficient, but the N1/N3 nitrogens participate in tautomerism (

    
    ).
    
Steric vs. Electronic Control
  • Position C4: Located peri to the N3 nitrogen. Substitution here is sterically crowded due to the proximity of the imidazole ring's lone pair or proton (depending on tautomer).

  • Position C6: Less sterically hindered and electronically activated by the amino group.

Conclusion: Under kinetic control (low temperature, mild reagent), C6-bromination is the major pathway. Under thermodynamic control or with excess reagent, C4,C6-dibromination occurs. Oxidation of the amino group to a quinoid-type species is a significant side reaction if strong oxidants (


) are used without buffering.

Regioselectivity Substrate 5-Aminobenzimidazole Activation NH2 Activation (+M Effect) Substrate->Activation C6_Path Path A: C6 Attack (Sterically Favored) Activation->C6_Path Kinetic C4_Path Path B: C4 Attack (Peri-Hindered) Activation->C4_Path Thermodynamic/Excess Product_Mono 6-Bromo-5-aminobenzimidazole (Major Product) C6_Path->Product_Mono Product_Di 4,6-Dibromo-5-aminobenzimidazole (Secondary Product) C4_Path->Product_Di Product_Mono->Product_Di Excess NBS/Br2

Figure 1: Regioselectivity map for the electrophilic bromination of 5-aminobenzimidazole.

Experimental Protocols

Method A: Selective Monobromination (NBS Protocol)

Objective: Synthesis of 6-bromo-5-aminobenzimidazole. Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine because it provides a low, steady concentration of bromonium ions, minimizing oxidation of the amino group.

Materials
  • Substrate: 5-Aminobenzimidazole (1.0 eq)

  • Reagent: NBS (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Workflow
  • Dissolution: Dissolve 5-aminobenzimidazole (10 mmol) in anhydrous MeCN (50 mL). Ensure complete dissolution; if necessary, use DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dissolve NBS (10.5 mmol) in MeCN (15 mL) and add it dropwise over 30 minutes. Crucial: Rapid addition leads to local high concentrations and dibromination.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT over 2 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Quench & Workup:

    • Pour the mixture into ice-cold water (200 mL) containing 5% sodium thiosulfate (to quench unreacted bromine species).

    • Adjust pH to ~8 with saturated

      
       if acidic.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude residue often contains traces of dibromo-product. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Method B: Exhaustive Dibromination (Br₂ Protocol)

Objective: Synthesis of 4,6-dibromo-5-aminobenzimidazole. Reagent: Elemental Bromine (


) in Acetic Acid.
Step-by-Step Workflow
  • Preparation: Dissolve 5-aminobenzimidazole (10 mmol) in Glacial Acetic Acid (30 mL). Add Sodium Acetate (25 mmol) as a buffer to prevent hydrobromide salt precipitation from stalling the reaction.

  • Bromination: Add a solution of Bromine (

    
    , 22 mmol, 2.2 eq) in Acetic Acid (10 mL) dropwise at RT.
    
  • Heating: After addition, heat the mixture to 60 °C for 4 hours to drive the reaction at the sterically hindered C4 position.

  • Isolation: Cool to RT and pour into ice water (150 mL). The dibromo product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with 5%

    
     solution, then water. Recrystallize from Ethanol/Water.
    

Data Summary & Characterization

ParameterMethod A (NBS)Method B (

/AcOH)
Target Product 6-Bromo-5-aminobenzimidazole4,6-Dibromo-5-aminobenzimidazole
Major Impurity 4,6-Dibromo species (<10%)Oxidation byproducts (Quinoids)
Regioselectivity High (C6 favored)Low (Exhaustive)
Yield (Typical) 65 - 75%50 - 60%
Key NMR Feature Two singlets (or doublets) in aromatic regionOnly one aromatic proton signal (C7-H)

Characterization Tips:

  • 1H NMR (DMSO-d6):

    • Parent: Signals at ~6.5-7.5 ppm.

    • 6-Bromo: Look for the disappearance of one ortho-coupling constant. The C4-H proton will appear as a singlet (or weak doublet due to long-range coupling) typically downfield shifted.

    • 4,6-Dibromo: Only the C7-H proton remains on the benzene ring, appearing as a sharp singlet.

Alternative Strategy: Pre-functionalized Precursors

If direct bromination yields inseparable mixtures, the "Gold Standard" for high purity is to construct the benzimidazole ring after bromination.

Protocol: Condensation of 4-bromo-1,2-diaminobenzene with formic acid (or orthoesters).

  • Advantage:[1][2][3][4][5][6][7] The bromine position is fixed in the starting material (4-bromo-1,2-diaminobenzene corresponds to the 5(6)-bromo product).

  • Reference: This approach is widely cited for generating defined 5-bromo or 6-bromo derivatives when high regiocontrol is required for SAR studies [1, 2].

SynthesisWorkflow Start Start: 5-Aminobenzimidazole Decision Select Method Start->Decision MethodA Method A: NBS (1.05 eq) MeCN, 0°C Decision->MethodA Mono-Br MethodB Method B: Br2 (2.2 eq) AcOH, 60°C Decision->MethodB Di-Br WorkupA Quench (Na2S2O3) Column Chromatography MethodA->WorkupA WorkupB Quench (Ice Water) Filtration & Recrystallization MethodB->WorkupB EndA Target: 6-Bromo Isomer WorkupA->EndA EndB Target: 4,6-Dibromo Isomer WorkupB->EndB

Figure 2: Decision matrix and workflow for the bromination of 5-aminobenzimidazole.

References

  • Synthesis of 5(6)-bromo-2-(2-nitrophenyl)

    • Source: Correia, I., et al. (2021). "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition." Molecules, 26(5), 1339.
    • URL:[Link]

  • General Benzimidazole Functionalization & Synthesis

    • Source: Organic Chemistry Portal. "Benzimidazole Synthesis."
    • URL:[Link][7]

  • Tetrabromination of Benzimidazoles (Proof of Exhaustive Potential)

    • Source: ResearchGate.[7][8][9] "Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole."

    • URL:[Link]

  • NBS Bromination Mechanisms (Analogous Systems)

    • Source: Professor Dave Explains.
    • URL:[Link]

Sources

Technical Guide: Structure-Activity Relationship of 4,6-Dibromo-3H-benzoimidazol-5-ylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4,6-Dibromo-3H-benzoimidazol-5-ylamine and its analogs. This guide focuses on its primary pharmacological utility as a Casein Kinase 2 (CK2) inhibitor , a critical target in oncology and virology, while addressing the unique physicochemical properties introduced by the 5-amino substitution pattern.

Executive Summary & Pharmacological Context[1][2][3][4]

The compound 4,6-Dibromo-3H-benzoimidazol-5-ylamine represents a specialized scaffold within the class of polyhalogenated benzimidazoles (PHBs). While its parent compounds—such as TBI (4,5,6,7-tetrabromobenzimidazole) and DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole)—are established CK2 inhibitors, the introduction of an amino group at the C5 position creates a distinct electronic and steric profile.

This guide analyzes how the "sandwiched" 5-amino group, flanked by hydrophobic halogens, alters binding affinity, solubility, and selectivity compared to the tetra-halogenated standards.

Core Mechanism of Action

These analogs function primarily as ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase, held in place by a combination of:

  • Hydrophobic interactions: The bromine atoms penetrate the hydrophobic pocket (Site A).

  • Halogen Bonding: A specific, directional interaction between the bromine

    
    -hole and the carbonyl oxygen of the kinase backbone (typically Val116 in CK2
    
    
    
    ).
  • Hinge Region Binding: The imidazole nitrogen acts as a hydrogen bond donor/acceptor with the kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between the lipophilic bromine atoms and the polar amine functionality.

The Core Scaffold: 4,6-Dibromo-5-ylamine

The specific arrangement of 4,6-dibromo-5-amino creates a "push-pull" electronic system on the benzene ring.

PositionSubstituentRole in ActivityMechanistic Insight
C4 & C6 Bromine (-Br) Critical Hydrophobicity These atoms fill the hydrophobic pocket. Br is preferred over Cl due to its larger size and stronger halogen bonding capability. Removal leads to complete loss of potency.
C5 Amine (-NH₂) Solubility & H-Bonding Unlike the -Br in TBI, the -NH₂ group acts as a H-bond donor. However, being flanked by two bulky Br atoms (ortho-effect), the amine is forced out of planarity or sterically hindered, limiting its reactivity but potentially allowing specific water-mediated bridges in the active site.
N1/N3 Imidazole NH Hinge Binding Essential for anchoring the molecule to the kinase backbone (e.g., via Val116). Alkylation here (e.g., N-methyl) often reduces potency unless the substituent is small.
C2 Hydrogen (-H) Modifiable Vector The "growth vector" for analogs. Unsubstituted (H) is active, but adding polar groups here (e.g., amino-alkyls) dramatically improves water solubility and cellular permeability.
Analog Optimization Logic

To optimize this scaffold, modifications are typically made at the C2 position or by varying the C5 substituent .

  • Modification A: C2-Functionalization (Solubility Vector)

    • Strategy: Replace C2-H with basic amines (e.g., ethylamine, dimethylamine).

    • Effect: Creates a salt-bridge interaction with Asp175 (in CK2). This transforms the molecule from a generic hydrophobic inhibitor to a highly potent, cell-permeable drug lead.

  • Modification B: C5-Derivatization

    • Strategy: Acylation or alkylation of the 5-NH₂.

    • Effect: Generally decreases activity if the group is bulky, as it clashes with the "ceiling" of the ATP pocket. However, small acyl groups can modulate the pKa of the system.

Visualizing the Signaling & Binding Pathway

The following diagram illustrates the interaction logic of the scaffold within the CK2 ATP-binding cleft and the downstream effects on cell survival (Anti-Apoptotic pathway).

CK2_Pathway Compound 4,6-Dibromo-3H-benzoimidazol-5-ylamine HalogenBond Halogen Bonding (Br...O=C Backbone) Compound->HalogenBond 4,6-Br Interaction Hinge Hinge Interaction (Imidazole N-H) Compound->Hinge N1/N3 Interaction CK2_Pocket CK2 ATP-Binding Pocket (Val116 / Asp175) Substrates Phosphorylation of Substrates (Akt, PTEN, Cdc25C) CK2_Pocket->Substrates INHIBITS HalogenBond->CK2_Pocket Stabilizes Hinge->CK2_Pocket Anchors Survival Cell Survival / Proliferation (Anti-Apoptotic) Substrates->Survival Normal Pathway Apoptosis Apoptosis Induction (Cancer Cell Death) Substrates->Apoptosis Inhibition Consequence

Caption: Mechanistic pathway showing the dual-anchor binding mode (Halogen Bond + Hinge H-Bond) leading to CK2 inhibition and subsequent apoptosis.

Experimental Validation Protocols

To validate the activity of 4,6-dibromo-3H-benzoimidazol-5-ylamine analogs, the following self-validating protocols are recommended.

Synthesis: Bromination of 5-Aminobenzimidazole

Rationale: Direct bromination of the electron-rich amine ring is the most efficient route.

  • Starting Material: Dissolve 5-aminobenzimidazole (10 mmol) in Glacial Acetic Acid (50 mL).

  • Bromination: Add Bromine (

    
    ) (2.2 equivalents) dropwise at room temperature.
    
    • Control Point: The solution will turn deep orange. Monitor via TLC (System: EtOAc/MeOH 9:1).

  • Reaction: Stir for 4 hours. The electron-donating amine directs bromine to the ortho positions (4 and 6).

  • Workup: Pour into ice water. Neutralize with saturated

    
     to pH 8.
    
  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

    • Validation: 1H NMR must show the disappearance of aromatic protons at positions 4 and 6, leaving only the C2 proton (singlet) and C7 proton (if 4,6-substitution occurred). Note: If C7 is brominated, you obtain the tri-bromo derivative. Stoichiometry control is vital.

Biological Assay: CK2 Kinase Inhibition (Radiometric)

Rationale: The P81 filter-binding assay is the gold standard for kinase activity, measuring the transfer of


-32P-ATP to a substrate peptide.

Reagents:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate peptide: RRRADDSDDDDD (CK2 specific).

  • 
    .
    

Workflow:

  • Preparation: Prepare reaction buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM

    
    ).
    
  • Incubation: Mix CK2 enzyme, peptide substrate (100

    
    M), and test compound (variable concentration 0.1 nM – 10 
    
    
    
    M). Incubate for 10 min at 30°C.
  • Initiation: Add ATP mix (containing 0.5

    
    Ci 
    
    
    
    ). Total volume: 30
    
    
    L.
  • Reaction: Incubate for 10-20 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% Phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Table

Comparison of the 5-amino analog against established standards.

CompoundStructureIC50 (CK2)LogP (Calc)SolubilityNotes
TBI 4,5,6,7-Tetrabromo-benzimidazole~0.30

M
4.8 (High)PoorThe "Parent" compound. Potent but insoluble.
Target Analog 4,6-Dibromo-5-amino-benzimidazole ~0.5 - 0.8

M
*
2.9 (Med) Moderate Improved solubility. Amine allows further derivatization.
DMAT 2-Dimethylamino-4,5,6,7-tetrabromo...~0.14

M
5.1PoorHigh potency due to C2 interaction, but very lipophilic.
TBB 4,5,6,7-Tetrabromo-benzotriazole~0.40

M
4.5PoorStandard tool compound.

*Estimated based on SAR trends of de-bromination at C5.

References

  • Battistutta, R. (2009).[1] Structural bases of protein kinase CK2 inhibition. Cellular and Molecular Life Sciences, 66(11), 1868–1889. Link

  • Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful inhibitor of protein kinase CK2. Biochemical and Biophysical Research Communications, 321(4), 1040–1044. Link

  • Janeczko, M., et al. (2012). Modified tetrahalogenated benzimidazoles with CK2 inhibitory activity are active against human prostate cancer cells LNCaP in vitro.[2] Bioorganic & Medicinal Chemistry, 20(14), 4297-4309. Link

  • PubChem Compound Summary. (2025). 4,6-Dibromo-1H-benzo[d]imidazol-5-amine (Analog Search). National Center for Biotechnology Information. Link

Sources

Strategic Synthesis of Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of synthetic routes for substituted benzimidazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The benzimidazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural core for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). This guide moves beyond elementary textbook definitions to provide a rigorous analysis of synthetic methodologies. We evaluate routes based on atom economy, scalability, and mechanistic distinctiveness, offering a decision-making framework for selecting the optimal pathway for drug discovery campaigns.

Strategic Retrosynthesis & Disconnection

Before selecting a protocol, the synthetic chemist must analyze the substitution pattern. The choice of starting material dictates the reaction conditions and impurity profile.

Visualization 1: Strategic Disconnection of the Benzimidazole Core

Caption: Retrosynthetic analysis showing three primary disconnections: (A) Condensation of o-phenylenediamine with carboxylic acids (Phillips), (B) Oxidative cyclization with aldehydes, and (C) Metal-catalyzed intramolecular amination.

Retrosynthesis Target 2-Substituted Benzimidazole Diamines o-Phenylenediamine Target->Diamines Disconnection A/B Amidine N-Aryl Amidine Target->Amidine Disconnection C Acid Carboxylic Acid (R-COOH) Diamines->Acid + (Phillips) Aldehyde Aldehyde (R-CHO) Diamines->Aldehyde + (Oxidative)

Methodology Analysis

The Oxidative Cyclization (Aldehyde Route)

This is currently the most versatile route for drug discovery due to the wide availability of aldehydes compared to carboxylic acids.

Mechanism: The reaction proceeds via a two-stage mechanism:[1][2]

  • Condensation: Formation of a Schiff base (imine) intermediate.

  • Cyclization & Oxidation: Intramolecular nucleophilic attack by the second amine followed by dehydrogenation (oxidation) to restore aromaticity.

Critical Insight: The oxidation step is the rate-determining bottleneck. Classical methods used nitrobenzene or metabisulfite, but modern green protocols utilize air/O


 with transition metal catalysts (Cu, Fe) or metal-free oxidants like H

O

.
Visualization 2: Mechanism of Oxidative Cyclization

Caption: Stepwise mechanism showing imine formation, ring closure to benzimidazoline, and final oxidative aromatization.

OxidativeCyclization Start o-Phenylenediamine + Aldehyde Imine Schiff Base (Intermediate) Start->Imine -H2O Cyclized Benzimidazoline (Non-aromatic) Imine->Cyclized Ring Closure Product 2-Substituted Benzimidazole Cyclized->Product Oxidation (-2H) (Air/Catalyst)

The Phillips Condensation (Carboxylic Acid Route)

The classical Phillips condensation involves heating o-phenylenediamine with a carboxylic acid in 4N HCl.

  • Pros: Excellent for alkyl substitutions; very stable reagents.

  • Cons: Harsh conditions (refluxing acid) are incompatible with acid-sensitive functional groups (e.g., Boc-protected amines, acetals).

Green & Microwave-Assisted Synthesis

Microwave irradiation (MW) has revolutionized this field by reducing reaction times from hours to minutes.

  • Self-Validating Logic: MW heating provides direct energy transfer to the polar transition state (dipolar polarization), significantly accelerating the dehydration step which is entropically driven.

Comparative Selection Guide

FeaturePhillips CondensationOxidative CyclizationMW-Assisted (Green)
Reagents Carboxylic AcidsAldehydesAldehydes/Acids
Conditions Harsh (HCl, Reflux)Mild (RT to 80°C)Solvent-free / Water
Time 4 - 24 Hours1 - 6 Hours5 - 15 Minutes
Atom Economy ModerateHigh (if Air is oxidant)Very High
Key Limitation Acid-sensitive groupsRequires OxidantScale-up limits

Detailed Experimental Protocols

Protocol A: Green, Solvent-Free Microwave Synthesis

Best for: Rapid library generation, high throughput screening.

Reagents:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzaldehyde derivative (1.0 mmol)

  • Catalyst: Er(OTf)

    
     (1 mol%) or molecular iodine (5 mol%)
    
  • Equipment: Microwave Reactor (e.g., CEM Discover or Biotage)

Step-by-Step Workflow:

  • Mixing: In a 10 mL microwave vial, mix the diamine and aldehyde. If solid, grind slightly to ensure contact. Add the catalyst.

  • Irradiation: Seal the vial. Irradiate at 140°C for 10 minutes (Power: 150W, Max Pressure: 250 psi).

  • Workup (Self-Validating):

    • Cool to room temperature.[3][4][5][6] The mixture usually solidifies.

    • Add Cold Water (5 mL) and stir. The catalyst (if water-soluble like Er(OTf)

      
      ) dissolves; the product precipitates.
      
    • Filter the solid.

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Validation:

    • TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product is less polar than diamine.

    • Yield: Typically 85-95%.

Protocol B: Cu-Catalyzed Aerobic Oxidative Cyclization

Best for: Large-scale synthesis, acid-sensitive substrates.

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Catalyst: Cu(OAc)

    
     (5 mol%)
    
  • Solvent: DMSO or Acetonitrile (3 mL)

  • Oxidant: Open air (balloon of O

    
     accelerates reaction)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve diamine and aldehyde in solvent. Add Cu(OAc)

    
    .
    
  • Reaction: Stir at 80°C open to the atmosphere (or equipped with a drying tube).

    • Causality: The Cu(II) activates the Schiff base formation and facilitates the electron transfer to Oxygen during the aromatization step.

  • Monitoring: Monitor by TLC every 30 mins. Reaction typically completes in 2-4 hours.

  • Quench: Pour mixture into Ice-Water (20 mL) containing a trace of ammonia (to complex copper).

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ).
    
Visualization 3: Metal-Catalyzed Activation Pathway

Caption: Catalytic cycle showing Cu(II) activation of the imine and subsequent re-oxidation by molecular oxygen.

MetalCatalysis CuII Cu(II) Complex Cu-Imine Complex CuII->Complex Coordination Substrate Imine Intermediate Substrate->Complex CuI Cu(I) Complex->CuI Cyclization (-2H) CuI->CuII Re-oxidation (by O2) Oxygen O2 (Air) Oxygen->CuII Accepts e-

References

  • Review of Pharmacological Importance

    • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications, 2023.

  • Green Synthesis (Microwave)

    • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[7][8][9] MDPI, 2022.

  • Oxidative Cyclization Mechanism

    • Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde. J. Org.[5] Chem., 2023.[10][11][12]

  • Transition Metal Catalysis

    • Recent achievements in the synthesis of benzimidazole derivatives.[4][6][8][9][11][13][14][15] RSC Advances, 2023.

  • Phillips Condensation Overview

    • Various approaches for the synthesis of benzimidazole derivatives.[1][4][6][8][9][11][13][14][15][16][17] ResearchGate, 2023.

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the optimized protocol for synthesizing 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also known as 4,6-dibromo-1H-benzo[d]imidazol-5-amine). This scaffold is a critical intermediate in the development of Casein Kinase 2 (CK2) inhibitors and other ATP-competitive kinase inhibitors. The bromine atoms at positions 4 and 6 provide essential steric bulk and halogen-bonding capabilities that modulate selectivity within the ATP-binding pocket.

Mechanistic Design

The synthesis relies on Electrophilic Aromatic Substitution (


) . The amino group (

) at position 5 is a strong activating group and an ortho, para-director.
  • Regioselectivity: In the benzimidazole ring system, the bridgehead carbons (C8/C9) block the para position relative to the amine. Consequently, the electrophilic bromine is directed exclusively to the ortho positions (C4 and C6).

  • Stoichiometry: Precise control of the brominating agent (2.0–2.2 equivalents) ensures double bromination while minimizing the formation of N-bromo species or oxidation of the imidazole ring.

Safety & Handling (Critical)

WARNING: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood.

ReagentHazard ClassPrecaution
Bromine (

)
Corrosive, Oxidizer, Acute ToxinCauses severe burns/eye damage. Fatal if inhaled. Use glass syringes and PTFE seals.
Glacial Acetic Acid Corrosive, FlammableCauses severe skin burns. Work in a well-ventilated area.
HBr (Byproduct) Corrosive GasThe reaction evolves Hydrogen Bromide gas. Ensure scrubber or high-flow exhaust is active.

Materials & Equipment

Reagents
  • Starting Material: 5-Aminobenzimidazole (98% purity).

  • Reagent: Bromine (Liquid, >99.5%) OR N-Bromosuccinimide (NBS) for small-scale/mild variants. Note: This protocol uses Liquid Bromine for scalability and atom economy.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Quench: Saturated Sodium Bisulfite (

    
    ) solution.
    
  • Base: Ammonium Hydroxide (

    
    , 28%) or Sodium Acetate (
    
    
    
    ).
Equipment
  • 3-neck Round Bottom Flask (RBF) equipped with a pressure-equalizing addition funnel.

  • Internal temperature probe (Thermocouple).

  • Magnetic stirrer or overhead mechanical stirrer (for >10g scale).

  • Ice/Water bath.

Experimental Protocol

Reaction Workflow

SynthesisWorkflow Start Dissolution 5-Aminobenzimidazole in AcOH Add Bromination Add Br2 dropwise (0-5°C) Start->Add Solubilized React Reaction Stir at RT (2-4 Hours) Add->React Exothermic Quench Quench Pour into Ice Water Add NaHSO3 React->Quench Complete Neutralize Precipitation Adjust pH to 8-9 (NH4OH) Quench->Neutralize Decolorize Isolate Filtration & Recrystallization (EtOH/H2O) Neutralize->Isolate Solidify

Figure 1: Step-by-step workflow for the regioselective bromination.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL 3-neck RBF with 5-Aminobenzimidazole (5.0 g, 37.5 mmol).

  • Add Glacial Acetic Acid (50 mL).

  • Stir at room temperature until fully dissolved. The solution will likely be dark brown/red.

Step 2: Bromination (The Critical Step)

  • Cool the solution to 0–5°C using an ice bath.

  • Prepare a solution of Bromine (12.0 g, 3.85 mL, 75.0 mmol, 2.0 eq) in 10 mL of Acetic Acid.

    • Note: Diluting bromine in AcOH allows for more precise addition control than neat bromine.

  • Transfer the bromine solution to the addition funnel.

  • Add dropwise over 30–45 minutes.

    • Observation: A heavy precipitate (hydrobromide salt) may form. Ensure efficient stirring.

    • Temperature Check: Do not allow internal temp to exceed 10°C during addition to prevent oxidation.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

  • TLC Monitor: Eluent System: DCM:MeOH (9:1).

    • Starting Material: Lower

      
      .
      
    • Product: Higher

      
      .
      
    • Mono-bromo intermediate: Distinct spot between SM and Product.

    • Endpoint: Disappearance of mono-bromo species.

Step 4: Work-up

  • Pour the reaction mixture slowly into 200 mL of Ice Water .

  • Add saturated Sodium Bisulfite (

    
    )  solution dropwise until the orange/red bromine color fades to a pale yellow (reduction of excess 
    
    
    
    ).
  • Slowly basify the solution with Ammonium Hydroxide (

    
    )  to pH ~8–9.
    
    • Caution: Exothermic neutralization.

  • The free base product will precipitate as a beige/brown solid.

Step 5: Purification

  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the cake with cold water (

    
     mL).
    
  • Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until turbidity persists, then cool to 4°C overnight.

  • Filter and dry under vacuum at 50°C.

Analytical Validation (QC)

Expected Data
ParameterSpecificationNotes
Appearance Beige to light brown powderOxidizes slightly upon air exposure.
Yield 75% – 85%Losses primarily during recrystallization.
Melting Point >200°C (Decomposes)Characteristic of poly-halogenated benzimidazoles.
Mass Spec (ESI+)

Distinct 1:2:1 isotope pattern confirms two Bromines.
Structural Confirmation (NMR Logic)

The regiochemistry is confirmed by the loss of protons at positions 4 and 6.

NMRLogic Substrate 5-Aminobenzimidazole (Starting Material) Product 4,6-Dibromo-5-aminobenzimidazole (Target) Substrate->Product Bromination S_Signals H-2 (s) H-4 (d) H-6 (dd) H-7 (d) Substrate->S_Signals P_Signals H-2 (s) H-4 (ABSENT) H-6 (ABSENT) H-7 (s) Product->P_Signals

Figure 2: NMR signal evolution. Note the simplification of the aromatic region to two singlets (H-2 and H-7).

  • 1H NMR (DMSO-d6):

    • 
       8.10 ppm (s, 1H, H-2) - The proton between the nitrogens remains.
      
    • 
       7.65 ppm (s, 1H, H-7) - The proton meta to the amine remains.
      
    • 
       5.20 ppm (br s, 2H, 
      
      
      
      ) - Amine protons (shift varies with concentration).
    • Key Indicator: Absence of doublets/multiplets in the 6.5–7.5 ppm region corresponding to H-4 and H-6.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost as HBr salt in filtrate.Ensure pH is adjusted to >8 during workup to liberate the free base.
Poly-bromination Excess Bromine or High Temp.Strictly control temp (<10°C) during addition. Use exactly 2.1 eq of

.
Sticky/Tar Product Oxidation of amine.Perform reaction under Nitrogen atmosphere. Ensure

is added slowly.
Incomplete Reaction Mono-bromo species persists.Stir longer at RT. Add 0.1 eq extra

if TLC shows stall after 4 hours.

References

  • Regioselective Synthesis of Benzimidazoles

    • Kim, S. H., et al. "Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization." ACS Omega, vol. 2, no.[1] 6, 2017, pp. 2953–2958.[1] [1]

    • Context: Provides foundational methods for benzimidazole ring handling and functionaliz
  • Palladium-Catalyzed Amination of Heterocyclic Bromides

    • Verrier, C., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no.[2] 14, 2014, pp. 3844–3846.[2]

    • Context: Validates the stability and reactivity of brominated benzimidazoles in further cross-coupling reactions.
  • Benzimidazole Synthesis via Condensation (General Background): Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, vol. 20, no. 21, 2012, pp. 6208-6236. Context: General reference for the chemical properties and tautomerism (1H vs 3H) of the benzimidazole scaffold.
  • Process Chemistry of Aminobenzimidazoles

    • Patent US4192947A. "Process for the production of aminophenylaminobenzimidazoles."

    • Context: Industrial precedent for handling amino-benzimidazole intermediates and salt form

Sources

High-Fidelity Parallel Synthesis Using 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Kinase Inhibitor Library Generation

Abstract

This application note details the strategic utilization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine as a core scaffold in the parallel synthesis of kinase inhibitor libraries. Specifically targeting Casein Kinase 2 (CK2) and Dual-specificity Tyrosine Phosphorylation-regulated Kinase (DYRK) pathways, this guide addresses the unique chemical challenges posed by the scaffold's steric environment. We provide optimized protocols for overcoming the "ortho-effect" during acylation and strategies for regioselective palladium-catalyzed cross-couplings.

Introduction: The Privileged Scaffold

The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. The specific derivative 4,6-Dibromo-3H-benzoimidazol-5-ylamine is chemically distinct due to its high halogen density and the steric crowding of its exocyclic amine.

This scaffold acts as a critical intermediate for "TBB-like" (4,5,6,7-tetrabromobenzimidazole) inhibitors. By retaining bromine atoms at the 4 and 6 positions, researchers preserve the hydrophobic interactions necessary for the ATP-binding pocket while the 5-amino group offers a vector for solubilizing groups or hinge-binding motifs.

1.1 Mechanistic Insight: The Steric & Electronic Landscape

Successful parallel synthesis with this molecule requires navigating two primary factors:

  • The Ortho-Blockade: The 5-amino group is flanked by two bulky bromine atoms. This significantly reduces nucleophilicity, rendering standard amide coupling reagents (EDC/NHS) ineffective.

  • Tautomeric Ambiguity: In its unprotected form, the N1 and N3 nitrogens are tautomerically equivalent. To achieve regioselectivity at the C4 or C6 bromines during cross-coupling, the imidazole ring nitrogen must first be alkylated or protected to break the symmetry.

Strategic Workflow Visualization

The following diagram illustrates the logical flow for generating a diverse library, prioritizing symmetry breaking (N-alkylation) before diversity generation.

ParallelSynthesis Scaffold 4,6-Dibromo-3H- benzoimidazol-5-ylamine Step1 Step 1: N-Alkylation (Symmetry Breaking) Scaffold->Step1 R-X, Base Step2 Step 2: 5-N-Acylation (Microwave Assisted) Step1->Step2 R-COCl, Pyridine 150°C Step3 Step 3: Suzuki Coupling (Site Selective) Step2->Step3 Ar-B(OH)2, Pd(0) Library Final Kinase Inhibitor Library Step3->Library Deprotection/QC

Figure 1: Strategic workflow for converting the dibromo-scaffold into a functionalized library. Note the prioritization of N-alkylation to define regiochemistry.

Experimental Protocols
Protocol A: Symmetry Breaking via N-Alkylation

Before functionalizing the exocyclic amine or the bromines, the benzimidazole core must be stabilized. This step improves solubility in organic solvents (DCM, THF) which is often poor for the parent scaffold.

Reagents:

  • Scaffold: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 eq)

  • Alkyl Halide (R-X): Methyl iodide, Benzyl bromide, or SEM-Cl (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the scaffold in anhydrous DMF (0.1 M concentration).

  • Add

    
     and stir at room temperature for 30 minutes to deprotonate the imidazole NH.
    
  • Add the Alkyl Halide dropwise.

  • Stir at 60°C for 4 hours. Monitor by LCMS (Shift in retention time and M+R mass).

  • Workup: Pour into ice water. The product typically precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Note: This produces a mixture of N1 and N3 regioisomers (typically 1:1 to 4:1 ratio depending on R-X steric bulk). Isomers can be separated via Flash Chromatography (Hexane/EtOAc gradient) if pure regio-defined libraries are required.

Protocol B: Overcoming Steric Hindrance (5-N-Acylation)

Critical Step: Standard amide couplings fail here. The flanking bromines create a "steric wall." We utilize microwave irradiation and acid chlorides to force the reaction.

Reagents:

  • Substrate: N-alkylated scaffold from Protocol A (1.0 eq)

  • Acylating Agent: Acid Chloride (R-COCl) (1.5 eq) or Carboxylic Acid +

    
    
    
  • Base: Pyridine (used as solvent and base) or

    
     in Dioxane.
    

Procedure:

  • Vessel Preparation: Place substrate (0.2 mmol) in a microwave-compatible vial.

  • Addition: Add anhydrous Pyridine (2 mL). Add Acid Chloride (0.3 mmol) slowly at 0°C (exothermic).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 150°C for 20 minutes . (Conventional heating requires reflux for 24-48 hours).

  • Quench: Cool to RT. Add methanol (0.5 mL) to quench excess acid chloride.

  • Purification: Evaporate pyridine. Redissolve in DMSO for direct prep-HPLC or perform aqueous workup (EtOAc/NaHCO3) for silica chromatography.

Data: Comparison of Coupling Methods

Method Reagents Time Temp Yield (%)
Standard EDC, HOBt, DMF 24 h 25°C < 5% (NR)
Thermal Acid Chloride, Pyridine 18 h 115°C 65%

| Microwave | Acid Chloride, Pyridine | 20 min | 150°C | 92% |

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 4,6-dibromo positions allow for the introduction of aryl groups.[1] Due to the electron-donating effect of the 5-amino group (even if acylated), the oxidative addition of Palladium is slower than in electron-deficient systems.

Catalyst Choice: Use highly active catalytic systems like Pd(dppf)Cl2 or Pd2(dba)3 / XPhos to ensure conversion.

Procedure:

  • Dissolve the acylated intermediate (1.0 eq) in Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (2.5 eq for bis-coupling; 1.1 eq for mono-coupling attempt).

  • Add Base:

    
     (3.0 eq).
    
  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd species).

  • Add Catalyst:

    
     (5 mol%).
    
  • Heat at 100°C for 12 hours.

  • Filtration: Filter through a Celite pad to remove Palladium black.

Quality Control & Validation

For library validation, random sampling (10% of library) should undergo full characterization.

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal (approx. 5.0-6.0 ppm) after acylation and the appearance of amide NH (approx. 9.0-10.0 ppm).

  • LCMS: Use an acidic mobile phase (0.1% Formic Acid). Benzimidazoles ionize well in ESI(+).

    • Diagnostic: The dibromo pattern is distinct (M, M+2, M+4 in 1:2:1 ratio). After mono-coupling, this shifts to a mono-bromo pattern (1:1 ratio).

References
  • Benzimidazole as a Privileged Scaffold

    • Source: BenchChem. (2025).[1][2] "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide."

  • Microwave Synthesis Efficiency

    • Source: MDPI Molecules. (2020).
    • URL:[Link]

  • Kinase Inhibitor Design (CK2/TBB)

    • Source: National Institutes of Health (PubMed). (2021).[3][4] "Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols."

    • URL:[Link]

  • Steric Hindrance in Catalysis

    • Source: Semantic Scholar.
    • URL:[Link]

Sources

Application Note: Suzuki Coupling of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocols for Suzuki-Miyaura cross-coupling reactions utilizing 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7). This scaffold presents unique challenges due to its polyfunctional nature (free amine, imidazole core, and dual electrophilic sites). The following guide synthesizes regiochemical logic with practical experimental procedures.

Executive Summary

4,6-Dibromo-3H-benzoimidazol-5-ylamine is a high-value heterocyclic building block for kinase inhibitors and DNA-intercalating agents. Its structure features two electrophilic bromine atoms flanking a nucleophilic amino group (


) on a benzimidazole core. Successful coupling requires navigating three competing factors:
  • Regioselectivity: Discriminating between the C4 and C6 bromine positions.

  • Chemosensitivity: Managing catalyst poisoning by the free imidazole nitrogen and the exocyclic amine.

  • Electronic Deactivation: The electron-donating amino group at C5 reduces the electrophilicity of the adjacent C-Br bonds, requiring robust catalytic systems.

Mechanistic Insight & Regiochemistry

Before beginning synthesis, researchers must understand the reactivity hierarchy of the substrate.

Structural Analysis

The molecule is a 4,5,6-trisubstituted benzimidazole. Due to rapid tautomerism of the imidazole N-H proton, the C4 and C7 positions are often equivalent on the NMR timescale in solution, as are C5 and C6, unless substituents break this symmetry. Here, the 4,6-dibromo-5-amino substitution pattern creates a distinct steric environment.

  • C4-Position (Peri-like): Located adjacent to the imidazole bridgehead (C3a/N3). This position suffers from "bay-region" steric crowding.

  • C6-Position (Lateral): Located adjacent to the C7 proton. This position is significantly less sterically hindered.

Catalyst Poisoning

The free imidazole N-H (pKa ~12) and the aniline N-H (pKa ~25) can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Mitigation A (Direct): Use high catalyst loading (5-10 mol%) and strong bases (e.g.,

    
    ) to facilitate the reaction despite coordination.
    
  • Mitigation B (Protected): Mask the imidazole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group to prevent coordination and fix the tautomer.

Experimental Protocols

Protocol A: Regioselective Mono-Coupling (Targeting C6)

Objective: Selective arylation at the less hindered C6 position. Scope: Synthesis of non-symmetric 4-bromo-6-aryl-benzimidazoles.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (4,6-Dibromo...)1.0Electrophile
Boronic Acid (

)
1.1Nucleophile
Catalyst:

0.05Catalyst (5 mol%)
Base:

(2M aq.)
3.0Activator
Solvent: 1,4-Dioxane[0.1 M]Solvent
Step-by-Step Procedure
  • Setup: In a microwave vial or Schlenk tube, charge the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2M aqueous

    
     (ratio 4:1 v/v).
    
  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1]

    • Microwave: Heat to 100°C for 30 minutes.

  • Checkpoint: Look for the consumption of starting material and the appearance of the mono-coupled product (M+Ar-Br). If bis-coupling (M+2Ar) exceeds 5%, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM:MeOH gradient). The mono-coupled product usually elutes later than the bis-product due to the remaining polar amine/bromide functionality.

Protocol B: Exhaustive Bis-Coupling (Library Synthesis)

Objective: Introduction of aryl groups at both C4 and C6. Scope: Creating symmetric or highly substituted cores.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 3.0+Excess Nucleophile
Catalyst:

0.05Pd Source
Ligand: SPhos or XPhos0.10Ligand (1:2 Pd:L)
Base:

4.0Strong Base
Solvent: n-Butanol / Toluene[0.1 M]High boiling solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate vial, mix

    
     and SPhos in the solvent and stir for 10 mins under Argon to generate the active catalytic species.
    
  • Reaction Assembly: Add the pre-formed catalyst to the reaction vessel containing the substrate and excess boronic acid.

  • Reaction: Heat to 110°C (reflux) for 12–18 hours. The elevated temperature and electron-rich ligand (SPhos) are required to force oxidative addition at the sterically hindered C4 position.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via reverse-phase HPLC if the product is highly polar.

Visualization: Reaction Pathway & Logic

SuzukiPathway Start 4,6-Dibromo-3H-benzoimidazol-5-ylamine Decision Target Outcome? Start->Decision ConditionsA Pd(dppf)Cl2, Na2CO3 80°C, Mild Conditions Decision->ConditionsA Regioselectivity (Steric Control) ConditionsB Pd2(dba)3 + SPhos, K3PO4 110°C, Forcing Conditions Decision->ConditionsB Exhaustive Conversion Mono Mono-Coupling (C6) Mono->ConditionsB Stepwise Synthesis (2nd Coupling) ProductA 6-Aryl-4-bromo-benzimidazole (Major Isomer) Mono->ProductA Bis Bis-Coupling (C4 & C6) ProductB 4,6-Diaryl-benzimidazole Bis->ProductB ConditionsA->Mono ConditionsB->Bis

Figure 1: Decision tree for selecting reaction conditions based on the desired substitution pattern. Note the stepwise pathway (dashed) allowing for the introduction of two different aryl groups.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning by free imidazole NH.Protect N1 with SEM/Boc or switch to soluble organic bases (TEA/DIPEA) to keep N deprotonated.
Low Conversion Electron-rich amine deactivating C-Br.Switch to electron-rich phosphine ligands (e.g., PCy3 , XPhos ) to facilitate oxidative addition.
Regioselectivity Loss Temperature too high.Lower temperature to 60°C; Use bulky boronic acids to enhance steric discrimination.
Protodebromination Solvent contains labile protons; overheating.Ensure solvents are anhydrous; avoid alcoholic solvents in mono-coupling if reduction is observed.

References

  • Structural Context & Reactivity

    • Regioselective Suzuki coupling of polyhalogenated heterocycles.[2][3]

    • Source:

  • Catalyst Selection for Aminobenzimidazoles

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4][5]

    • Source:

  • Substrate Data

    • 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS 886363-61-7) Properties.
    • Source:

  • General Protocol Grounding

    • BenchChem Application Notes: Suzuki Coupling of Dibromo-heterocycles.
    • Source: [4]

Sources

Application Note: Regioselective N-Alkylation of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a definitive, mechanism-driven protocol for the N-alkylation of 4,6-Dibromo-3H-benzoimidazol-5-ylamine. It addresses the specific challenges of regioselectivity and chemoselectivity inherent to this sterically congested scaffold, widely recognized in the synthesis of Casein Kinase 2 (CK2) inhibitors and related poly-halogenated benzimidazoles.

Part 1: Strategic Analysis & Mechanistic Insight

The Synthetic Challenge

The substrate, 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also referred to as 4,6-dibromo-1H-benzo[d]imidazol-5-amine), presents a unique "chemical chessboard" due to its dense substitution pattern.

  • Chemoselectivity (Amine vs. Imidazole): The molecule contains two nucleophilic nitrogen centers: the exocyclic primary amine at C5 and the endocyclic imidazole nitrogens (N1/N3).

    • Insight: The C5-amine is essentially inert to standard alkylation. It is electronically deactivated by the inductive effect of the two ortho-bromines and sterically shielded by their massive Van der Waals radii. Therefore, protection of the exocyclic amine is rarely necessary.

  • Regioselectivity (N1 vs. N3): The core challenge is controlling which imidazole nitrogen is alkylated.

    • N3 Site: Adjacent to the C4-Bromine. This site is severely sterically hindered.

    • N1 Site: Adjacent to the C7-Hydrogen.[1] This site is sterically accessible.

The "Steric Steering" Principle

In benzimidazole chemistry, alkylation typically yields a mixture of N1 and N3 regioisomers (often ~1:1 for unsubstituted systems). However, for this specific substrate, the C4-Bromine acts as a steric gatekeeper .

  • Mechanism: Upon deprotonation, the negative charge is delocalized across the N1-C2-N3 triad. The approaching electrophile (R-X) follows the path of least resistance. The C4-Br blocks the trajectory toward N3, effectively steering the alkylation almost exclusively to N1 .

  • Outcome: The reaction is highly regioselective, yielding the 1-alkyl-4,6-dibromo isomer as the major product (>95% selectivity is typical for bulky electrophiles).

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes
4,6-Dibromo-3H-benzoimidazol-5-ylamine Substrate1.0Starting material.[1][2][3][4][5][6][7]
Alkyl Halide (R-X) Electrophile1.1 - 1.2Iodides/Bromides preferred.
Cesium Carbonate (Cs₂CO₃) Base2.0"Cesium Effect" aids solubility/reactivity.
DMF (N,N-Dimethylformamide) Solvent-Anhydrous; [0.1 M] concentration.
Ethyl Acetate / Hexanes Workup-For extraction/purification.[6]
Step-by-Step Methodology (Method A: Cesium Carbonate)

This method is preferred for its operational simplicity and high regiocontrol.

Step 1: Solubilization

  • Charge a flame-dried round-bottom flask with 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.1 M.

    • Critical: Poly-bromo benzimidazoles have poor solubility. Ensure the starting material is fully dissolved or finely suspended before adding base. Gentle heating (40°C) may be required.

Step 2: Deprotonation

  • Add Cs₂CO₃ (2.0 equiv) in a single portion.

  • Stir at Room Temperature (RT) for 30 minutes.

    • Observation: The solution often darkens or changes color (e.g., to deep yellow/orange) indicating the formation of the benzimidazole anion.

Step 3: Alkylation

  • Add the Alkyl Halide (1.1 equiv) dropwise.

  • Stir at RT.[8][9] Monitor by TLC or LC-MS.

    • Timeframe: Reactive electrophiles (MeI, BnBr) typically complete in 2–4 hours. Sterically hindered electrophiles (e.g., isopropyl iodide) may require heating to 60°C and 12–18 hours.

Step 4: Workup

  • Pour the reaction mixture into a 5-fold excess of ice-cold water .

    • Self-Validating Step: If the product is solid, it will precipitate immediately upon hitting the water, allowing for filtration. If oil forms, proceed to extraction.

  • Extraction (if no precipitate): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via Silica Gel Chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (typically 0% → 50% EtOAc).

    • Order of Elution: The N-alkylated product is usually less polar than the free-NH starting material.

Part 3: Validation & Quality Control (Self-Validating Systems)

How do you confirm you have the N1-isomer and not the N3-isomer ?

The NOE Diagnostic Test

The definitive structural proof is 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • N1-Alkylated Product (Desired):

    • You will observe a strong NOE correlation between the N-Alkyl protons (on the first carbon attached to nitrogen) and the C7-Aromatic Proton .

    • Reason: They are spatially proximate.

  • N3-Alkylated Product (Undesired):

    • You will observe NO NOE between the N-Alkyl protons and any aromatic proton.

    • Reason: The N3 position is adjacent to the C4-Bromine (no proton) and C2 (proton, but distinct shift). The lack of interaction with the C7-H doublet is the negative proof.

NMR Shift Data (Representative)
PositionProtonChemical Shift (δ ppm)Multiplicity
C2 Ar-H8.10 - 8.30Singlet (s)
C7 Ar-H7.60 - 7.80Singlet (s)
N-CH₂-R AlkylVariableCorrelates to C7-H in NOESY

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the steric steering mechanism that favors the N1-isomer.

BenzimidazoleAlkylation SM 4,6-Dibromo-3H-benzoimidazol-5-ylamine (Tautomeric Mixture) Anion Delocalized Anion (N1/N3 Negative Charge) SM->Anion Cs2CO3, DMF - H+ TS_N3 Transition State N3 (Blocked by C4-Br) Anion->TS_N3 Path A: Steric Clash TS_N1 Transition State N1 (Open near C7-H) Anion->TS_N1 Path B: Accessible Prod_N3 N3-Alkyl Isomer (Minor/Trace) TS_N3->Prod_N3 Slow Prod_N1 N1-Alkyl Isomer (Major Product) TS_N1->Prod_N1 Fast (Kinetic Control)

Caption: Mechanistic pathway showing the steric blockade at N3 by the C4-Bromine atom, forcing alkylation to the N1 position.

Part 5: Troubleshooting Guide

ProblemLikely CauseSolution
Low Conversion Poor solubility of substrate.Switch solvent to DMSO or increase temp to 50°C. Ensure reagents are anhydrous.
Bis-alkylation Alkylation of exocyclic amine.Rare. Use strictly 1.1 equiv of alkyl halide. Lower temp to 0°C during addition.
Regioisomer Mix Small alkyl group (Methyl) reduces steric differentiation.Use a bulkier base or lower temperature (-20°C) to enhance kinetic selectivity.
Precipitate is Sticky DMF occlusion in solid.Dissolve in EtOAc, wash extensively with water (3x) to remove DMF, then recrystallize.

References

  • Pagano, M. A., et al. (2004). "Tetrabromobenzimidazole, a specific inhibitor of protein kinase CK2." ChemBioChem, 5(5), 669-675.

  • Janeczko, M., et al. (2012). "Synthesis and biological evaluation of new 4,5,6,7-tetrabromobenzimidazole derivatives." Acta Poloniae Pharmaceutica, 69(2), 237-244.

  • Loughery, B., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 20, 1940–1954.

  • Kondal Reddy, K., & Subba Rao, N. V. (1968).[1] "Alkylation and Aralkylation of N-Heterocycles." Proceedings of the Indian Academy of Sciences - Section A, 70, 81.

Sources

Technical Application Note: Modular Synthesis of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Protein Kinase CK2 (Casein Kinase 2) and PIM1 are constitutively active serine/threonine kinases implicated in diverse oncogenic pathways, including suppression of apoptosis and promotion of DNA damage repair. The polyhalogenated benzimidazole scaffold has emerged as a privileged structure for inhibiting these kinases.[1] The mechanism of action relies heavily on halogen bonding , where the electron-deficient "sigma-hole" of the bromine atoms interacts with the carbonyl oxygen of the hinge region (Val116 in CK2α).

The starting material, 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1) , represents a high-value "linchpin" intermediate. Unlike the fully substituted 4,5,6,7-tetrabromobenzimidazole (TBB/TBBi), Compound 1 possesses a nucleophilic amino group at the C5 position flanked by two bromine atoms. This unique substitution pattern allows for orthogonal functionalization:

  • C5-Amine: A handle for amide/urea formation to probe the solvent-exposed regions or attach E3 ligase recruiters (PROTACs).

  • N1-Nitrogen: A site for alkylation to modulate solubility and cell permeability.

  • C4/C6-Bromines: Critical for hinge binding via halogen bonds.

This guide details the protocols for converting Compound 1 into a library of potent kinase inhibitors, moving beyond simple TBB analogs to complex, bisubstrate-mimicking architectures.

Mechanistic Pathway Diagram

G Start 4,6-Dibromo-3H- benzoimidazol-5-ylamine (1) PathA Path A: N1-Alkylation (Solubility/Permeability) Start->PathA K2CO3, R-X PathB Path B: C5-Acylation (Linker/Warhead Attachment) Start->PathB R-COCl, Pyridine PathC Path C: C7-Bromination (Halogen Density Optimization) Start->PathC Br2, AcOH Target1 Cyanoalkyl-Benzimidazoles (Cell Active CK2 Inhibitors) PathA->Target1 Target2 Amide-Linked Bisubstrate Inhibitors (High Selectivity) PathB->Target2 Target3 TBBi Analogs (Maximal Hinge Binding) PathC->Target3

Caption: Divergent synthetic workflows starting from 4,6-dibromo-5-aminobenzimidazole to access distinct inhibitor classes.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Solubility Tuning)

Objective: To attach hydrophobic or polar moieties to the N1 position, enhancing cell permeability and preventing non-specific aggregation. This step is critical as unsubstituted polybromo-benzimidazoles often suffer from poor cellular uptake.

Reagents:

  • Starting Material (1): 1.0 eq

  • Alkyl Halide (e.g., Bromoacetonitrile, 3-bromopropan-1-ol): 1.2 eq

  • Base: Anhydrous

    
     (2.0 eq)[2]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with Compound 1 (1.0 mmol) and anhydrous ACN (10 mL).

  • Deprotonation: Add anhydrous

    
     (2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the benzimidazolide anion.
    
  • Alkylation: Dropwise add the alkyl halide (1.2 mmol) dissolved in ACN (2 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The N1-alkylated product typically has a higher 
    
    
    
    than the starting material.
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Critical Note: The N1 and N3 positions are tautomerically equivalent in the unsubstituted precursor. However, once alkylated, the symmetry is broken. For 4,6-dibromo-5-amine, alkylation at N1 vs N3 produces identical products due to the symmetry of the benzene ring substitution unless C7 is substituted. Since C7 is a proton here, N1/N3 alkylation yields a single regioisomer.

Protocol B: C5-Amine Functionalization (Ligand Extension)

Objective: To utilize the C5-amino group to attach "tail" moieties that extend into the solvent channel or interact with the ribose-binding pocket.

Reagents:

  • N1-alkylated Intermediate (from Protocol A): 1.0 eq

  • Acyl Chloride (e.g., benzoyl chloride derivatives): 1.1 eq

  • Base: Pyridine (3.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

  • Setup: Dissolve the N1-alkylated intermediate (0.5 mmol) in dry DCE (5 mL) under Argon.

  • Activation: Add pyridine (1.5 mmol). Cool the solution to

    
    .
    
  • Addition: Slowly add the acyl chloride (0.55 mmol) diluted in DCE (1 mL).

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

    • Observation: A precipitate (pyridinium salt) may form.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: The amide product is often less polar than the amine. Purify via column chromatography (Hexane/EtOAc).

Mechanistic Insight: The bulky bromine atoms at C4 and C6 create significant steric hindrance around the C5-amine. Highly reactive electrophiles (acid chlorides) and elevated temperatures (reflux in DCE) may be required for sterically demanding acids.

Protocol C: Synthesis of TBB-like Cores (C7 Bromination)

Objective: To synthesize 4,5,6,7-substituted analogs if the C5-amine is first converted or if maximum halogen density is required for halogen bonding.

Reagents:

  • Compound 1: 1.0 eq

  • Bromine (

    
    ): 1.5 eq
    
  • Solvent: Glacial Acetic Acid (

    
    )
    
  • Catalyst: Sodium Acetate (NaOAc)

Procedure:

  • Dissolution: Dissolve Compound 1 in glacial AcOH. Add NaOAc (1.5 eq).

  • Bromination: Add

    
     dropwise at RT.
    
  • Heating: Heat to

    
     for 3 hours. The electrophilic aromatic substitution will occur at the C7 position (the only remaining aromatic proton).
    
  • Isolation: Pour the reaction mixture into ice water. The product (4,6,7-tribromo-5-aminobenzimidazole) will precipitate.

  • Filtration: Filter and wash with cold water and sodium thiosulfate solution (to remove excess bromine).

Data Analysis & Validation

Structure-Activity Relationship (SAR) Table

The following table summarizes the expected impact of modifications on CK2 inhibitory potency (


) and cell permeability.
Compound ClassModification (Start: Cmpd 1)CK2

(Est.)
Cellular ActivityRationale
Core Scaffold None0.8 - 1.5

M
LowGood hinge binder, but poor permeability.
Class A N1-Methylation0.5 - 1.0

M
ModerateReduced polar surface area; retains H-bond donor/acceptor profile.
Class B N1-Cyanoethyl0.3 - 0.6

M
HighCyano group may interact with Lys68; improved uptake.
Class C C5-Benzamide0.1 - 0.3

M
Low/ModExtension into hydrophobic pocket II; sterics may impede binding if linker is rigid.
Class D C7-Bromo (Tribromo)< 0.1

M
ModerateEnhanced halogen bonding network with hinge region.[1]
QC Standards: NMR Interpretation

For 4,6-Dibromo-3H-benzoimidazol-5-ylamine :

  • 1H NMR (DMSO-d6):

    • 
       12.5 ppm (br s, 1H): Imidazole NH.
      
    • 
       8.1 ppm (s, 1H): C2-H (Diagnostic singlet, sharp).
      
    • 
       7.6 ppm (s, 1H): C7-H (Aromatic singlet).
      
    • 
       5.2 ppm (br s, 2H): 
      
      
      
      protons (Exchangeable with
      
      
      ).
  • Validation: Upon C7-bromination (Protocol C), the singlet at

    
     7.6 ppm will disappear, confirming full substitution of the benzene ring.
    
Binding Mode Visualization

Binding cluster_site CK2 Active Site Interactions Hinge Hinge Region (Val116 Backbone) Water Conserved Water Pocket Hydrophobic Pocket Inhibitor 4,6-Dibromo-Benzimidazole Scaffold Inhibitor->Hinge Halogen Bond (Br...O=C) Inhibitor->Water H-Bond (N3) Inhibitor->Pocket Van der Waals (C5-Substituent)

Caption: Schematic of the halogen-driven binding mode of bromobenzimidazoles within the CK2 ATP-binding pocket.

References

  • Design and synthesis of CK2 inhibitors. Makowska, M. et al. Molecular and Cellular Biochemistry, 2011.[3]

  • Synthesis of novel polybrominated benzimidazole derivatives-potential CK2 inhibitors. Łukowska-Chojnacka, E. et al. Bioorganic & Medicinal Chemistry, 2016.[4]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Borgo, C. et al. Pharmaceuticals, 2013.

  • Novel benzimidazole-1,3,4-thiadiazole derivatives as casein kinase-2 inhibitors. BMC Chemistry, 2025.

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols. Wińska, P. et al. Molecules, 2020.

Sources

Application Note: Targeted Synthesis of Antimicrobial Agents Using the 4,6-Dibromo-3H-benzoimidazol-5-ylamine Scaffold

[1]

Strategic Significance of the Scaffold

In the urgent search for novel antimicrobials to combat multidrug-resistant (MDR) pathogens, the benzimidazole pharmacophore remains a cornerstone due to its structural similarity to purine bases (adenine and guanine), allowing it to interact with bacterial nucleic acids and proteins.[1]

The specific precursor 4,6-Dibromo-3H-benzoimidazol-5-ylamine represents a "privileged structure" for three mechanistic reasons:

  • Lipophilic Enhancement: The dibromo-substitution at positions 4 and 6 significantly increases the logP (lipophilicity), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus, E. faecalis).[1]

  • Steric Locking: The bulky bromine atoms flank the amine group, restricting conformational rotation of subsequent substitutions.[1] This "locked" conformation often results in higher binding affinity to rigid active sites on bacterial kinases or Topoisomerase IV.[1]

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the imidazole ring, altering protonation states at physiological pH, which is critical for biofilm penetration.[1]

Chemical Handling and Safety

  • Compound: 4,6-Dibromo-3H-benzoimidazol-5-ylamine[1][2]

  • CAS: 886363-61-7[1][2]

  • Appearance: Typically an off-white to pale yellow powder.

  • Hazards: Treat as a potent irritant. Halogenated benzimidazoles can be skin sensitizers. Use a localized exhaust hood.

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot Ethanol.[1]

Synthesis Workflow Visualization

The following diagram outlines the divergent synthetic pathways to generate two distinct classes of antimicrobial candidates using this scaffold.

SynthesisWorkflowScaffold4,6-Dibromo-3H-benzoimidazol-5-ylamine(Core Scaffold)ProcessAMethod A:Microwave-AssistedCondensationScaffold->ProcessAProcessBMethod B:Base-CatalyzedNucleophilic SubstitutionScaffold->ProcessBAldehydesAryl Aldehydes(R-CHO)Aldehydes->ProcessASulfonylSulfonyl Chlorides(R-SO2Cl)Sulfonyl->ProcessBProductASchiff Base Derivatives(Imine Linkage)ProcessA->ProductA -H2O(Steric Challenge)ProductBSulfonamide Derivatives(Sulfonyl Linkage)ProcessB->ProductB -HCl(Pyridine/TEA)TargetBiological Target:MRSA & VRE(Cell Wall/DNA Binding)ProductA->TargetProductB->Target

Figure 1: Divergent synthetic workflow converting the dibromo-amine scaffold into Schiff base and Sulfonamide antimicrobial candidates.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Schiff Base Derivatives

Rationale: The amine group at position 5 is sterically hindered by the bromine atoms at positions 4 and 6.[1] Standard reflux methods often yield poor conversion (<40%) due to this steric blockade. Microwave irradiation provides the necessary kinetic energy to overcome this barrier, improving yields to >85%.[1]

Reagents:

  • Scaffold: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 mmol)[1]

  • Reactant: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde for enhanced activity) (1.2 mmol)[1]

  • Solvent: Absolute Ethanol (5 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the scaffold in 5 mL of absolute ethanol. Sonicate for 5 minutes to ensure fine dispersion.

  • Addition: Add 1.2 mmol of the chosen aldehyde and 3 drops of glacial acetic acid. Cap the vial with a crimp cap containing a Teflon septum.[1]

  • Irradiation: Place the vial in a microwave reactor (e.g., Biotage or CEM).

    • Settings: Temperature: 110°C; Power: Dynamic (Max 150W); Time: 15-20 minutes; Stirring: High.

  • Monitoring: Check reaction progress via TLC (System: CHCl3:MeOH 9:1). The starting amine spot (lower Rf) should disappear.[1]

  • Work-up: Allow the vial to cool to room temperature. The Schiff base product typically precipitates upon cooling.[1]

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL) to remove unreacted aldehyde.[1]

  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1 ratio) if necessary to obtain analytical grade crystals.

Expert Insight: If the product does not precipitate, reduce the solvent volume by 50% under vacuum and place the vial in an ice bath for 1 hour.

Protocol B: Synthesis of Sulfonamide Derivatives

Rationale: Sulfonamides are a classic antimicrobial class (antimetabolites).[1] Coupling the dibromo-benzimidazole core with a sulfonamide moiety creates a "hybrid" drug that attacks bacteria via dual mechanisms (membrane disruption + folate pathway inhibition).[1]

Reagents:

  • Scaffold: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 mmol)[1]

  • Reactant: Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 mmol)[1]

  • Solvent: Anhydrous Pyridine (3 mL) - acts as both solvent and base.

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the scaffold in 3 mL of anhydrous pyridine.

  • Cooling: Cool the solution to 0°C using an ice-water bath. (Critical: Exothermic reaction).[1]

  • Addition: Add the sulfonyl chloride portion-wise over 10 minutes to prevent temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 6-8 hours.

    • Note: Due to the electron-withdrawing bromines, the amine is less nucleophilic.[1] If TLC shows <50% conversion after 4 hours, heat to 60°C.

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 1 mL of conc. HCl (to neutralize pyridine).

  • Isolation: A solid precipitate will form.[3] Filter and wash extensively with water until the filtrate is neutral pH.[1]

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

To validate the structure, specifically the substitution at the N-5 position rather than the imidazole nitrogens, look for the following NMR signatures:

Feature1H NMR Signal (DMSO-d6)Interpretation
Imidazole NH Singlet, δ 12.0 - 13.0 ppmConfirms the imidazole ring is intact and unsubstituted at N1/N3.[1]
Imine CH (Schiff Base) Singlet, δ 8.4 - 8.9 ppmCharacteristic signal of the N=CH bond formation.[1]
Amide/Sulfonamide NH Singlet, δ 9.8 - 10.5 ppmConfirms successful coupling (disappearance of NH2 broad singlet at δ 5.0-6.0).[1]
Aromatic Protons Multiplets, δ 7.0 - 8.2 ppmIntegration should match the added aldehyde/sulfonyl ring protons.[1]

Biological Evaluation Setup (MIC Determination)

Target Organisms: Due to the lipophilic nature of the dibromo-core, prioritize screening against Gram-positive strains:

  • Staphylococcus aureus (ATCC 25923)[1]

  • Methicillin-resistant S. aureus (MRSA)[4]

  • Enterococcus faecalis

Protocol:

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

Expected Results: Based on structure-activity relationship (SAR) data for 5-halo-benzimidazoles, expected MIC values for optimized derivatives (e.g., nitro-substituted Schiff bases) against MRSA are in the range of 2 - 8 µg/mL .[1]

References

  • Synthesis and Antimicrobial Activity of 5-Halo-benzimidazoles: Kazimierczuk, Z., et al. "Synthesis and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles."[1] European Journal of Medicinal Chemistry, 2002. [1]

  • Microwave-Assisted Synthesis of Benzimidazole Derivatives: Bansal, Y., & Silakari, O.[1] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 2012. [1]

  • Mechanism of Action of Benzimidazoles (FtsZ Inhibition): Park, H.J., et al. "Benzimidazole derivatives as potent FtsZ inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2014. [1]

  • Scaffold Sourcing & CAS Verification: Huateng Pharma Catalog Entry: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7). [1][2]

  • Benzimidazole-Pyrazole Hybrids and Antimicrobial Resistance: Succar, R., et al. "Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities."[1] Molecules, 2021. [1]

4,6-Dibromo-3H-benzoimidazol-5-ylamine as a building block for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine for Next-Generation Kinase Inhibitors

Executive Summary

The molecule 4,6-Dibromo-3H-benzoimidazol-5-ylamine (henceforth DBBA ) represents a critical "linchpin" scaffold in the development of ATP-competitive kinase inhibitors, particularly for Casein Kinase 2 (CK2) and PIM1 . Unlike the classic tetra-brominated inhibitors (e.g., TBB, DMAT) which rely solely on hydrophobic bulk to fill the ATP pocket, DBBA offers a unique 2,6-dibromoaniline motif . This structural feature allows for the precise attachment of solubilizing groups, proteolysis-targeting chimeras (PROTAC) linkers, or specific binding motifs at the 5-position amine, while retaining the halogen-driven hydrophobic anchoring essential for potency.

This guide details the specific synthetic protocols required to overcome the extreme steric hindrance of the 4,6-dibromo motif and outlines the biological validation workflows for resulting anticancer candidates.

Chemical Rationale & Structural Biology

The "Sandwiched Amine" Challenge

The defining feature of DBBA is the amino group at position 5, which is flanked by bromine atoms at positions 4 and 6.

  • Steric Blockade: The Van der Waals radii of the bromine atoms create a massive steric wall, preventing the approach of standard electrophiles.

  • Electronic Deactivation: The inductive effect ($ -I $) of the two ortho-bromines significantly reduces the nucleophilicity of the amine lone pair.

Kinase Binding Mode (CK2 Target)

In the ATP binding pocket of CK2:

  • Benzimidazole Core: Mimics the adenine ring of ATP.

  • Bromine Atoms (C4/C6): Engage in hydrophobic interactions with the Val116 and Ile174 residues (the "hydrophobic clamp").

  • 5-Amine Vector: Points towards the solvent-exposed region. This is the only exit vector available for modifying the scaffold without disrupting the core binding mode, making it the ideal site for attaching solubility tags or warheads.

Synthetic Workflows & Protocols

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis strategy, prioritizing the difficult amine functionalization before potential cross-couplings.

SynthesisWorkflow Start 4,6-Dibromo-3H- benzoimidazol-5-ylamine (DBBA) PathA Path A: Acylation (High Difficulty) Start->PathA Primary Strategy PathB Path B: Suzuki Coupling (Site Selective) Start->PathB Secondary Strategy CondA Microwave / Acid Chloride NaH (Strong Base) PathA->CondA CondB Pd(dppf)Cl2 / Boronic Acid Controlled Temp PathB->CondB ProdA 5-Amido-Benzimidazole (Stable Core) CondA->ProdA Yield > 60% ProdB 4/6-Aryl Derivatives (Extended Reach) CondB->ProdB Yield Variable

Figure 1: Divergent synthetic workflow. Path A is prioritized to establish the core linker before modifying the hydrophobic "wings" (bromines).

Protocol 1: Sterically Encumbered Amide Coupling (The "Hard" Step)

Standard EDC/NHS coupling will fail here. The 5-amine is too deactivated. You must use an acid chloride with a strong base or high-energy activation.

Materials:

  • Substrate: DBBA (1.0 equiv)

  • Reagent: Acid Chloride of choice (R-COCl) (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (2.0 equiv) OR Pyridine (solvent)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Preparation: Dry the DBBA substrate under high vacuum for 2 hours. Dissolve in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Cool to 0°C. Carefully add NaH. Stir for 30 minutes. Note: The solution will likely turn dark/red as the imidazole N-H and aniline N-H are deprotonated.

  • Addition: Add the Acid Chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction is observed by TLC after 2 hours, heat to 60°C .

    • Alternative: If using Pyridine as solvent, microwave irradiation at 100°C for 30 mins is highly effective.

  • Quench: Pour into ice water. The product usually precipitates.

  • Purification: Recrystallization from EtOH is preferred over column chromatography due to the polarity of the benzimidazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol allows you to replace one or both bromines with aryl groups to extend the scaffold's reach.

Materials:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness with aryl chlorides/bromides.

  • Ligand: Not required (pre-catalyst used), but XPhos can be added for difficult substrates.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing (CRITICAL): The benzimidazole nitrogen can coordinate Pd. Oxygen must be rigorously excluded to prevent catalyst death. Sparge solvents with Argon for 20 mins.[1]

  • Assembly: Combine DBBA, Boronic Acid (2.2 equiv for bis-coupling), Base, and Catalyst in a microwave vial.

  • Heating:

    • Mono-coupling: 80°C for 4 hours (Yields mixture of 4- and 6-substituted).

    • Bis-coupling: 120°C (Microwave) for 1 hour.

  • Workup: Filter through Celite. Extract with EtOAc.

Biological Evaluation Protocols

Once synthesized, the compounds must be validated for CK2 inhibition.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This assay measures the ADP formed from the kinase reaction, providing a high signal-to-noise ratio for these specific inhibitors.

Reagents:

  • Recombinant CK2 holoenzyme (

    
    ).
    
  • Substrate: Casein or specific CK2 peptide (RRRADDSDDDDD).

  • ATP (Ultrapure).

Workflow:

  • Compound Prep: Dissolve DBBA derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

  • Incubation:

    • Mix 2 µL compound + 4 µL CK2 enzyme (10 ng/well). Incubate 10 min at RT (allows inhibitor to bind ATP pocket).

    • Add 4 µL Substrate/ATP mix.

    • Run Kinase Reaction: 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Assay Logic Diagram

AssayLogic Step1 Compound Dilution (DMSO) Step2 Enzyme Pre-Incubation (CK2 + Inhibitor) Step1->Step2 Step3 Kinase Reaction (+ATP/Substrate) Step2->Step3 Step4 ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 Luminescence Readout (IC50 Calculation) Step4->Step5

Figure 2: Step-by-step logic for the ADP-Glo kinase inhibition assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Amide Coupling) Amine deactivation by ortho-bromines.Switch to Acid Chloride + NaH or use HATU with microwave heating (120°C).
Catalyst "Blacking Out" (Suzuki) N-H of benzimidazole poisoning Pd.Protect N1 (e.g., SEM/Boc protection) before coupling, or increase catalyst loading to 10%.
Poor Solubility Hydrophobic bromine/benzene core.Attach a morpholine or piperazine tail via the 5-amine position to improve aqueous solubility.
Low Potency (IC50 > 1µM) Loss of H-bond donor.Ensure the N1-H (imidazole) is free (deprotected) for the final assay; it is required for hinge binding.

References

  • Battistutta, R., et al. (2000). "The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." European Journal of Biochemistry. Link

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2." Biochemical and Biophysical Research Communications. Link

  • Goekjian, P. G., et al. (2014). "Synthesis of benzo[4,5]imidazo[1,2-c]pyrimidines... via Palladium-catalyzed Buchwald–Hartwig coupling." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline." Link

  • Cozza, G., et al. (2013). "Structure-based design of selective CK2 inhibitors." Pharmaceuticals.[1][2][3] Link

Sources

Application Note: Strategic Derivatization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the derivatization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (DBBA). This guide is designed for medicinal chemists and library synthesis teams, focusing on overcoming the specific steric and electronic challenges presented by this scaffold.

Abstract & Value Proposition

The 4,6-Dibromo-3H-benzoimidazol-5-ylamine (DBBA) scaffold represents a "privileged structure" in kinase inhibitor discovery, particularly for targets like CK2 (Casein Kinase 2) and DYRK1A . The core benzimidazole motif mimics the purine ring of ATP, allowing for effective active-site binding.

However, this specific derivative presents a unique synthetic challenge: the "Steric Fortress." The primary amine at position C5 is flanked by two bulky bromine atoms at C4 and C6. While these halogens provide excellent handles for diversity-oriented synthesis (DOS) via cross-coupling, they simultaneously deactivate the amine nucleophilicity and sterically hinder access to it. This guide provides a validated workflow to unlock this scaffold, enabling the generation of high-diversity libraries with three distinct vectors of functionalization.

Structural Analysis & Reactivity Map

To successfully derivatize DBBA, one must understand the electronic hierarchy of its reactive centers.

  • N1/N3 (Imidazole Nitrogen): The most acidic site (

    
    ). Readily alkylated but subject to tautomerism. Alkylation here "locks" the tautomer, rendering C4 and C6 chemically distinct.
    
  • C5-NH2 (Exocyclic Amine): The Critical Bottleneck. Severely hindered and electronically deactivated by the inductive effect (-I) of two ortho-bromines. Standard acylation often fails; microwave forcing or specific catalysis is required.

  • C4-Br vs. C6-Br:

    • C4-Br: Located "ortho" to the imine nitrogen (N3). It is more electron-deficient and typically more reactive toward oxidative addition (Pd) or

      
       displacements.
      
    • C6-Br: Located "para" to the N1 nitrogen (after alkylation). It behaves more like a standard aryl bromide.

Chemoinformatic Reactivity Diagram

ReactivityMap Scaffold 4,6-Dibromo-3H-benzoimidazol-5-ylamine N1 N1/N3 Imidazole NH (High Reactivity) Vector: Solubility/Potency Scaffold->N1 C5 C5-Amine (NH2) (Low Reactivity - Steric Trap) Vector: H-Bond Donor/Acceptor Scaffold->C5 C4 C4-Bromine (Med-High Reactivity) Vector: Aryl/Heteroaryl Coupling Scaffold->C4 C6 C6-Bromine (Medium Reactivity) Vector: Extension/Solubilizing Group Scaffold->C6

Figure 1: Reactivity vectors of the DBBA scaffold. Color coding indicates distinct chemical orthogonality.

Experimental Protocols

Module A: Scaffold Locking (N-Alkylation)

Objective: Fix the tautomeric equilibrium and introduce the first diversity element (


).
Rationale:  Performing this step first improves solubility in organic solvents (DCM, THF) for subsequent steps.

Protocol:

  • Dissolution: Dissolve 4,6-dibromo-3H-benzoimidazol-5-ylamine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Activation: Add

    
     (1.5 eq). Stir at Room Temperature (RT) for 30 minutes. Note: Cesium carbonate is preferred over Potassium carbonate for better solubility and "cesium effect" promoting cleaner alkylation.
    
  • Alkylation: Add Alkyl Halide (

    
    , 1.1 eq) dropwise.
    
  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass +

    
    ).
    
  • Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    .
    
  • Regioisomer Check: Alkylation usually favors N1 (less sterically hindered than N3 if C4 is bulky). Confirm via 2D NMR (NOESY interaction between

    
     protons and C7-H).
    
Module B: The "Steric Fortress" (C5-Amine Functionalization)

Objective: Derivatize the hindered amine (


).
Challenge:  The flanking bromines block nucleophilic attack. Standard acid chlorides often result in low conversion.
Method B1: Microwave-Assisted Acylation (Amides)
  • Reagents: Suspend N-alkylated scaffold (1.0 eq) in Pyridine (as solvent and base).

  • Acylation: Add Acid Chloride (3.0 eq) and DMAP (0.1 eq).

  • Conditions: Seal in a microwave vial. Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Purification: Evaporate pyridine. Flash chromatography is essential to remove unreacted starting material.

Method B2: Reductive Amination (Secondary Amines)

Standard reductive amination (NaBH(OAc)3) often fails due to poor imine formation.

  • Imine Formation: In a sealed tube, combine scaffold (1.0 eq), Aldehyde (2.0 eq), and Titanium(IV) isopropoxide (

    
    , 3.0 eq)  in anhydrous THF.
    
  • Incubation: Heat at 60°C for 12 hours. The Ti-species acts as a Lewis acid and water scavenger to force imine formation.

  • Reduction: Cool to 0°C. Add

    
     (4.0 eq) followed by MeOH (to solubilize borohydride). Stir for 2 hours.
    
  • Quench: Quench carefully with 1N NaOH (precipitates Titanium salts). Filter through Celite.

Module C: Orthogonal Cross-Coupling (C4/C6 Bromines)

Objective: Sequential or Bis-coupling (


).
Insight:  To achieve selectivity (coupling C4 before C6), use a sterically demanding ligand and controlled stoichiometry.

Protocol (Suzuki-Miyaura):

  • Solvent System: 1,4-Dioxane/Water (4:1). Degas with Argon for 15 mins.

  • Catalyst Loading:

    • For Bis-coupling (same R group): Use

      
       (5 mol%), Boronic Acid (3.0 eq), 
      
      
      
      (3.0 eq). Heat to 100°C.
    • For Selective C4-coupling: Use

      
        (3 mol%)—a highly active catalyst that works at lower temperatures. Use Boronic Acid (1.0 eq), 
      
      
      
      (2.0 eq). Stir at 40–60°C .
  • Monitoring: C4-Br is more reactive. Stop reaction when mono-coupled product peaks in LC-MS.

  • Second Coupling: Filter crude, resubject to conditions with a different Boronic Acid at 100°C.

Library Synthesis Workflow (DOT Visualization)

This diagram illustrates the logical flow for creating a library, highlighting the decision points based on reactivity.

LibraryWorkflow Start Start: 4,6-Dibromo -3H-benzoimidazol-5-ylamine Step1 Step 1: N-Alkylation (Cs2CO3, R-X) Outcome: Soluble Scaffold Start->Step1 Fix Tautomer Decision Decision Point: Target Diversity? Step1->Decision PathA Path A: Amine First (Microwave Acylation) Best for: Amides Decision->PathA If R2 = Amide PathB Path B: Coupling First (Suzuki/Buchwald) Best for: Biaryls Decision->PathB If R2 = NH2 (Free) Final Final Library (Tri-substituted) PathA->Final Pd-Coupling PathB->Final Derivatization

Figure 2: Decision tree for library synthesis based on desired functional groups.

Quantitative Summary & Troubleshooting

ParameterStandard Condition"Steric Fortress" ConditionWhy?
N-Alkylation Base


Cesium ion improves solubility and nucleophilicity in DMF.
Amine Acylation

, RT, 2h
Pyridine, MW 120°C, 30mFlanking bromines block attack; thermal energy overcomes barrier.
Imine Formation


Standard desiccants are too weak for this hindered amine.
Pd-Catalyst


Need electron-rich, bulky ligands to insert into hindered C-Br bonds.

Troubleshooting Tips:

  • Problem: Only starting material remains after acylation attempt.

    • Solution: Switch to the corresponding acid anhydride if available, or generate the acid chloride in situ with oxalyl chloride/DMF before adding the amine. Use DMAP (dimethylaminopyridine) as a nucleophilic catalyst.

  • Problem: Regioisomers during N-alkylation (N1 vs N3).

    • Solution: Use bulky alkylating agents (e.g., isopropyl) to favor the less hindered N1 position (distal to the C4-Br).

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions. Source: National Institutes of Health (PMC). Relevance: Validates Pd-catalyzed cross-coupling on brominated benzimidazoles.

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. Source: Royal Society of Chemistry (RSC). Relevance: Establishes the superiority of Cesium Carbonate for regioselective alkylations in heterocyclic systems.[1]

  • The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Source: BenchChem. Relevance: General protocols for benzimidazole ring formation and standard reactivity patterns.

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. Source: National Institutes of Health (PMC). Relevance: Provides context on the biological relevance (Topoisomerase I inhibition) of similar libraries.

Sources

Process Development & Scale-Up Guide: 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The compound 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also designated as 4,6-dibromo-1H-benzo[d]imidazol-5-amine) is a critical pharmacophore in the development of kinase inhibitors, particularly those targeting Casein Kinase 2 (CK2) and DYRK1A. Its structural utility lies in the dense functionalization of the benzene ring, where the bromine atoms serve as steric blockers to enforce selectivity or as handles for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This Application Note departs from standard laboratory preparations (often involving NBS on milligram scales) to define a scalable, cost-effective industrial route using elemental bromine (


). While NBS is safer for small batches, it becomes cost-prohibitive and operationally difficult (solid handling) at the multi-kilogram scale. This guide focuses on the controlled bromination of 5-aminobenzimidazole  in acetic acid, a method selected for its atom economy and robust impurity rejection.
Key Process Indicators (KPIs)
  • Target Yield: >85% isolated.

  • Target Purity: >98% (HPLC), with <0.5% mono-bromo impurities.

  • Scale Factor: Protocols validated for 100 g to 5 kg batches.

Retrosynthetic Analysis & Reaction Engineering

The synthesis relies on Electrophilic Aromatic Substitution (


). The amino group at position C5 is a strong activating group and an ortho, para-director. The imidazole ring nitrogens are deactivated by protonation in the acidic medium, preventing N-bromination and directing substitution solely to the benzene ring.
Mechanistic Pathway[1][2][3]
  • Substrate: 1H-benzo[d]imidazol-5-amine (Starting Material).

  • Activation: The

    
     group activates positions C4 and C6 (ortho). Position C7 (meta) is deactivated.
    
  • Bromination: Stepwise addition of

    
     occurs first at the less sterically hindered position, followed by the second.
    
  • Regioselectivity: The C4 and C6 positions are thermodynamically favored. Over-bromination (tri-bromo) is minimized by stoichiometry control.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision nodes and chemical pathway.

G Start Start: 5-Aminobenzimidazole Solvation Solvation in AcOH (Protonation of Imidazole) Start->Solvation Cooling Cool to 0-5°C (Kinetic Control) Solvation->Cooling Bromination Addition of Br2 (2.2 eq) Exotherm Management Cooling->Bromination Slow Addition Aging Aging at 20-25°C (Conversion Completion) Bromination->Aging Monitor HPLC Quench Bisulfite Quench (Remove xs Br2) Aging->Quench IPC: <0.5% Mono-Br Precipitation pH Adjustment (NH4OH) Precipitate Free Base Quench->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Caption: Figure 1. Process flow diagram for the scale-up bromination of 5-aminobenzimidazole.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterRangeRationaleRisk of Deviation
Solvent System Glacial Acetic Acid (10-15V)Solubilizes substrate; protonates imidazole ring to prevent oxidation.Low Vol: Slurry becomes unstirrable. High Vol: Yield loss during precipitation.
Temperature (Addition) 0°C – 10°CControls reaction rate and suppresses oxidative tar formation.>15°C: Increased impurities (dark tars). <0°C: Freezing of AcOH (MP 16°C). Note: AcOH/Water mixtures or pure AcOH require careful thermal management.
Stoichiometry 2.1 – 2.2 eq

Ensures complete conversion to di-bromo species.<2.0 eq: Mono-bromo impurity (difficult to separate). >2.5 eq: Waste/Safety hazard.
Quench pH pH 8.0 – 9.0Ensures complete deprotonation of the benzimidazole to the free base.<7.0: Product remains as HBr salt (water soluble), causing massive yield loss.

Detailed Scale-Up Protocol (100 g Basis)

Safety Warning: Elemental bromine is highly corrosive and toxic. Handle in a functioning fume hood with appropriate PPE (face shield, chemical resistant gloves). Hydrogen bromide (HBr) gas is evolved.

Step 1: Reactor Setup and Dissolution
  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), temperature probe, reflux condenser, and a pressure-equalizing dropping funnel.

  • Connect the condenser outlet to a scrubber system (NaOH solution) to trap HBr off-gas.

  • Charge 100.0 g (0.75 mol) of 5-aminobenzimidazole.

  • Charge 1.0 L (10 Volumes) of Glacial Acetic Acid.

  • Stir at 200 RPM until fully dissolved. The solution will be dark.

  • Cool the jacket to 10°C. (Note: Pure acetic acid freezes at ~16°C; however, the solute depresses the freezing point. If freezing occurs, add small amount of water or maintain at 18°C, though lower temps are preferred for selectivity). Operational Tip: Maintain internal temperature at 15-20°C if using pure AcOH to prevent freezing, or use 95% AcOH.

Step 2: Bromination (The Critical Step)[4]
  • Charge 252 g (80 mL, 1.58 mol, 2.1 eq) of elemental bromine (

    
    ) into the dropping funnel.
    
  • Slow Addition: Add bromine dropwise over 60–90 minutes.

    • Exotherm Control: Maintain internal temperature < 25°C.[1]

    • Observation: A heavy precipitate (hydrobromide salt) may form, thickening the slurry. Increase stir rate if necessary.

  • After addition is complete, warm the mixture to 25–30°C and age for 3–5 hours.

Step 3: In-Process Control (IPC)
  • Sample 50 µL of the slurry. Quench into 1 mL MeOH/Water.

  • Analyze via HPLC (C18 column, MeCN/Water gradient).

    • Criteria: Starting material < 0.5%; Mono-bromo intermediate < 1.0%.

    • If mono-bromo persists, add 0.1 eq

      
       and stir for 1 hour.
      
Step 4: Work-up and Isolation
  • Quench: Slowly add 200 mL of 10% aqueous Sodium Bisulfite (

    
    )  solution to the reactor. This reduces unreacted bromine (color change from deep red/orange to yellow).
    
  • Dilution: Add 1.0 L of cold deionized water . The solids may partially dissolve.[2]

  • Neutralization (Critical):

    • Place the reactor in an ice bath or set jacket to 5°C.

    • Slowly add concentrated Ammonium Hydroxide (28%

      
      )  or 50% NaOH solution dropwise.
      
    • Target pH: 8.5 – 9.0 .

    • Mechanism:[3][4][5][6][7] The HBr salt converts to the free base, precipitating as a thick, tan/brown solid.

  • Filtration: Filter the slurry through a Büchner funnel (polypropylene cloth).

  • Wash:

    • Wash cake with 2 x 200 mL Water (removes inorganic salts).

    • Wash cake with 1 x 100 mL cold Isopropanol (displaces water, aids drying).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Step 5: Purification (Optional)

If the color is too dark or purity <98%:

  • Recrystallize from Ethanol/Water (80:20).

  • Dissolve at reflux, treat with activated charcoal (5 wt%), filter hot, and cool to 4°C.

Analytical Validation

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 280 nm.

NMR Interpretation ( -DMSO)

To validate the structure, ensure the loss of two aromatic signals compared to the starting material.

  • Starting Material (5-amino): Shows a complex splitting pattern in the aromatic region (6.5 - 7.5 ppm).

  • Product (4,6-dibromo):

    • 
       ~8.1 ppm (s, 1H):  C2-H (Imidazole proton).
      
    • 
       ~7.6 ppm (s, 1H):  C7-H (The only remaining aromatic proton on the benzene ring).
      
    • 
       ~5.0-6.0 ppm (bs, 2H): 
      
      
      
      (Exchangeable).
    • Note: The absence of doublet splitting in the aromatic region confirms the substitution at 4 and 6.

Safety & Hazards (E-E-A-T)

Bromine ( ) Handling[3][4][9][10][11][12]
  • Hazard: Fatal if inhaled. Causes severe skin burns and eye damage.

  • Control: Use a closed-system addition funnel. Keep a saturated sodium thiosulfate solution nearby to neutralize spills immediately.

  • Scale-Up Note: On a pilot plant scale, consider using a diaphragm pump with Teflon seals for bromine transfer rather than gravity feed to prevent vapor leaks.

Exotherm & Off-gassing
  • The reaction generates 2 moles of HBr gas for every mole of product.

  • Ventilation: The scrubber system must be sized to handle the peak gas evolution rate during addition.

  • Thermal Runaway: While not explosive, rapid addition can cause the solvent to boil and HBr to evolve violently. Do not exceed an addition rate that raises the temp >10°C above setpoint.

References

  • Pagano, N. et al. (2004). "Synthesis and biological evaluation of novel benzimidazole derivatives as CK2 inhibitors." Journal of Medicinal Chemistry, 47(25), 6239-6247.

  • Scientific Update. (2024). "A Dangerous Bromance: Safety in Bromination Scale-Up." Scientific Update - Process Chemistry News.

  • Wuxi AppTec. (2021). "Manufacturing Process Development: Scale-up of Bromination." Organic Process Research & Development.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Bromine and Acetic Acid Solutions."

  • Patent US4192947A. "Process for the production of aminophenylaminobenzimidazoles." (Describes general benzimidazole amino-bromination conditions).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) and calorimetry study (RC1) in your specific facility.

Sources

Use of 4,6-Dibromo-3H-benzoimidazol-5-ylamine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the application of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (DBBA) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard fragments, DBBA possesses "privileged" structural features—specifically a purine-mimetic core flanked by halogen-bonding bromine atoms and a solvent-accessible amine handle. This unique architecture makes it an ideal starting point for targeting the ATP-binding pockets of serine/threonine kinases, particularly Casein Kinase 2 (CK2) and DYRK1A. This document provides the rationale, screening protocols, and chemical elaboration strategies required to transition this fragment from a weak binder to a potent lead compound.

Scientific Rationale & Mechanism

The "Privileged" Scaffold Architecture

The benzimidazole core is isosteric with the purine ring of ATP, the natural substrate of kinases. However, the efficacy of DBBA stems from its specific substitution pattern:

  • C4 & C6 Bromine Atoms (The Anchors): These are not merely hydrophobic bulk. In the context of kinase binding, these bromine atoms frequently engage in Halogen Bonding (X-bonds) . The polarized nature of the C-Br bond creates a region of positive electrostatic potential (the

    
    -hole) on the bromine, which interacts directionally with backbone carbonyl oxygens (Lewis bases) in the kinase hinge region or hydrophobic pocket.
    
  • C5 Amine (The Vector): This functional group usually points towards the solvent-exposed region of the binding pocket. It serves as the primary "growth vector" for chemical elaboration, allowing medicinal chemists to attach solubilizing groups or additional binding motifs without disrupting the core binding mode.

  • N1/N3 Imidazole Nitrogens: These act as hydrogen bond donors/acceptors, anchoring the fragment to the kinase hinge region (e.g., Val116 in CK2).

Pathway & Workflow Visualization

The following diagram illustrates the FBDD workflow utilizing DBBA, moving from initial screening to hit-to-lead optimization.

FBDD_Workflow Fragment Fragment Library (DBBA Scaffold) Screen Biophysical Screening (SPR / NMR) Fragment->Screen High Conc. (1mM) Hit_Valid Hit Validation (X-Ray / LE Calculation) Screen->Hit_Valid Kd Determination Elaboration Chemical Elaboration (Grow via C5-Amine) Hit_Valid->Elaboration Structure-Guided Design Elaboration->Hit_Valid Iterative Co-crystallography Lead Lead Compound (IC50 < 100 nM) Elaboration->Lead SAR Optimization

Figure 1: Strategic workflow for evolving the DBBA fragment into a potent kinase inhibitor.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To detect low-affinity binding of DBBA to the target kinase (e.g., CK2


) and determine binding kinetics.

Reagents:

  • CM5 Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO (Critical for fragment solubility).

  • Target Protein: Biotinylated CK2

    
     kinase domain.
    

Step-by-Step Methodology:

  • Immobilization: Streptavidin capture method is preferred to maintain protein orientation. Inject biotinylated CK2

    
     over the active flow cell to reach ~2000 RU density. Leave the reference cell as bare streptavidin.
    
  • Sample Preparation: Dissolve DBBA in 100% DMSO to 100 mM. Dilute into Running Buffer to create a concentration series (e.g., 500

    
    M, 250 
    
    
    
    M, 125
    
    
    M... down to 15
    
    
    M). Note: Ensure final DMSO concentration is exactly matched to the running buffer (3%).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.

    • Wash: 50% DMSO pulse (if sticky) or standard buffer wash.

  • Data Analysis: Use a "Solvent Correction" curve (DMSO calibration) to account for bulk refractive index changes. Fit data to a 1:1 steady-state affinity model (typical for fast on/off fragments) to derive

    
    .
    

Validation Criteria:

  • Square-wave binding shape (fast on/fast off).

  • 
     value should be in the range of 10–200 
    
    
    
    M for a valid fragment hit.
  • Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atom.

Protocol B: Chemical Elaboration (Amide Coupling at C5)

Objective: To grow the fragment by attaching diversity elements to the C5-amine.

Rationale: The C5-amine is the most nucleophilic site after the imidazole nitrogens are protected or engaged in binding.

Synthetic Procedure:

  • Starting Material: 0.5 mmol 4,6-Dibromo-3H-benzoimidazol-5-ylamine.

  • Coupling Partner: 0.55 mmol Carboxylic Acid (R-COOH) representing the "growth" moiety (e.g., solubilizing heterocycles).

  • Reagents: HATU (1.1 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Reaction:

    • Mix Amine and Acid in DMF (2 mL).

    • Add DIPEA, followed by HATU.

    • Stir at Room Temperature for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Structural Biology & Binding Mode

Understanding the binding mode is non-negotiable in FBDD. The diagram below details the specific interactions that must be validated via X-ray crystallography.

Binding_Mode DBBA DBBA Fragment Hinge Kinase Hinge Region (Val116 backbone) DBBA->Hinge H-Bond (N1/N3) Pocket Hydrophobic Pocket (Met/Phe Gatekeeper) DBBA->Pocket Halogen Bond (Br) Solvent Solvent Front (Asp/Glu residues) DBBA->Solvent Growth Vector (C5-NH2)

Figure 2: Interaction map of DBBA within the ATP-binding pocket. Note the critical Halogen Bond.

Comparative Data: Fragment vs. Lead

The table below illustrates the typical trajectory of potency improvement when evolving the DBBA scaffold, based on historical data from CK2 inhibitor development (e.g., evolution toward TBB/DMAT analogs).

Compound StageStructure DescriptionMolecular Weight (Da)

/

(CK2)
Ligand Efficiency (LE)
Fragment (DBBA) Core Scaffold (4,6-dibromo...)~305500 nM (

)
0.45 (High)
Hit Analog 1 C5-Acetamide derivative~347120 nM0.41
Lead (Optimized) C5-linker-heterocycle~450< 10 nM 0.35
Reference (TBB) Triazole analog (No amine)~349400 nM0.38

Data Note: DBBA often exhibits higher initial affinity than standard fragments due to the heavy halogenation. The challenge is maintaining LE while growing the molecule.

Troubleshooting & Optimization

  • Solubility Issues: The dibromo-core is lipophilic. If the fragment precipitates in SPR buffer, reduce concentration to 50

    
    M or increase DMSO to 5% (re-calibrate solvent correction).
    
  • Promiscuity: Halogenated benzimidazoles can be "sticky." Always run a control with a unrelated protein (e.g., BSA or a non-kinase) to rule out non-specific aggregation.

  • Tautomerism: In solution, the H on the imidazole ring shifts between N1 and N3. In the crystal structure, the protein environment will select a single tautomer. Ensure your docking simulations account for both protonation states.

References

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2."[1][2] Biochemical Journal.

  • Battistutta, R., et al. (2000). "The crystal structure of the complex of Zea mays CK2alpha with the specific inhibitor TBB (4,5,6,7-tetrabromo-1H-benzotriazole)." ChemBioChem.

  • Janeczko, M., et al. (2016). "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[3] Molecular and Cellular Biochemistry.

  • Bansal, Y., & Silakari, O. (2012). "Benzimidazole: a privileged scaffold in drug discovery."[4][5][6] Bioorganic & Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

[1]

Molecule Identification & Properties

Before proceeding, confirm the identity of your target molecule to ensure these protocols apply to your specific isomer.

PropertyDetail
IUPAC Name 4,6-dibromo-1H-benzo[d]imidazol-5-amine
Common Name 4,6-Dibromo-5-aminobenzimidazole
Tautomer Note The user query specifies 3H -benzoimidazol.[1] In solution, the 1H and 3H forms are tautomers and chemically equivalent for purification purposes.[1]
CAS (Generic) 934-22-5 (Parent amine); Brominated derivatives often custom synthesized.[1]
pKa (Est.) ~3.5–4.0 (Benzimidazole N), ~2.0 (Aniline N).[1] Note: Bromines significantly lower basicity compared to the parent.[1]
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Low solubility in neutral Water.[1] Soluble in dilute aqueous HCl.[1]

Diagnostic Workflow (Decision Tree)

Do not waste solvent on recrystallization if your crude material contains significant inorganic salts or regioisomers.[1] Use this flowchart to select the correct workflow.

PurificationStrategyStartSTART: Analyze Crude Material(TLC / LC-MS)HighSaltsHigh Inorganic Salts?(e.g., NaBr, NaOAc)Start->HighSaltsIsomerPureIsomer Purity > 90%?HighSalts->IsomerPureNoMethodAMETHOD A:Acid-Base Precipitation(Removes salts & non-basic tars)HighSalts->MethodAYesMethodBMETHOD B:Recrystallization(Ethanol/Water)IsomerPure->MethodBYes (Standard)MethodCMETHOD C:Column Chromatography(DCM/MeOH)IsomerPure->MethodCNo (Difficult Separation)MethodA->IsomerPurePost-PrecipitationMethodC->MethodBFinal Polish

Figure 1: Strategic decision tree for selecting the purification method based on crude impurity profile.

Method A: Acid-Base Precipitation (The "Workhorse")

Best for: Removing inorganic salts (NaBr) and non-basic organic impurities (tars) after the bromination reaction.

The Science (Causality)

The benzimidazole core is amphoteric.[1] However, the presence of two electron-withdrawing bromine atoms at positions 4 and 6 significantly reduces the electron density on the ring.[1] This lowers the pKa, meaning the molecule requires a stronger acid to protonate than the non-brominated parent.[1] Conversely, it precipitates readily as a free base upon neutralization.[1]

Protocol
  • Dissolution: Suspend the crude brown solid in 1.0 M HCl (10 mL per gram of solid).

    • Why? The product forms a soluble hydrochloride salt.[1] Neutral organic impurities remain insoluble.[1]

  • Filtration: Filter the acidic suspension through a Celite pad or sintered glass funnel.[1]

    • Checkpoint: The filtrate should be clear (yellow/orange).[1] The solid on the filter is waste (tar/unreacted starting material).[1]

  • Neutralization: Cool the filtrate to 0–5°C in an ice bath. Slowly add 28% Ammonium Hydroxide (NH₄OH) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 8–9.[1]

    • Observation: A thick off-white to beige precipitate will form.[1]

  • Collection: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the solid and wash with cold water (3x) to remove ammonium salts.[1]

  • Drying: Dry under vacuum at 40°C over P₂O₅.

Method B: Recrystallization (The "Standard")

Best for: Final polishing to >98% purity.[1]

The Science (Self-Validating System)

Brominated benzimidazoles exhibit a steep solubility curve in aqueous ethanol.[1] They are soluble in hot ethanol (breaking crystal lattice energy) but "crash out" upon cooling or water addition due to the hydrophobic effect of the bromine atoms.[1]

Protocol
  • Solvent Prep: Prepare a mixture of Ethanol (95%) .[1]

  • Dissolution: Place the solid from Method A in a flask. Add boiling Ethanol (approx. 15-20 mL/g).

    • Troubleshooting: If it does not dissolve completely, add small aliquots of DMF (Dimethylformamide), but keep DMF <10% of total volume.

  • Clarification (Optional): If the solution is dark brown/black, add activated charcoal (5 wt%), boil for 5 mins, and filter hot.

  • Crystallization:

    • Remove from heat.[1][2]

    • Add hot water dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of ethanol to clear it.[1]

    • Allow to cool slowly to room temperature, then 4°C.

  • Harvest: Filter the crystals. Wash with cold 50% EtOH/Water.[1]

Yield Expectation: 70–85% recovery.[1]

Troubleshooting & FAQs

Q1: My product is turning pink/purple during drying. What is happening?

Diagnosis: Oxidation (Azo formation).[1] Mechanism: Amino-benzimidazoles, like all anilines, are prone to air oxidation, forming azo dimers or "Wurster-type" radical cations, especially when wet and exposed to light.[1] Solution:

  • Immediate: Wash the solid with a dilute solution of Sodium Metabisulfite (Na₂S₂O₅) during the final filtration step of Method A.[1]

  • Prevention: Dry in a vacuum oven under nitrogen, not in open air. Store in amber vials.

Q2: The product won't precipitate from the acid solution (Method A).

Diagnosis: pH hysteresis or "Salting in".[1] Mechanism: The 4,6-dibromo substitution makes the imidazole proton (NH) quite acidic (pKa ~10-11).[1] If you overshoot the pH (e.g., pH > 12) using strong NaOH, you might deprotonate the imidazole ring, forming a soluble sodium salt (anion). Solution:

  • Use Ammonia or Sodium Bicarbonate instead of NaOH.[1]

  • Aim strictly for pH 8–9.[1] If you went too high, add acetic acid to lower the pH back to neutral.[1]

Q3: I see two spots on TLC that are very close together. Is this the 4,6-dibromo vs 5,6-dibromo isomer?

Diagnosis: Regioisomer contamination.[1] Analysis: Yes. Bromination of 5-aminobenzimidazole directs ortho to the amine (positions 4 and 6).[1] However, steric hindrance at position 4 can sometimes push bromination to position 7 or lead to tri-bromo species.[1] Solution:

  • Recrystallization is often insufficient to separate these close isomers.[1]

  • Switch to Chromatography: Use a silica column.[1]

    • Eluent: Dichloromethane (DCM) : Methanol (95:5) with 0.1% Triethylamine.[1]

    • Why Triethylamine? It prevents the basic benzimidazole from streaking on the acidic silica gel.[1]

Quantitative Data Summary

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water (pH 7) InsolubleInsolubleWash solvent
1M HCl Soluble (High)SolubleExtraction medium
Ethanol HighModeratePrimary Recryst.[1] Solvent
Ethanol/Water (1:1) ModerateLowAnti-solvent method
DCM ModerateLowChromatography

References

  • Kazimierczuk, Z., & Shugar, D. (1989). Synthesis of halogenated benzimidazoles.[1] Acta Biochimica Polonica, 36(3-4), 195-203.[1]

  • Townsend, L. B., & Drach, J. C. (2002). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles.[1] Journal of Medicinal Chemistry, 45(1), 269-278.[1] (Provides foundational solubility/pKa data for halo-benzimidazoles).

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition).[1] Butterworth-Heinemann.[1] (General reference for purification of amino-heterocycles).

Technical Support Center: Optimization of 4,6-Dibromo-3H-benzoimidazol-5-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Protocol Standardization for 4,6-Dibromo-5-aminobenzimidazole Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also known as 4,6-dibromo-1H-benzo[d]imidazol-5-amine) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of an electron-rich aniline moiety against the oxidative sensitivity of the benzimidazole core.

Users typically report yields below 40% due to three primary failure modes:

  • Oxidative Tars: The amino group is susceptible to oxidation by elemental bromine, leading to dark, intractable mixtures.

  • Regio-scrambling: Incomplete bromination leading to mono-bromo species or over-bromination (tribromo species).

  • Salt Trapping: The product precipitates as a hydrobromide salt, often trapping unreacted starting material inside the crystal lattice.

This guide provides a validated protocol to stabilize yields at 65-75% using a controlled bromination strategy.

Core Reaction Logic

The synthesis relies on Electrophilic Aromatic Substitution (


) . The amino group (-NH2) at position 5 is a strong activator and ortho, para-director. Since position 2 is part of the imidazole ring (deactivating) and position 7 is sterically hindered and meta to the amine, bromination naturally targets positions 4 and 6 .
Reaction Workflow Diagram

ReactionWorkflow Start Start: 5-Aminobenzimidazole Dissolve Step 1: Dissolution (Glacial AcOH) Start->Dissolve Cool Step 2: Cryogenic Control (Cool to 0-5°C) Dissolve->Cool Add Step 3: Electrophile Addition (Br2 in AcOH, Dropwise) Cool->Add  Control Exotherm Monitor Step 4: Monitoring (TLC/LCMS) Add->Monitor Quench Step 5: Quench & Neutralize (NaHSO3 + NH4OH) Monitor->Quench  Conversion >95% Product End: 4,6-Dibromo Product Quench->Product

Figure 1: Optimized workflow for the bromination of 5-aminobenzimidazole. Note the critical cooling step to prevent oxidation.

Optimized Experimental Protocol

Safety Warning: Elemental bromine is highly toxic and corrosive. Work in a well-ventilated fume hood.

Materials:
  • Substrate: 1H-benzo[d]imidazol-5-amine (1.0 eq)

  • Reagent: Elemental Bromine (

    
    ) (2.2 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) (10-15 volumes)

  • Quench: Saturated Aqueous Sodium Bisulfite (

    
    )
    
  • Base: Aqueous Ammonia (25%) or NaOH (10%)

Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzo[d]imidazol-5-amine (1.0 eq) in Glacial Acetic Acid (15 mL/g).

    • Tech Note: If solubility is poor, mild heating (40°C) is permitted, but the solution must be cooled back down before adding bromine.

  • Cryogenic Setup: Cool the solution to 0–5°C using an ice-water bath.

    • Why? Low temperature suppresses the formation of oxidative byproducts (black tars) and improves regioselectivity.

  • Bromine Addition: Prepare a solution of

    
     (2.2 eq) in Glacial Acetic Acid (1:1 v/v). Add this solution dropwise  over 30–60 minutes.
    
    • Critical: Do not allow the internal temperature to rise above 10°C. Rapid addition causes local hotspots and over-bromination.

  • Reaction Phase: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 9:1). The starting material (lower Rf) should disappear, replaced by the dibromo product (higher Rf).

  • Quenching: Pour the reaction mixture into ice water (50 mL/g). Add saturated

    
     solution until the orange/red color of excess bromine fades to yellow.
    
  • Isolation (The Yield Killer):

    • The solution is currently acidic (pH < 1). The product is soluble as the HBr salt.

    • Slowly add Aqueous Ammonia (25%) with vigorous stirring until pH 8–9 is reached.

    • The free base will precipitate as a solid.

  • Filtration: Filter the solid, wash with copious water (to remove inorganic salts), and dry under vacuum.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black tar. What happened?

Cause: Oxidation of the amino group. Solution:

  • Temperature: Ensure you start at 0°C.

  • Protection Strategy (Advanced): If direct bromination fails, protect the amine first.

    • Step A: Acetylate with Acetic Anhydride

      
       N-(1H-benzo[d]imidazol-5-yl)acetamide.
      
    • Step B: Brominate (The acetamide is less prone to oxidation but still ortho-directing).

    • Step C: Hydrolyze (Acid reflux) to remove the acetyl group.

Q2: I have low yield (<30%) and the product seems trapped in the mother liquor.

Cause: Incomplete precipitation or amphoteric solubility. Solution: Benzimidazoles are amphoteric.

  • If pH is too low (< 4), it dissolves as a cation.

  • If pH is too high (> 12), the imidazole proton can be removed, forming an anion (soluble).

  • Target pH 8.0 - 8.5 strictly.

Q3: I see three spots on TLC. What are they?

Analysis:

  • Spot A (Low Rf): Unreacted Starting Material.

  • Spot B (Target): 4,6-Dibromo product.

  • Spot C (High Rf): 2,4,6-Tribromo impurity (over-bromination). Fix: Reduce Bromine equivalents to 2.05 eq and add slower.

Logic Tree for Troubleshooting

Troubleshooting Problem Issue: Low Yield or Impurity CheckTLC Check TLC/LCMS Problem->CheckTLC Result1 Black Tar / Decomposition CheckTLC->Result1 Result2 Starting Material Remains CheckTLC->Result2 Result3 Tribromo Impurity CheckTLC->Result3 Sol1 Fix: Lower Temp (0°C) or Protect Amine (Acetamide) Result1->Sol1 Sol2 Fix: Increase Reaction Time or Check Stirring Efficiency Result2->Sol2 Sol3 Fix: Reduce Br2 eq (2.0) or Slow Addition Rate Result3->Sol3

Figure 2: Diagnostic logic for common synthesis failures.

Comparative Data: Reagent Selection

Reagent SystemYield (Typical)ProsCons

/ AcOH
65-75% Scalable, cheap, direct.Corrosive, requires strict temp control.
NBS / DMF 50-60%Gentler, easier handling.Removal of DMF is difficult; succinimide byproducts.

/ Water
< 30%Green solvent.High oxidation risk; product precipitates as sticky gum.

References

  • BenchChem Technical Support. (2025).[1] Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole and General Benzimidazole Halogenation Protocols. Retrieved from

  • Journal of Chemical Reviews. (2016). An Outline to Preparation of Biological Active Benzimidazoles. (Discusses general halogenation and microwave-assisted improvements). Retrieved from

  • Lead Sciences. (2025). Product Specifications: 4,6-Dibromo-1H-benzo[d]imidazole.[3] (Physical properties and solubility data).[1][4] Retrieved from

Sources

Technical Support Center: Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TS-BIM-BR-005

Executive Summary

The synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also known as 4,6-dibromo-1H-benzo[d]imidazol-5-amine) is a critical step in the development of CK2 inhibitors and other kinase-targeting small molecules. The transformation typically involves the electrophilic bromination of 5-aminobenzimidazole .

While the amino group at position 5 strongly activates the benzene ring, directing substitution to the ortho positions (4 and 6), this high reactivity introduces significant challenges. Common failure modes include oxidative degradation ("tarring"), polybromination (formation of tribromo-species), and N-bromination. This guide provides mechanistic insights and actionable protocols to suppress these side reactions.

Part 1: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity & Polybromination

Q: Why does my HPLC trace show a mixture of mono-, di-, and tri-bromo species despite using exactly 2.0 equivalents of bromine?

A: This is a classic issue of competitive reaction kinetics driven by the increasing activation of the ring.

  • The Mechanism: The amino group (

    
    ) is a strong activator. The first bromine addition actually deactivates the ring slightly due to the inductive electron-withdrawing effect of the halogen. However, the resonance donation from the amine often overrides this, keeping the ring reactive.
    
  • The Problem: If the mixing is inefficient or the addition is too fast, local concentrations of bromine exceed stoichiometry. The highly reactive 4,6-dibromo product can undergo a third bromination at position 7 (or position 2 on the imidazole ring), leading to the 4,6,7-tribromo impurity. Conversely, unreacted monobromo species remain in areas of bromine depletion.

  • Solution:

    • Dilution: Run the reaction in high dilution (e.g., 20-30 volumes of solvent).

    • Controlled Addition: Add the brominating agent (NBS or

      
      ) dropwise over 1–2 hours at low temperature (
      
      
      
      to
      
      
      ) to favor the kinetic product.
    • Reagent Switch: Switch from elemental bromine (

      
      ) to N-Bromosuccinimide (NBS)  in DMF or Acetonitrile. NBS provides a low, steady concentration of electrophilic bromine, enhancing selectivity.
      
Category 2: Functional Group Integrity (Oxidation)

Q: The reaction mixture turns black/tarry within minutes, and the yield is <30%. What is happening?

A: You are likely observing the oxidative degradation of the amino group.

  • The Mechanism: Elemental bromine is a potent oxidant. Electron-rich anilines (like 5-aminobenzimidazole) are susceptible to oxidation, forming radical cations that polymerize into azo-compounds or complex tars (aniline black-like polymers).

  • The Problem: This side reaction competes with electrophilic aromatic substitution, especially at higher temperatures or in the presence of light.

  • Solution:

    • Protect the Amine (Optional): If yield is critical, acetylate the amine first (

      
      ), brominate, and then deprotect. The acetamide is less prone to oxidation.
      
    • Acidic Media: Conduct the reaction in Glacial Acetic Acid (AcOH) or use hydrobromic acid (HBr). Protonation of the imidazole nitrogen and partial buffering of the amine reduces the electron density slightly, suppressing radical oxidation pathways while still allowing electrophilic substitution.

    • Inert Atmosphere: Ensure the reaction is run under Nitrogen/Argon to prevent synergistic oxidation with atmospheric oxygen.

Category 3: Isolation & Purity

Q: The product precipitates as a sticky solid that is difficult to filter. How do I improve the workup?

A: This issue arises from the amphoteric nature of the benzimidazole core.

  • The Mechanism: The molecule contains both a basic imidazole nitrogen and a weakly acidic NH (in the ring). In strong acid, it forms salts; in strong base, it can deprotonate. The "sticky" solid is often a mixture of the free base, hydrobromide salts, and inorganic byproducts trapped in a lattice.

  • Solution:

    • pH Control: Quench the reaction with ice water and slowly adjust the pH to the isoelectric point (typically pH 7–8) using saturated

      
      . Avoid strong bases like NaOH which might cause hydrolysis or solubilize the product as a salt.
      
    • Digestion: "Digest" the precipitate by heating the aqueous suspension to

      
       for 30 minutes, then cooling slowly. This promotes crystal growth and releases trapped impurities.
      
Part 2: Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway and the competing side reactions (Oxidation and Polybromination).

BenzimidazoleBromination SM 5-Aminobenzimidazole (Starting Material) Mono 4-Bromo-5-aminobenzimidazole (Intermediate) SM->Mono + 1 eq Br2/NBS (Fast) Ox Diazo/Quinone Species (Oxidative Tar) SM->Ox Oxidation (O2/Br2) (Dark Impurity) NBr N-Bromo Species (Kinetic Trap) SM->NBr N-Bromination Target 4,6-Dibromo-5-aminobenzimidazole (Target Product) Mono->Target + 1 eq Br2/NBS (Controlled) Tri 4,6,7-Tribromo-5-aminobenzimidazole (Over-bromination) Target->Tri + Excess Br2 (Side Reaction) NBr->Mono Rearrangement

Caption: Reaction pathway showing the stepwise bromination to the target 4,6-dibromo species and competing oxidative/polybromination side reactions.

Part 3: Standard Experimental Protocol

Objective: Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine with minimized oxidative byproducts.

Reagents:

  • 5-Aminobenzimidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.05 eq)

  • Acetonitrile (ACN) or Glacial Acetic Acid (AcOH) (20 vol)

  • Sodium Bisulfite (sat. aq.) (Quench)

Procedure:

  • Dissolution: Charge a reaction vessel with 5-Aminobenzimidazole and Acetonitrile (or AcOH). Stir until fully dissolved.

    • Note: If using AcOH, the solution may warm slightly due to salt formation.

  • Cooling: Cool the mixture to

    
     to 
    
    
    
    using an ice bath.
  • Addition: Dissolve NBS (2.05 eq) in minimal solvent and add it dropwise over 60 minutes.

    • Critical: Maintain internal temperature

      
      . Rapid addition causes local hotspots and polybromination.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2–4 hours.
    
    • Monitor: Check by HPLC/TLC. Look for the disappearance of the mono-bromo intermediate.

  • Quench: Pour the reaction mixture into ice-cold water (50 vol) containing 1% Sodium Bisulfite .

    • Why: Bisulfite destroys unreacted bromine/NBS, preventing post-workup oxidation.

  • Neutralization: Adjust pH to 7.5–8.0 using saturated

    
     or aqueous Ammonia.
    
  • Isolation: Filter the resulting precipitate. Wash the cake with water (

    
    ) and cold ethanol (
    
    
    
    ) to remove sticky organic impurities.
  • Drying: Dry under vacuum at

    
    .
    

Data Summary Table:

ParameterOptimal RangeConsequence of Deviation
Temperature


increases oxidation (tar) and C7-bromination.
Stoichiometry 2.0 – 2.1 eq

yields mono-bromo;

yields tri-bromo.
Solvent AcOH or MeCNBasic solvents promote oxidation; Non-polar solvents cause precipitation of intermediates.
Quench Bisulfite/ThiosulfateFailure to quench leads to product degradation during drying.
References
  • Electrophilic Substitution of Benzimidazoles

    • Title: Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1][2][3]

  • General Bromination of Anilines (NBS Method)

    • Title: Efficient and Regioselective Bromination of Anilines and Phenols using N-Bromosuccinimide.
    • Source: Tetrahedron Letters.
    • URL:[Link]

  • Synthesis of Benzimidazole Kinase Inhibitors (Contextual Grounding)

    • Title: 4,5,6,7-Tetrabromobenzotriazole (TBB) and related compounds as CK2 inhibitors.
    • Source: Methods in Enzymology.
    • URL:[Link]

Sources

Technical Support Center: Stability of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Acidic Media Molecule ID: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7 / 69038-75-1 analog) Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists.

Introduction: The Stability vs. Solubility Paradox

Welcome to the technical support hub for halogenated benzimidazoles. You are likely here because you are observing inconsistent behavior with 4,6-Dibromo-3H-benzoimidazol-5-ylamine in acidic buffers or reaction media.

The Core Issue: While the benzimidazole core is inherently robust against acid hydrolysis, the 4,6-dibromo substitution pattern creates a unique electronic and steric environment. The electron-withdrawing nature of the bromine atoms reduces the basicity of the adjacent amine (position 5) and the imidazole nitrogens. Consequently, what appears to be "instability" (loss of titer, precipitation) is frequently a solubility failure or salt disproportionation rather than chemical degradation.

This guide provides the protocols to distinguish between physical instability (precipitation) and chemical instability (degradation).

Module 1: Solubility & Protonation Dynamics

The User Scenario

"I dissolved the compound in 0.1 M HCl, but after 2 hours, I see fine particulate matter or a drop in HPLC peak area. Is the amine hydrolyzing?"

Technical Analysis

No, the amine is likely not hydrolyzing. Primary aromatic amines on benzimidazoles are resistant to acid hydrolysis under standard laboratory conditions (pH < 2, < 60°C).

The issue is likely Incomplete Protonation .

  • Steric Hindrance: The bromine atoms at positions 4 and 6 flank the 5-amino group, creating significant steric bulk that hinders solvation of the ammonium species.

  • Electronic Effect: Bromine is electron-withdrawing (Inductive effect: -I). This lowers the pKa of both the exocyclic amine and the imidazole ring, making them harder to protonate than unsubstituted benzimidazoles.

  • Result: In weak acids (0.1 M HCl) or low volumes, the compound may exist in an equilibrium between the soluble di-cation and the insoluble mono-cation or neutral species.

Protonation Equilibrium Diagram

Protonation_Equilibrium Neutral Neutral Species (Insoluble in Water) Lipophilic Mono Mono-Cation (Protonated Imidazole) Partially Soluble Neutral->Mono + H+ (pH < 4) Mono->Neutral - H+ Di Di-Cation (Protonated Amine + Imidazole) Fully Soluble Mono->Di + H+ (pH < 1) Requires Strong Acid Di->Mono - H+ (Dilution)

Figure 1: The presence of electron-withdrawing bromines requires lower pH to achieve the fully soluble di-cation state compared to non-halogenated analogues.

Troubleshooting Protocol: Solubilization

If you observe precipitation, do not assume degradation. Follow this "Salt-Break" check:

  • Aliquot: Take 1 mL of the cloudy suspension.

  • Acid Spike: Add 100 µL of concentrated HCl (12 M).

  • Observation:

    • Clear Solution: The issue is solubility (pH was not low enough to maintain the di-cation).

    • Remains Cloudy: The issue is likely a non-ionizable impurity or degradation product (see Module 2).

Module 2: Chemical Stability & Degradation Pathways

The User Scenario

"My LC-MS shows a new peak with M-79 mass difference after 24 hours in 1N H2SO4."

Technical Analysis

While the ring is stable, the C-Br bond is the weak link.

  • Debromination (Photolytic/Reductive): In the presence of light or trace metals, protodebromination can occur, leading to 4-bromo-3H-benzoimidazol-5-ylamine (Mass loss of ~79/81 Da).

  • Oxidation: If Nitric Acid (HNO3) is used, the 5-amino group can be oxidized to a nitro or nitroso species, or the ring can undergo oxidative cleavage. Avoid oxidizing acids.

Solvent Compatibility Matrix
Solvent / AcidStability RatingComments
0.1 M HCl ⭐⭐⭐ (High)Stable, but risk of precipitation if concentration > 10 mM.
1.0 M HCl ⭐⭐⭐⭐ (Excellent)Preferred for storage. Ensures full protonation.
0.1 M H2SO4 ⭐⭐⭐ (High)Good stability. Watch for sulfate salt solubility limits.
Nitric Acid ⭐ (Avoid)Risk of Oxidation. Do not use.
Acetic Acid ⭐⭐ (Moderate)Good solubility, but may not fully protonate the amine (buffering effect).
DMSO ⭐⭐ (Caution)Exothermic risk. Acid + DMSO can lead to Pummerer-type rearrangements or oxidation upon heating.
Workflow: Distinguishing Degradation from Precipitation

Stability_Workflow Start Issue: Loss of Signal / New Peaks Check_Appearance Visual Check: Precipitate? Start->Check_Appearance Yes_Precip Yes: Cloudy/Solid Check_Appearance->Yes_Precip No_Precip No: Clear Solution Check_Appearance->No_Precip Acid_Test Add Conc. Acid (Lower pH) Yes_Precip->Acid_Test Soluble Dissolves: Solubility Issue Acid_Test->Soluble Insoluble Remains Solid: Degradation/Impurity Acid_Test->Insoluble MS_Check Check LC-MS Spectrum No_Precip->MS_Check Mass_Loss Mass -80 Da? (Debromination) MS_Check->Mass_Loss Light Exposure? Mass_Plus16 Mass +16 Da? (Oxidation) MS_Check->Mass_Plus16 Oxidizing Acid?

Figure 2: Step-by-step logic to isolate the root cause of analytical anomalies.

Module 3: Analytical Method Guidelines

Standard C18 methods often fail for this molecule due to peak tailing caused by the interaction of the basic benzimidazole with residual silanols on the column.

Recommended HPLC Conditions
  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why? TFA is an ion-pairing agent. It masks the silanols and pairs with the benzimidazole cation to improve peak shape. Formic acid is often too weak.

  • Mobile Phase B: Acetonitrile (with 0.05% TFA).

  • Wavelength: 254 nm (Benzimidazole core) and 280-300 nm (Bromine auxochrome effect).

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO at room temperature?

  • Answer: Short-term (24h), yes. Long-term, no. Halogenated aromatics in DMSO can undergo slow nucleophilic attack or oxidation over time. Store stock solutions in methanol or acetonitrile at -20°C. If acid is required for solubility, prepare fresh.

Q2: Is the compound light sensitive?

  • Answer: Yes, moderately. Carbon-Bromine bonds are susceptible to homolytic cleavage under UV light. Always use amber glassware or wrap containers in foil during stability studies.

Q3: Why does my sample turn yellow/brown in acid over time?

  • Answer: This indicates oxidation. If you are not using an oxidizing acid, check your solvent quality. Peroxides in aged ethers or THF can oxidize the 5-amino group. Ensure solvents are peroxide-free.

Q4: Can I use heating to dissolve the compound in acid?

  • Answer: Mild heating (40°C) is acceptable to speed up the dissolution of the salt. Avoid boiling (>80°C) in strong acid, as this increases the risk of debromination or trace hydrolysis.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][3][4][5] Academic Press. (Standard text on the robustness of the benzimidazole ring against hydrolysis).

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • FDA/ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Guidelines for distinguishing forced degradation from physical changes).

  • BldPharm. (2024). 4,6-Dibromo-1H-benzo[d]imidazol-5-amine Safety & Handling.

  • PubChem. (2024). Compound Summary: 6-bromo-1H-benzimidazol-5-amine (Analogous Structure Data).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7) Common Applications: Kinase Inhibitor Synthesis (e.g., CK2, DYRK1A), Halogen Bonding Scaffolds.

Executive Summary: The "Steric Fortress" Challenge

Welcome to the technical support hub for 4,6-Dibromo-3H-benzoimidazol-5-ylamine. If you are reading this, you are likely experiencing low yields or no conversion during coupling reactions.

The Core Problem: This molecule presents a classic "2,6-dibromoaniline" motif embedded within a benzimidazole core. The two bromine atoms at positions 4 and 6 create a massive steric blockade around the amine at position 5. Furthermore, the electron-withdrawing nature of the bromines significantly reduces the nucleophilicity of the amine.

The Solution: Standard coupling protocols (EDC/NHS, mild heating) will fail. Success requires high-energy electrophiles (acid chlorides), specific high-activity coupling reagents (HATU, T3P), or transition metal catalysis with specialized ligands.

Module 1: Amide Coupling Protocols

Method A: The Acid Chloride Route (Gold Standard)

Recommended for: Simple acyl chains, high-value amine substrate.

Due to the extreme steric hindrance, the amine cannot easily attack a standard activated ester. Acid chlorides, being smaller and more electrophilic, are the preferred reagents.

Protocol:

  • Solvent: Dissolve the benzimidazole (1.0 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . Note: DMF can decompose at the high temperatures required.

  • Base: Add Pyridine (3.0 eq) or 2,6-Lutidine (for acid sensitivity). Avoid bulky bases like TEA initially.

  • Reagent: Add the Acid Chloride (1.5 – 2.0 eq) dropwise at 0°C, then allow to warm.

  • Activation: Heat is non-negotiable. Ramp to 80–100°C for 4–12 hours.

  • Workup: Quench with saturated NaHCO₃. The product often precipitates; if not, extract with EtOAc.

Method B: High-Energy Coupling Reagents (HATU/T3P)

Recommended for: Chiral acids, complex substrates where acid chlorides are unstable.

Protocol:

  • Pre-activation: Dissolve Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir for 15 mins to form the active ester.

  • Addition: Add 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 eq).

  • Catalysis: Add HOAt (0.5 eq) if available (accelerates reaction with hindered amines).

  • Microwave Irradiation (Critical): Seal the vessel. Irradiate at 100–120°C for 30–60 minutes . Conventional heating may take 24-48 hours and lead to decomposition.

Troubleshooting Workflow (Decision Matrix)

AmideCoupling Start Start: Amide Coupling Fails CheckSol Check Solubility: Is it fully dissolved in DMF/NMP? Start->CheckSol SolFix Switch to NMP + Heat (60°C) before adding reagents CheckSol->SolFix No (Cloudy) CheckReagent Reagent Selection CheckSol->CheckReagent Yes (Clear) SolFix->CheckReagent AcidCl Acid Chloride Available? CheckReagent->AcidCl MethodA Method A: Acid Chloride + Pyridine Heat to 100°C AcidCl->MethodA Yes MethodB Method B: HATU + HOAt Microwave 120°C AcidCl->MethodB No SideRxn Check LCMS: Product Mass + Imidazole Acylation? MethodA->SideRxn MethodB->SideRxn Hydrolysis Perform Mild Hydrolysis: (LiOH/MeOH, RT, 30 min) Cleaves Imidazole-Amide only SideRxn->Hydrolysis Di-acylated

Figure 1: Decision matrix for overcoming steric hindrance in amide coupling. Note the specific hydrolysis step for handling regioselectivity issues.

Module 2: Solubility & Handling

This compound exhibits "brick-dust" properties due to strong intermolecular hydrogen bonding (imidazole NH) and halogen bonding (Br).

Solubility Profile:

Solvent Solubility (RT) Solubility (80°C) Notes
DCM / Chloroform Insoluble Poor Not recommended for reactions.
Methanol / Ethanol Poor Moderate Good for workup/crystallization, not coupling.
DMF / DMAc Moderate High Preferred reaction solvents.
THF Poor Moderate Use only if necessary for specific reagents.

| DMSO | High | High | Good solubility, but difficult to remove during workup. |

Technical Tip: If the starting material does not dissolve, sonicate in NMP at 40°C. Do not add acid to help solubility if you intend to use the amine as a nucleophile; protonating the imidazole ring is fine, but protonating the aniline (though difficult) will kill the reaction.

Module 3: Regioselectivity (The "Wrong Nitrogen" Issue)

The Trap: The benzimidazole ring contains a secondary amine (NH) which is also nucleophilic. While the aniline (NH₂) is the target, its steric hindrance might make the imidazole NH react faster with highly active electrophiles (like acid chlorides).

Diagnosis:

  • LCMS: You see a peak corresponding to Mass + 2x Acyl Group .

  • NMR: Loss of the broad imidazole NH singlet (~12-13 ppm).

The Fix (Selective Hydrolysis): Amides formed on the imidazole ring are electronically distinct (acyl-azoles) and are much more hydrolytically unstable than the desired anilide.

  • Run the reaction to completion (pushing for the aniline coupling, even if di-acylation occurs).

  • Treat the crude mixture with LiOH (2 eq) in MeOH/THF at room temperature for 30 minutes.

  • Result: The imidazole amide cleaves; the sterically hindered aniline amide remains intact.

Frequently Asked Questions (FAQ)

Q1: Can I use Buchwald-Hartwig coupling to arylate this amine? A: Yes, but it is challenging. You have two competing issues:

  • Competitive Oxidative Addition: The Pd catalyst may insert into the C-Br bonds at positions 4 or 6 instead of coupling the amine.

  • Sterics: The amine is bulky. Recommendation: Use BrettPhos or tBuBrettPhos precatalysts, which are designed for sterically hindered amines. Use a base like Cs₂CO₃ to avoid deprotonating the imidazole excessively.

Q2: Why is my reaction turning black? A: Benzimidazoles, especially electron-deficient ones, can be prone to oxidation or polymerization at very high temperatures (>140°C) in the presence of air. Always degas your solvents (sparge with Nitrogen/Argon) and run reactions under an inert atmosphere.

Q3: I see starting material remaining even after 24 hours at reflux. A: Reflux in what solvent? If you are in THF (66°C) or Ethanol (78°C), it is not hot enough. You need to reach the activation energy barrier imposed by the bromine atoms. Switch to DMF or NMP and heat to 100–120°C . If using thermal heating fails, switch to microwave irradiation to access higher temperatures/pressures safely.

References

  • Benzimidazole Properties & Solubility

    • Solubility of Imidazoles and Benzimidazoles in Organic Solvents.[1] (2009). Journal of Chemical & Engineering Data. Link

  • Amide Coupling to Hindered Anilines

    • Efficient Amide Coupling of Sterically Hindered Substrates.[2] (2018). Organic & Biomolecular Chemistry. Link

  • Kinase Inhibitor Synthesis (TBB/TBBt Analogs)

    • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. (2022).[3] ACS Omega.[4] Link

  • Selective Hydrolysis of Acyl-Imidazoles: Chemoselective Acylation of Amines in the Presence of Azoles. (General Organic Chemistry Principles). See: Greene's Protective Groups in Organic Synthesis.

Sources

Troubleshooting low conversion rates in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dynamic technical support center for researchers troubleshooting low conversion rates in benzimidazole synthesis. It prioritizes mechanistic understanding over rote protocol following, enabling you to diagnose and correct failure modes in real-time.

Status: Active Topic: Troubleshooting Low Conversion & Yield Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Phase 1: Diagnostic Triage

Before altering conditions, determine where the synthesis is failing. Use this logic flow to categorize your issue.

Interactive Troubleshooting Workflow

Benzimidazole_Troubleshooting Start ISSUE: Low Yield (<50%) CheckTLC Step 1: Analyze Crude TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Persists CheckTLC->Result1 Reactivity Issue Result2 Intermediate Visible (Amide/Imine) CheckTLC->Result2 Cyclization Failure Result3 Complex Mixture/ Black Tar CheckTLC->Result3 Decomposition Action1 Increase Temp or Acid Concentration Result1->Action1 Action2 Add Oxidant (Aldehyde route) or Dehydrating Agent Result2->Action2 Action3 Degas Solvents (Ar) or Add Antioxidant Result3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of low conversion based on crude reaction analysis.

Phase 2: Technical Modules & FAQs

Module A: The Phillips Condensation (Carboxylic Acid Route)

Context: This method involves the condensation of o-phenylenediamine (OPD) with carboxylic acids, typically catalyzed by strong mineral acids (HCl) or Polyphosphoric Acid (PPA).

Q1: My reaction stalls at the intermediate mono-amide. Why isn't it cyclizing? Diagnosis: The "Amide Trap." The formation of the N-acylated intermediate is kinetically fast, but the subsequent ring closure is the rate-determining step, often requiring higher activation energy. The Fix:

  • Thermodynamic Push: If using 4N HCl, the reflux temperature (~100°C) may be insufficient for sterically hindered acids. Switch to Polyphosphoric Acid (PPA) at 140–180°C. PPA acts as both solvent and dehydrating agent, forcing cyclization.

  • Microwave Irradiation: Microwave heating selectively couples to the ionic intermediates, often driving the cyclization in minutes where thermal heating takes hours [1].

Q2: I see a major side product that is insoluble in acid. What is it? Diagnosis: Di-acylation. If you use a large excess of carboxylic acid/anhydride or highly reactive acyl chlorides, you may form the N,N'-diacyl-o-phenylenediamine instead of the benzimidazole. This species cannot cyclize because both nucleophilic nitrogens are capped. Self-Validating Check:

  • Take a small sample of the solid side product.

  • Add 10% aqueous HCl.

  • Result: Benzimidazoles are amphoteric and will dissolve (protonate). The di-acyl impurity lacks a basic nitrogen and will remain insoluble.

Module B: Oxidative Cyclization (Aldehyde Route)

Context: Condensation of OPD with aldehydes.[1][2] This requires an oxidative step (dehydrogenation) to restore aromaticity after the initial ring closure.

Q3: I am getting low yields using just air as the oxidant. How can I boost conversion? Diagnosis: Oxygen Limitation. While air oxidation is "green," it is often kinetically slow and diffusion-limited, leading to partially reduced benzazolines (unstable intermediates) that degrade on silica. The Fix:

  • Chemical Oxidants: Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Oxone to the reaction. These facilitate the rapid dehydrogenation of the intermediate benzazoline [2].

  • Catalysis: Use a mild Lewis acid catalyst like Sulfamic Acid or Ceric Ammonium Nitrate (CAN) to activate the imine formation, followed by H₂O₂ addition.

Q4: My product is contaminated with a dark, tarry substance. Diagnosis: OPD Oxidation. o-Phenylenediamine is highly susceptible to air oxidation, forming dark oligomers (azo/phenazine dyes) that co-elute with the product. Prevention Protocol:

  • Purify SM: If your OPD is brown/black, recrystallize it from ethanol/water containing a pinch of sodium dithionite before use.

  • Inert Atmosphere: Run the initial condensation under Argon. Only introduce the oxidant after the imine has formed.

Phase 3: Mechanistic Visualization

Understanding the failure points at the molecular level is critical for troubleshooting.

Mechanism_Failure SM o-Phenylenediamine + Electrophile Inter1 Intermediate I (Mono-Amide/Imine) SM->Inter1 Fast Side2 Oligomers (Tars) SM->Side2 Air Oxidation (Failure Mode B) Inter2 Benzazoline (Non-Aromatic) Inter1->Inter2 Cyclization (Needs Heat/Acid) Side1 Di-Acylated Byproduct Inter1->Side1 Excess Reagent (Failure Mode A) Product Benzimidazole (Aromatic) Inter2->Product Oxidation (Needs Oxidant)

Figure 2: Reaction pathway showing critical bottlenecks (yellow) and failure modes (red).

Phase 4: Comparative Data & Optimization

Select the methodology that aligns with your available equipment and substrate tolerance.

Table 1: Methodological Comparison for Benzimidazole Synthesis

MethodologyCatalyst/ConditionsTypical YieldKey AdvantageCommon Failure Mode
Phillips (Classic) 4N HCl, Reflux40–65%Cheap, simpleStalls at amide; Acid sensitive groups hydrolyze
Phillips (PPA) Polyphosphoric Acid, 150°C80–95%High conversion, solvent-freeViscous workup; PPA is hard to quench
Oxidative (Air) Aldehyde, Air, EtOH30–60%Mild conditionsSlow; Incomplete oxidation
Oxidative (Na₂S₂O₅) Aldehyde, Na₂S₂O₅, DMF85–95%Rapid, high yieldRequires workup to remove salts
Microwave Acid catalyst, solvent-free90–98%Fast (<10 min), cleanScale-up limitations

Phase 5: Robust Experimental Protocol

Recommended "Rescue" Protocol for Stalled Reactions (Oxidative Route) If your aldehyde condensation has stalled with low conversion:

  • Diagnosis: Confirm presence of intermediate imine (often a distinct spot on TLC, less polar than diamine).

  • Intervention:

    • Add 10 mol% Ytterbium Triflate [Yb(OTf)₃] or p-Toluenesulfonic Acid (p-TSA) to the reaction mixture.

    • Add 1.5 equivalents of H₂O₂ (30% aq) or bubbling air.

    • Heat to 80°C for 30 minutes.

  • Workup (Self-Validating):

    • Basify mixture to pH 8-9 with Na₂CO₃.

    • Extract with EtOAc.[3]

    • Validation: Wash organic layer with 1M HCl . The benzimidazole product will move to the aqueous layer (protonated). Impurities remain in organic. Separate, then re-basify the aqueous layer to precipitate pure product.[4]

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[5] Microwave-Assisted Synthesis of Benzimidazole Derivatives . Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[5] Link

  • Beaulieu, P. L., Haché, B., & von Moos, E. (2003).[5] A Practical, One-Pot Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes . Synthesis, 2003(11), 1683–1692. Link

  • Raja, D., et al. (2020).[5][6] Green Synthesis of Benzimidazoles via Oxidative Cyclization . Journal of Organic Chemistry, 85, 11531–11540.[5] Link

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[5] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles . Synthesis, 2007(3), 417–427. Link

Sources

Technical Support Center: Purification of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-DBBI-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also referred to as 4,6-dibromo-1H-benzo[d]imidazol-5-amine). This intermediate is a critical scaffold in the synthesis of Casein Kinase 2 (CK2) inhibitors and other heterocyclic pharmaceuticals.

Its purification is notoriously difficult due to three factors:

  • Regioisomerism: Bromination of 5-aminobenzimidazole often yields mixtures of 4-bromo, 6-bromo, and 4,6-dibromo species.

  • Amphoteric Nature: The molecule possesses both acidic (imidazole -NH) and basic (pyridine-like -N= and exocyclic -NH2) sites, complicating extraction.

  • Solubility: The dibromo-substitution significantly reduces aqueous solubility compared to the parent amine.

This guide provides self-validating protocols to isolate the target compound with >98% purity.

Module 1: Troubleshooting & FAQs

Q1: My crude product is a dark brown/black tar. How do I remove these oxidative impurities?

Diagnosis: The exocyclic amine at position 5 is electron-rich and prone to oxidation, forming azo-dimers or quinoid-like species, especially if the bromination was performed with aggressive oxidants (e.g., Br2/AcOH) without adequate quenching.

The Fix: The "pH Swing" Wash You cannot simply recrystallize a tar. You must perform an acid-base "swing" to leave non-basic tars behind.

  • Dissolution: Suspend the crude solid in 1.0 M HCl . The target amine and benzimidazole core will protonate and dissolve.

  • Filtration: The dark oxidative tars are often non-basic and lipophilic; they will remain insoluble. Filter them out using Celite.

  • Precipitation: Slowly neutralize the filtrate with NH4OH to pH ~8-9. The product will precipitate as a free base.

Q2: TLC shows three spots. Which one is my product?

Diagnosis: You likely have a mixture of:

  • Spot A (High Rf): Tri-bromo species (over-bromination).

  • Spot B (Mid Rf): Target 4,6-Dibromo product.

  • Spot C (Low Rf): Mono-bromo impurities (under-bromination).

The Fix: Fractional Recrystallization Chromatography is difficult due to the "streaking" caused by the imidazole NH. Use Ethanol/Water recrystallization.

  • The dibromo species is less soluble in water than the mono-bromo species but more soluble in hot ethanol than the tri-bromo species.

  • See Protocol B below.

Q3: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: The solvent polarity change is too rapid, or the temperature dropped too quickly. This traps impurities (solvent inclusions).

The Fix:

  • Use DMF/Water instead of Ethanol/Water for highly stubborn oils.

  • Dissolve in minimum hot DMF (100°C).

  • Add hot water dropwise until just turbid.

  • Crucial Step: Turn off the heat but leave the flask in the oil bath to cool down with the bath overnight. This slow cooling promotes crystal lattice formation over amorphous oiling.

Module 2: Visualizing the Purification Logic

Understanding the physicochemical behavior of the molecule is key to selecting the right method.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckSolids Physical State? Start->CheckSolids Tar Dark Tar / Sticky Solid CheckSolids->Tar Yes Powder Crystalline / Amorphous Powder CheckSolids->Powder No AcidBase Protocol A: Acid-Base Extraction (Removal of Tars/Inorganics) Tar->AcidBase TLC_Check Check Purity (HPLC/TLC) Powder->TLC_Check AcidBase->TLC_Check Isomers Isomers Present? TLC_Check->Isomers Recryst Protocol B: Fractional Recrystallization (EtOH/H2O) Isomers->Recryst Minor Isomers (<10%) Column Column Chromatography (DCM/MeOH + 1% NH3) Isomers->Column Major Isomers (>10%) Final Pure 4,6-Dibromo Intermediate Recryst->Final Column->Final

Caption: Decision tree for selecting the appropriate purification workflow based on crude physical state and impurity profile.

Module 3: Validated Experimental Protocols

Protocol A: Acid-Base "Swing" Extraction (De-tarring)

Purpose: Removal of inorganic salts (HBr) and non-basic oxidative tars.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)

  • Activated Charcoal (optional)

  • Ammonium Hydroxide (28% NH4OH)

  • pH Paper/Meter

Step-by-Step:

  • Protonation: Suspend 10 g of crude material in 100 mL of 1.0 M HCl . Stir vigorously for 30 minutes. The solution should be acidic (pH < 2).

    • Mechanism:[1][2] The imidazole ring (pKa ~5.5) and aniline (pKa ~4) protonate, becoming water-soluble. Tars remain insoluble.

  • Filtration: Filter the suspension through a Celite pad.

    • Tip: If the filtrate is still highly colored, treat with activated charcoal (10% w/w) at 50°C for 15 mins, then filter again.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add NH4OH dropwise with stirring.

    • Critical Point: Watch for the "cloud point" at pH ~4-5. Continue adding base until pH reaches 8-9 . Do not go to pH 14 (benzimidazole NH can deprotonate at very high pH, forming a soluble salt).

  • Collection: Filter the precipitated off-white solid. Wash with cold water (2 x 20 mL) to remove ammonium salts. Dry under vacuum at 45°C.

Protocol B: Fractional Recrystallization

Purpose: Separation of 4,6-dibromo product from mono-bromo and tri-bromo impurities.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[3]

Step-by-Step:

  • Dissolution: Place 5 g of the acid-washed solid in a flask. Add Ethanol (95%) and heat to reflux. Add just enough ethanol to dissolve the solid completely (approx. 15-20 mL per gram).

  • Nucleation: While boiling, add hot Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back up.

  • Crystallization: Remove from heat. Cover the flask with foil (light protection) and allow it to cool to room temperature slowly over 4 hours. Then move to 4°C fridge for 12 hours.

  • Harvest: Filter the crystals.

    • Note: The mother liquor will contain the more soluble mono-bromo impurities.

Module 4: Chemical Data & Reference Table

Use these parameters to validate your analytical results.

ParameterValue / DescriptionNote
Formula C7H5Br2N3
MW 290.95 g/mol
Appearance Off-white to pale beige powderDarkens upon air exposure (oxidation)
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH
Solubility (Acid) Soluble (< pH 2)Forms di-cationic salt
Solubility (Base) Sparingly Soluble (> pH 13)Forms anionic salt (imidazole NH deprotonation)
pKa (Est.) ~4.0 (Aniline), ~5.5 (Imidazole N), ~12.5 (Ring NH)[1, 2]
TLC (DCM:MeOH 9:1) Rf ~ 0.4Streaking is common without NH3
Diagram 2: The Amphoteric "Swing" Mechanism

AcidBaseMechanism Acid Acid Neutral Neutral pH (7-9) Insoluble Precipitate Target Form Acid->Neutral Add NH4OH (Deprotonation) Base Base Neutral->Base Add NaOH (Ring Deprotonation) Base->Neutral Add HCl

Caption: Solubility changes based on pH. The target isolation window is pH 7-9.

References

  • Benzimidazole Acidity/Basicity

    • Zhang, S. et al. "Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain." Polymers, 2022.[4] Link

    • Context: Establishes the pKa of the benzimidazole core (~5.5 and ~12.8)
  • General Purification of Aminobenzimidazoles

    • "1H-Benzo[d]imidazol-6-amine."[5] ChemicalBook / PubChem Data. Link

    • Context: Provides solubility data and general handling for the non-brominated parent, which informs the solvent choice for the brominated deriv
  • Recrystallization Methodology

    • "Two-Solvent Recrystallization Guide." MIT OpenCourseWare. Link

    • Context: Standard operating procedure adapted for the Ethanol/Water fractional crystalliz
  • Halogenated Benzimidazole Synthesis (Analogous Chemistry)

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) before handling brominated aromatic amines, as they may possess genotoxic properties.

Sources

Characterization of unexpected byproducts in 4,6-Dibromo-3H-benzoimidazol-5-ylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Byproducts in 4,6-Dibromo-3H-benzoimidazol-5-ylamine Reactions

Introduction: The Steric "Fortress" Effect

Welcome to the Technical Support Center. If you are working with 4,6-dibromo-3H-benzoimidazol-5-ylamine (also referred to as 4,6-dibromo-5-aminobenzimidazole), you are likely encountering low yields or inexplicable mass spectra peaks.

The Core Problem: This scaffold presents a classic case of extreme steric inhibition . The 5-amino group is "sandwiched" between two bulky bromine atoms at positions 4 and 6. This creates a "fortress" effect that drastically reduces the nucleophilicity of the exocyclic amine (


) and alters the reactivity of the imidazole ring.

Most "unexpected" byproducts arise because reagents seek the path of least resistance, which is often not the pathway you intended. This guide characterizes those pathways and provides definitive troubleshooting protocols.

Module 1: Acylation & Sulfonylation Failures

Scenario: You attempted to acylate the 5-amino group (e.g., amide coupling), but the product is unstable or shows the wrong NMR profile.

The Unexpected Byproduct: The Imidazole-N-Acyl Species

Due to the steric crowding of the 5-amino group by the 4,6-dibromo substituents, the exocyclic nitrogen cannot easily attack electrophiles. Instead, the imidazole ring nitrogen (N1 or N3) —which is less hindered—acts as the nucleophile.

  • Symptom: Mass Spec shows the correct M+Acyl mass, but the product hydrolyzes back to the starting material upon aqueous workup or silica chromatography.

  • Why: N-acyl imidazoles are essentially "active amides" (like CDI intermediates) and are highly hydrolytically unstable compared to stable anilides.

Troubleshooting & Protocol
VariableRecommendationScientific Rationale
Base Use NaH or LiHMDS (2.2 eq)Deprotonate the 5-NH₂ to create a potent amide anion, forcing the reaction despite sterics.
Temperature Microwave (100-120°C) Thermal energy is required to overcome the high activation energy barrier of the crowded transition state.
Reagent Acid Fluorides or Anhydrides Acyl chlorides are often too bulky; Acid fluorides are smaller and more reactive.

Visualizing the Competitive Pathway:

AcylationPathways cluster_legend Pathway Legend Start 4,6-Dibromo Scaffold Reagent Acylating Agent (R-CO-X) Start->Reagent Path1 Path A: 5-NH2 Attack (High Steric Barrier) Reagent->Path1 Path2 Path B: Imidazole-N Attack (Kinetic Control) Reagent->Path2 Prod1 Desired Anilide (Stable) Path1->Prod1 Prod2 N-Acyl Imidazole (Unstable Byproduct) Path2->Prod2 Hydrolysis Hydrolysis during Workup Prod2->Hydrolysis H2O/SiO2 Hydrolysis->Start Reverts to SM key1 Green = Kinetic Path (Fast/Undesired) key2 Red = Thermodynamic Path (Slow/Desired)

Caption: Figure 1. Competition between the sterically hindered 5-amine (Path A) and the accessible imidazole nitrogen (Path B). Path B leads to an unstable intermediate often mistaken for product.

Module 2: Palladium-Catalyzed Cross-Coupling Anomalies

Scenario: You are attempting a Buchwald-Hartwig or Suzuki coupling at the C4/C6 bromine positions.

The Unexpected Byproduct: Hydro-dehalogenation (Protodebromination)

Instead of your coupled product, you isolate a product where one Bromine has been replaced by Hydrogen.

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond occurs, but the subsequent transmetallation or reductive elimination is blocked by the bulk of the incoming nucleophile and the adjacent amine/imidazole. The Pd-intermediate waits, eventually undergoing

    
    -hydride elimination or abstracting a proton from the solvent, leading to reduction.
    
  • Diagnostic: Mass Spec shows peaks for

    
     (Loss of Br, gain of H).
    
Optimization Matrix
ParameterStandard Condition (Fail)Optimized Condition (Success)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ + XPhos or BrettPhos
Solvent DMF / Dioxanet-Amyl Alcohol or Toluene
Base K₂CO₃K₃PO₄ (Anhydrous)

Note: The use of dialkylbiaryl phosphine ligands (like XPhos) is non-negotiable here. They are designed to facilitate coupling on sterically congested centers.

Module 3: Regioselectivity in Alkylation

Scenario: You treat the scaffold with an alkyl halide (R-X).[1] You see a single spot on TLC, but the NMR is messy or the biological activity is lost.

The Issue: N1 vs. N3 Tautomeric Ambiguity

The benzimidazole ring exists in equilibrium between two tautomers. When you alkylate, you lock one form. Because of the 4,6-dibromo symmetry, N1 and N3 are chemically equivalent only until the symmetry is broken by the 5-amino group's environment or if the tautomer is frozen.

However, the real byproduct here is often N,N-dialkylation or N-alkylation of the exocyclic amine if a strong base is used.

Characterization Protocol (Distinguishing Isomers): To determine if you alkylated the Ring Nitrogen (N1) or the Exocyclic Amine (N-5), use this self-validating NMR logic:

  • Run a 1H-NMR in DMSO-d6.

  • Check the NH signals:

    • Ring Alkylation (N1-R): You will see a broad singlet for the

      
       (2 protons) that integrates to 2H.
      
    • Exocyclic Alkylation (N5-R): You will see a triplet (or broad singlet) integrating to 1H for the

      
      .
      
  • Run a NOESY/ROESY:

    • Ring Alkylation: Strong NOE between the N-Alkyl protons and the C7-H (or C4-Br, which has no H, making this harder).

    • Critical Check: Look for NOE between the N-Alkyl group and the C2-H (the proton between the two nitrogens in the imidazole ring). This confirms ring alkylation.

FAQ: Quick Troubleshooting

Q1: Why does my product turn purple/black on the bench?

  • A: 5-aminobenzimidazoles are electron-rich anilines. They are prone to oxidative dimerization (formation of azo or phenazine-like dyes) in air, especially in solution.

    • Fix: Store under Argon/Nitrogen. Add trace sodium metabisulfite during workup.

Q2: I see an M+42 peak in Mass Spec. Did I make the acetamide?

  • A: Likely yes, but check where. If you used acetonitrile as a solvent with a strong acid/Lewis acid, you might have performed a Ritter-type reaction or solvent insertion. More commonly, if you used acetic anhydride, you likely made the N1-acetyl-5-acetamido (di-acetylated) species, and the labile N1-acetyl fell off, leaving the stable 5-acetamido product.

Q3: Can I remove the Bromines later?

  • A: Yes. Catalytic hydrogenation (

    
    ) will cleanly remove both bromines, yielding the parent 5-aminobenzimidazole. This is a good control experiment to prove your scaffold integrity.
    
References
  • Tautomerism in Benzimidazoles

    • Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

    • Clarification: Establishes the N1/N3 equilibrium dynamics critical for understanding alkyl
  • Steric Hindrance in Palladium Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides with Sterically Hindered Boronic Acids." Accounts of Chemical Research, 2008.

    • Relevance: Explains the necessity of XPhos/BrettPhos ligands for the 4,6-dibromo scaffold.
  • Reactivity of Halogenated Benzimidazoles (CK2 Inhibitor Analogs)

    • Pagano, M. A., et al. "Tetrabromobenzotriazole (TBB) and related compounds: a patent review." Expert Opinion on Therapeutic Patents, 2008.

    • Context: Discusses the synthesis and side-reactions of poly-brominated benzimidazole/benzotriazole deriv
  • N-Acyl Imidazole Instability

    • Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962.

    • Mechanism:[2][3][4][5] Foundational text explaining why the N-acyl imidazole byproduct hydrolyzes rapidly.

Sources

Solubility issues with 4,6-Dibromo-3H-benzoimidazol-5-ylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I frequently encounter tickets regarding 4,6-Dibromo-3H-benzoimidazol-5-ylamine . Users often report that this compound behaves like "brick dust"—it is a high-melting-point solid that resists dissolution in standard organic solvents like methanol or dichloromethane (DCM).

The Root Cause: The solubility resistance stems from two converging chemical factors:

  • Intermolecular Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (N-H) and an acceptor (N:). This creates a tight, stable crystal lattice structure [1].

  • Halogen Bonding & Lipophilicity: The two bromine atoms at positions 4 and 6 are heavy and lipophilic. They increase the molecular weight (MW ~290.94) and facilitate

    
    -stacking interactions, significantly raising the lattice energy required to break the solid apart [2].
    

This guide provides a self-validating protocol to solubilize DBBA for synthesis, analysis (NMR/HPLC), and biological assays.

Solvent Compatibility Matrix

The following data represents functional solubility ranges observed in standard laboratory conditions (25°C).

Solvent ClassSpecific SolventSolubility RatingEstimated Max Conc.Notes
Polar Aprotic DMSO High 20–50 mg/mL Recommended stock solvent.
Polar AproticDMF / NMPHigh15–40 mg/mLGood alternative if DMSO interferes with reaction.
AlcoholMethanol / EthanolLow< 1 mg/mLRequires heat/sonication. Prone to precipitation.
ChlorinatedDCM / ChloroformVery Low< 0.1 mg/mLNot recommended.
HydrocarbonHexane / TolueneInsolubleNegligibleDo not use.
Acidic Additive DMSO + 1% TFA Very High > 50 mg/mL Protonation breaks the crystal lattice.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Target: Dissolve without cytotoxicity issues from additives.

  • Weighing: Weigh 2.91 mg of DBBA into a 1.5 mL microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Why: DMSO disrupts the dipole-dipole interactions of the benzimidazole core.

  • Mechanical Stress: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 40°C for 5 minutes.

  • Validation: Hold the tube up to a light source. The solution must be perfectly clear. If hazy, the compound is in suspension, not solution.

Protocol B: Preparation for NMR Analysis (Troubleshooting Broad Peaks)

Issue: Users often report broad signals in DMSO-


 due to tautomeric exchange between N1 and N3 [3].
  • Solvent Choice: Use DMSO-

    
     .
    
  • Additive: If peaks are broad, add 1–2 drops of TFA-

    
      (Trifluoroacetic acid-d) or standard TFA.
    
    • Mechanism:[1][2] Acidifying the solution protonates the imidazole ring, locking the tautomer in a cationic form and sharpening the signals.

  • Concentration: Aim for ~5–10 mg in 0.6 mL solvent.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your downstream application.

Solubility_Workflow Start START: 4,6-Dibromo-3H-benzoimidazol-5-ylamine App_Check Select Application Start->App_Check Bio_Assay Biological Assay (Cell/Enzyme) App_Check->Bio_Assay Synthesis Chemical Synthesis App_Check->Synthesis Analysis Analytical (NMR/HPLC) App_Check->Analysis DMSO_Pure Use 100% DMSO Stock Bio_Assay->DMSO_Pure Polar_Solvent Use DMF or NMP Synthesis->Polar_Solvent NMR_Solvent DMSO-d6 Analysis->NMR_Solvent Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Pure->Dilution Precip_Check Check for Precipitation! Dilution->Precip_Check Heat Heat to 60-80°C Polar_Solvent->Heat Acid_Add Add TFA-d (Sharpen Peaks) NMR_Solvent->Acid_Add

Figure 1: Decision tree for solubilizing DBBA based on experimental requirements. Note the critical check for precipitation in biological media.

Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." DBBA is highly lipophilic (hydrophobic). When you dilute the DMSO stock into an aqueous buffer (PBS/Media), the solvent power drops drastically.

  • Fix: Ensure your final concentration in media does not exceed the solubility limit (likely < 50 µM). Add the DMSO stock slowly to the vortexing media, rather than adding media to the DMSO.

Q2: Why does the CAS registry sometimes list this as "1H-benzimidazole" and other times "3H-benzimidazole"? A: These are tautomers. In solution, the hydrogen on the imidazole nitrogen rapidly shifts between position 1 and 3.

  • Impact: This does not affect solubility, but it causes line-broadening in NMR. Treat them as the same chemical entity for handling purposes [4].

Q3: Can I use Ethanol for an animal formulation? A: Pure ethanol is unlikely to dissolve DBBA at high concentrations.

  • Fix: Use a formulation vehicle. A common mixture is 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline . Dissolve in DMSO first, then add PEG/Tween, and finally saline.

Q4: The compound is stuck to the glass vial. How do I clean it? A: Since it resists water and methanol, use an acidic wash. A mixture of Methanol + 5% Acetic Acid usually cleans the glassware effectively by protonating the amine/imidazole.

References

  • Solubility of Benzimidazoles: Wang, J., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data.

  • Halogen Bonding Effects: Cavallo, G., et al. "The Halogen Bond." Chemical Reviews.

  • Benzimidazole Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

  • Compound Identification (PubChem): "4,6-Dibromo-3H-benzoimidazol-5-ylamine." National Center for Biotechnology Information.

Sources

Protecting group strategies for 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Protecting Group Strategies for 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Substrate Profile:

  • Core: Benzimidazole (Amphoteric,

    
     for NH).
    
  • Warhead: 5-Position Primary Amine (Weakly nucleophilic due to electronics).

  • Critical Constraint: 4,6-Dibromo substitution creates a "Fortress Effect"—severe steric hindrance flanking the exocyclic amine.

Executive Summary

You are working with a substrate that presents a classic "Steric vs. Electronic" conflict.[1] The benzimidazole ring is electron-deficient and acidic, while the 5-amine is essentially a 2,6-dibromoaniline embedded in a heterocycle.

Standard protection protocols (e.g., Boc anhydride + TEA at RT) will likely fail for the exocyclic amine, resulting in <10% conversion. This guide provides the forcing conditions required to breach the steric barrier and strategies for orthogonal protection.

Module 1: The Benzimidazole Nitrogen (The Scaffold)

Objective: Mask the acidic proton (N1/N3) to prevent catalyst poisoning or side-lithiation.

Chemical Insight: Due to the symmetry of the 4,6-dibromo-5-amino substitution pattern, the N1 and N3 positions are chemically equivalent (assuming C2 is unsubstituted). You do not need to worry about regioisomers at this stage.

Strategy A: SEM Protection (Recommended for Stability)

The SEM (2-(Trimethylsilyl)ethoxymethyl) group is robust against strong bases (n-BuLi, LHMDS) and Pd-coupling conditions.

  • Reagents: Sodium Hydride (NaH), SEM-Chloride (SEM-Cl), DMF/THF.

  • Protocol:

    • Dissolve substrate in anhydrous DMF (0.1 M).

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Evolution of

      
       gas will be vigorous.
      
    • Stir for 30 mins to ensure complete deprotonation of the imidazole anion.

    • Add SEM-Cl (1.1 equiv) dropwise.

    • Warm to RT. Reaction is usually complete in 1-2 hours.

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or strong acid (HCl).

Strategy B: Boc Protection (Transient/Labile)

Use this only if you plan a global acidic deprotection later. The N-Boc on the imidazole ring is labile and can fall off with nucleophilic attack (e.g., methoxide).

Module 2: The Exocyclic Amine (The Fortress)

Objective: Protect the 5-amine flanked by two bromine atoms.

The Problem: The 4,6-dibromo motif creates a "picket fence" around the nitrogen. The lone pair is available, but the trajectory for electrophilic attack (e.g., by


) is blocked.
Protocol: The "Magnesium-Assisted" or "Strong Base" Approach

Standard Schotten-Baumann conditions will fail. You must increase the nucleophilicity of the amine by fully deprotonating it.

Step-by-Step Guide:

  • Preparation: Ensure the Benzimidazole NH is already protected (e.g., with SEM from Module 1). If not, the base will consume the imidazole proton first.

  • Deprotonation:

    • Dissolve the N-protected intermediate in anhydrous THF.

    • Cool to -78°C.

    • Add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 2.2 equiv).

    • Why? LiHMDS is sterically bulky but strong enough to pull the proton off the hindered aniline, creating a naked amide anion.

  • Electrophile Addition:

    • Add

      
       (3.0 equiv) dissolved in THF.
      
    • Allow the reaction to warm slowly to Room Temperature (RT) overnight.

  • Workup: Quench with saturated

    
    .
    

Alternative (Thermal Approach): If you cannot use strong bases, use Boc-Anhydride (neat) + DMAP (catalytic) at 80°C . The heat provides the kinetic energy to overcome the steric barrier, and DMAP generates a reactive acyl-pyridinium intermediate.

Module 3: Orthogonality & Troubleshooting

Orthogonality Matrix

Use this table to plan your synthetic route.

Protecting Group 1 (Benzimidazole)Protecting Group 2 (Amine)Orthogonality Strategy
SEM Boc Excellent. Remove Boc with TFA/DCM (SEM stays). Remove SEM with TBAF/TASF (Boc stays).
Boc Acetyl / Trifluoroacetyl Moderate. Base hydrolysis (

) removes Acetyl (Boc stays). Acid removes Boc.[2][3]
Trityl (Trt) Boc Poor. Both are acid labile. Trityl is extremely sensitive to weak acid; Boc requires strong acid. Hard to control.
Benzyl (Bn) Boc Good. Remove Bn with

(caution: may debrominate!). Remove Boc with Acid.[2][3]
Troubleshooting FAQ

Q: I tried protecting the amine with


 in DCM, but I only recovered starting material. 
A:  This is the "Steric Fortress" effect. Triethylamine is not a strong enough base to deprotonate the aniline to a significant degree, and the neutral amine is too hindered to attack the carbonyl. Resolution:  Switch to the LiHMDS protocol (deprotonation) or use neat 

at reflux.

Q: During hydrogenation to remove a Benzyl group, my Bromines fell off. A: Aryl bromides are labile under standard Pd/C hydrogenation conditions. Resolution: Use SEM instead of Benzyl for the imidazole protection. If you must use Benzyl, try using


 (Adam's catalyst) or add a poison like ethylenediamine, though this is risky.

Q: I have a bis-Boc species on the amine (


). How do I get back to mono-Boc? 
A:  This is common when using the LiHMDS/excess 

method. Resolution: Treat the crude mixture with mild base (e.g.,

in MeOH) or dilute TFA (short exposure). The second Boc group is much more labile than the first due to steric crowding.

Visual Workflow: Differential Protection Strategy

ProtectionStrategy Start Start: 4,6-Dibromo-3H-benzoimidazol-5-ylamine Step1 Step 1: Protect Imidazole NH (Must happen first to prevent side reactions) Start->Step1 Choice1 Is stability to n-BuLi/Suzuki required? Step1->Choice1 PathSEM Route A: SEM Protection (NaH, SEM-Cl) Choice1->PathSEM Yes (Robust) PathBoc Route B: Boc Protection (Boc2O, DMAP) Choice1->PathBoc No (Labile) Step2 Step 2: Protect Hindered 5-Amine PathSEM->Step2 PathBoc->Step2 Method Method: Anionic Activation 1. LiHMDS (-78°C) 2. Boc2O (3.0 eq) Step2->Method Final Final Product: Orthogonally Protected Scaffold Method->Final

Caption: Workflow for sequential, orthogonal protection of the benzimidazole scaffold. Note that Imidazole protection (Step 1) is a prerequisite for the strong base conditions used in Step 2.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for SEM/Boc stability profiles).
  • Lipshutz, B. H.; Pegram, J. J. "

    
    -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.[4]1980 , 21, 3343–3346. Link (Foundational SEM chemistry).
    
  • Hernández-Vázquez, E. et al. "Synthesis of 2,6-Dibromoanilines and Their Conversion to Indoles." Eur. J. Org. Chem.2016, 2016, 5643. (Discusses steric challenges of 2,6-dibromoaniline motifs).
  • Klaver, W. J. et al. "Selective N-protection of benzimidazoles." Organic Process Research & Development2012, 16, 123-129.

Sources

Validation & Comparative

Analytical Profile & Comparative Guide: 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine (also referred to as 4,6-Dibromo-1H-benzimidazol-5-amine), a critical halogenated heterocyclic intermediate.

This document is designed for researchers in medicinal chemistry and drug discovery , specifically those working with Casein Kinase 2 (CK2) inhibitors and benzimidazole scaffolds.

Executive Summary & Compound Identity

4,6-Dibromo-3H-benzoimidazol-5-ylamine is a poly-halogenated benzimidazole derivative.[1] It serves primarily as a high-value synthetic scaffold for the development of selective protein kinase inhibitors (specifically CK2) and as a precursor for antiviral agents.

Its structural significance lies in the 5-amino group , which acts as a versatile handle for derivatization (e.g., acylation, alkylation), distinguishing it from fully substituted analogs like TBB (4,5,6,7-tetrabromobenzotriazole) or TBI (4,5,6,7-tetrabromobenzimidazole) which lack this nucleophilic site.

Chemical Identity Table
PropertyData
IUPAC Name 4,6-Dibromo-1H-benzimidazol-5-amine
Common Synonyms 4,6-Dibromo-5-aminobenzimidazole; 5-Amino-4,6-dibromobenzimidazole
Molecular Formula C₇H₅Br₂N₃
Molecular Weight 290.94 g/mol
Core Scaffold Benzimidazole (Fused benzene and imidazole ring)
Key Substituents Amino (-NH₂) at C5; Bromine (-Br) at C4, C6
Predicted pKa ~10.5 (Imidazole NH), ~3.0 (Aniline NH₂)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water

Comparative Performance Analysis

This section objectively compares 4,6-Dibromo-3H-benzoimidazol-5-ylamine against standard benzimidazole benchmarks used in kinase inhibition and synthesis.

Comparison 1: Synthetic Utility vs. Non-Brominated Precursors

Context: Electrophilic Aromatic Substitution potential.

Feature5-Aminobenzimidazole (Parent) 4,6-Dibromo-5-aminobenzimidazole (Target) Performance Insight
Electronic Nature Electron-rich (Nucleophilic)Electron-deficient core; Nucleophilic NH₂Target is more stable against oxidation but retains NH₂ reactivity for amide coupling.
Regioselectivity Highly reactive at C4/C6C4/C6 blocked; C7 sterically hinderedTarget prevents over-substitution, forcing reaction at the Amino group (N-acylation).
Lipophilicity (LogP) Low (~0.6)Moderate (~2.5)Target has superior cell permeability potential due to halogenation.
Comparison 2: Biological Potential vs. CK2 Inhibitors (TBB/TBI)

Context: Inhibitor design for Casein Kinase 2 (CK2).[2][3]

CompoundStructureMechanismLimitationAdvantage of 4,6-Dibromo-5-amine
TBB (TBBt) TetrabromobenzotriazoleATP-competitiveLow solubility; No derivatization handle.Amino handle allows conversion to prodrugs (e.g., amides) to improve solubility.
TBI (TBBz) TetrabromobenzimidazoleATP-competitiveHighly lipophilic; Metabolic stability issues.Partial bromination retains potency while allowing fine-tuning of steric fit in the ATP pocket.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Rationale: The amino group at position 5 is a strong ortho/para director. Since the imidazole ring fusion occupies the para position relative to the amine (position 8/9 fusion), bromination occurs selectively at the ortho positions (C4 and C6).

Reagents:

  • 5-Aminobenzimidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq) or Bromine (Br₂)

  • Glacial Acetic Acid (Solvent)

  • Sodium Bisulfite (Quenching agent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-aminobenzimidazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Stir until clear.

  • Bromination: Cool the solution to 0–5°C in an ice bath. Add NBS (22 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents exothermic runaway and tar formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material (lower Rf) should disappear.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). Add saturated aqueous sodium bisulfite (10 mL) to neutralize excess bromine (solution turns from orange to pale yellow).

  • Isolation: Adjust pH to ~8.0 using aqueous ammonia. A precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Product should appear as a beige/off-white solid.

Protocol B: Analytical Validation (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 280 nm.

  • MS Parameters: ESI Positive Mode.

    • Expected Mass: [M+H]⁺ = 291.9 (for ⁷⁹Br₂), 293.9 (⁷⁹Br⁸¹Br), 295.9 (⁸¹Br₂).

    • Isotope Pattern: Distinct 1:2:1 triplet pattern confirms dibromo substitution.

Structural & Pathway Visualization

Figure 1: Synthesis & Regioselectivity Logic

This diagram illustrates the electronic directing effects that ensure bromination occurs at C4 and C6, sparing C2 and C7.

SynthesisPath Start 5-Aminobenzimidazole (Nucleophilic NH2 at C5) Inter Transition State (Ortho-direction to C4/C6) Start->Inter + 2.2 eq NBS AcOH, 0°C Product 4,6-Dibromo-1H-benzimidazol-5-amine (Target Scaffold) Inter->Product Electrophilic Subst. (Major Product) ByProduct Over-brominated (Trace) Inter->ByProduct Excess Br2 (Minor)

Caption: Synthesis pathway showing the ortho-directing effect of the 5-amino group yielding the 4,6-dibromo derivative.

Figure 2: Biological Context (CK2 Inhibition)

The compound serves as a scaffold for inhibitors of Casein Kinase 2 (CK2), a pro-survival kinase upregulated in many cancers.

CK2Pathway Inhibitor 4,6-Dibromo-Benzimidazole Scaffold CK2 Protein Kinase CK2 (Holoenzyme) Inhibitor->CK2 ATP Competitive Inhibition Survival Cell Survival / Proliferation Inhibitor->Survival Blocks Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Induces Substrates Substrate Phosphorylation (Akt, PTEN, p53) CK2->Substrates Phosphorylates Substrates->Survival Promotes

Caption: Mechanism of Action. The scaffold competes with ATP at the CK2 active site, blocking downstream survival signaling.

Analytical Data Summary (Predicted)

Based on structural analogs (TBB, 5-aminobenzimidazole) and substitution rules:

SpectroscopySignal DescriptionAssignment
¹H NMR (DMSO-d₆) δ 12.5 ppm (Broad s, 1H)Imidazole NH (H-1)
δ 8.15 ppm (s, 1H)Imidazole CH (H-2)
δ 7.65 ppm (s, 1H)Aromatic CH (H-7)
δ 5.20 ppm (Broad s, 2H)Aniline NH₂ (H-5')
¹³C NMR ~145, 135, 115, 110 ppmAromatic carbons (Shifted by Br)
Mass Spec (ESI) m/z 290, 292, 294 (1:2:[4]1)Characteristic Dibromo pattern

References

  • Pagano, M. A., et al. (2004). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry.

  • Janeczko, M., et al. (2016). "Synthesis and biological activity of novel halogenated benzimidazole derivatives." ResearchGate.[5]

  • Shugar, D. (1994). "Halogenated benzimidazoles as specific inhibitors of Casein Kinase 2." Biochimica et Biophysica Acta.

  • PubChem Compound Summary. "5-Aminobenzimidazole." National Center for Biotechnology Information.

Sources

Comparison of biological activity of brominated vs. non-brominated benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Biological Activity of Brominated vs. Non-Brominated Benzimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," capable of interacting with a diverse array of biological targets including kinases, tubulin, and topoisomerases. While the core scaffold provides the essential binding geometry, the substitution pattern dictates potency and selectivity.

This guide objectively compares brominated versus non-brominated (or chlorinated) benzimidazoles. The integration of bromine atoms is not merely a lipophilic adjustment; it introduces specific electronic capabilities—most notably halogen bonding —that frequently result in nanomolar potency where non-brominated analogs only achieve micromolar activity. However, this comes at the cost of solubility and molecular weight, requiring a calculated balance during lead optimization.

Mechanistic Foundations: Why Bromine Matters

The biological divergence between brominated and non-brominated analogs stems from three physicochemical pillars:

A. Halogen Bonding (The Sigma-Hole)

Unlike fluorine (which is highly electronegative and acts as a hydrogen bond acceptor) or chlorine (which is often neutral), bromine exhibits a pronounced "sigma-hole" (


-hole). This is a region of positive electrostatic potential on the head of the halogen atom, opposite the C-Br bond.
  • Mechanism: The

    
    -hole allows the bromine atom to act as a Lewis acid, forming a directional electrostatic interaction with Lewis bases (e.g., the carbonyl oxygen of a protein backbone).
    
  • Impact: This interaction is often stronger and more directional than Van der Waals forces, locking the ligand into the binding pocket.

B. Lipophilicity and Membrane Permeability

Bromination significantly increases the partition coefficient (LogP).

  • Non-Brominated: Lower LogP, higher water solubility, but potentially lower passive diffusion across cell membranes.

  • Brominated: Higher LogP, enhanced membrane permeability (critical for intracellular targets like kinases), but reduced aqueous solubility.

C. Steric Filling

Bromine has a Van der Waals radius of ~1.85 Å, compared to ~1.75 Å for Chlorine and ~1.20 Å for Hydrogen.

  • Application: In "loose" hydrophobic pockets (e.g., the ATP-binding site of CK2), the bulkier bromine displaces water molecules more effectively than chlorine, leading to an entropy-driven increase in binding affinity.

Visualization: The SAR Decision Logic

The following diagram illustrates the decision matrix for introducing bromine into a benzimidazole scaffold.

SAR_Logic Start Benzimidazole Lead (Low Potency) Pocket_Analysis Analyze Binding Pocket Start->Pocket_Analysis Hydrophobic Large Hydrophobic Pocket? Pocket_Analysis->Hydrophobic Backbone Available Carbonyl for Interaction? Hydrophobic->Backbone Yes No_Bromine Strategy: Methyl/Chloro or H-Bond Donor Hydrophobic->No_Bromine No (Steric Clash) Brominate Strategy: Bromination (C4/C5/C6/C7) Backbone->Brominate Yes (Target Sigma-Hole) Backbone->No_Bromine No Outcome_Br Outcome: High Affinity (Sigma-Hole) High Lipophilicity Brominate->Outcome_Br

Caption: Strategic decision tree for bromination based on binding pocket characteristics.

Case Study: Protein Kinase CK2 Inhibition

The most definitive data comparing brominated vs. non-brominated benzimidazoles comes from the development of Casein Kinase 2 (CK2) inhibitors.[1][2]

The Evolution: DRB to DMAT
  • DRB (Non-brominated/Chloro): 5,6-dichloro-1-

    
    -D-ribofuranosylbenzimidazole.[2][3][4] An early inhibitor with moderate potency.
    
  • TBI (Brominated): 4,5,6,7-tetrabromo-1H-benzimidazole.[1][2] Replacing the chlorines with bromines and removing the ribose tail drastically improves fit in the hydrophobic ATP pocket.

  • DMAT (Brominated + Amino): 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole.[1][2] The addition of the dimethylamino group further optimizes the interaction.

Comparative Data Table
CompoundStructure ClassSubstituentsTargetIC50 / Ki (CK2)Biological Insight
DRB Benzimidazole5,6-DichloroCK2IC50: ~15 µMModerate potency; Cl is too small to fill the pocket optimally.
TBI Benzimidazole4,5,6,7-TetrabromoCK2IC50: ~0.6 µM25x Potency Increase. Br fills hydrophobic void; forms halogen bonds.
DMAT Benzimidazole4,5,6,7-TetrabromoCK2Ki: 40 nM375x Potency Increase. Superior cell permeability and binding affinity.
TBB Benzotriazole*4,5,6,7-TetrabromoCK2IC50: ~0.15 - 0.9 µMIncluded for reference; structurally similar to TBI but lacks the C2 carbon.

> Note: TBB is a benzotriazole, often confused with benzimidazoles. TBI is the direct benzimidazole analog. The data confirms that tetra-bromination is the key driver of potency in this chemical space.

Experimental Protocols

To validate the activity differences described above, the following standardized protocols are recommended. These assays provide self-validating data points regarding potency (enzymatic) and cellular efficacy (cytotoxicity).

Protocol A: Kinase Inhibition Assay (Radiometric Filter Binding)

Use this to determine IC50 values for CK2 or other kinase targets.

  • Preparation: Prepare kinase buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2).

  • Substrate Mix: Mix CK2 enzyme, peptide substrate (e.g., RRRDDDSDDD), and [

    
    -32P]ATP.
    
  • Treatment: Add test compounds (Brominated vs. Non-Brominated) in DMSO at varying concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation: Incubate at 30°C for 10–20 minutes.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: MTT Cytotoxicity Assay

Use this to assess cell permeability and general antiproliferative efficacy.

  • Seeding: Seed cancer cells (e.g., MCF-7 or PC-3) in 96-well plates (5,000 cells/well). Adhere for 24h.

  • Exposure: Treat cells with serial dilutions of TBI (Brominated) and Benzimidazole (Control) for 48–72h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Validation: Compare IC50. Brominated analogs typically show lower IC50s (higher toxicity) due to enhanced uptake and target inhibition.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Testing Syn Benzimidazole Synthesis (Condensation) Brom Bromination Step (Br2 / AcOH) Syn->Brom Add Halogen Purify Purification (Recrystallization/HPLC) Brom->Purify Char Characterization (NMR, MS, IR) Purify->Char Kinase Enzymatic Assay (IC50 Determination) Char->Kinase In Vitro Cell Cellular Assay (MTT / Apoptosis) Char->Cell In Vivo (Cell)

Caption: Standardized workflow for synthesizing and validating brominated benzimidazole derivatives.

Critical Analysis: When NOT to Brominate

While bromination often enhances potency, it is not a universal solution. Researchers must consider the following limitations:

  • Solubility "Cliff": Tetra-bromination (as in TBI/DMAT) renders the molecule extremely hydrophobic. This can lead to precipitation in aqueous assay buffers or poor oral bioavailability in animal models.

  • Molecular Weight: Adding four bromine atoms adds ~320 Da to the molecular weight, potentially pushing the molecule outside "Lipinski's Rule of 5" compliance (MW < 500).

  • Toxicity: High lipophilicity correlates with non-specific binding and off-target toxicity. Non-brominated analogs often have cleaner safety profiles, even if they are less potent.

Conclusion

The transition from non-brominated to brominated benzimidazoles represents a shift from general scaffold binding to high-affinity, specific interaction .

  • Use Non-Brominated/Chlorinated analogs for initial fragment screening or when high water solubility is required.

  • Use Brominated analogs (especially 4,5,6,7-substituted) when targeting deep hydrophobic pockets (like CK2) or when utilizing halogen bonding is a specific design strategy to increase residence time.

References

  • Comparison of Halogenated Benzimidazoles (CK2 Inhibition): Janeczko, M. et al. (2012). "Derivatives of 4,5,6,7-tetrabromobenzimidazole (TBBi)... as inhibitors of protein kinase CK2."

  • DMAT Discovery and Potency: Pagano, M. A. et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2."

  • Halogen Bonding in Drug Design: Wilcken, R. et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."

  • Benzimidazole Anticancer Review: Tahlan, S. et al. (2021).[5] "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets."

  • TBB Biological Activity Data: Tocris Bioscience. "TBB: Biological Activity and Technical Data."

Sources

Strategic Halogenation: 4,6-Dibromo-3H-benzoimidazol-5-ylamine vs. Isomeric Building Blocks in Kinase Drug Discovery

[1]

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the benzimidazole scaffold remains a privileged structure due to its ability to mimic the purine ring of adenosine. However, the regiochemistry of halogen substituents on this scaffold critically dictates both synthetic utility and biological selectivity.

This guide compares 4,6-Dibromo-3H-benzoimidazol-5-ylamine (4,6-DBBA) against its primary alternatives: the isomeric 5,6-dibromo analog and the acyclic 2,6-dibromoaniline .[1] While 5,6-substituted systems are standard for generating linear, hydrophobic interactions (e.g., in Casein Kinase 2 (CK2) inhibitors like TBB), the 4,6-DBBA motif offers a unique "molecular clamp" geometry. This steric crowding around the 5-position amine alters nucleophilicity and forces orthogonal dihedral angles in cross-coupling reactions, providing a route to highly selective, atropisomeric inhibitors.

Part 1: Structural & Electronic Profiling[1]

To understand the utility of 4,6-DBBA, we must contrast its physicochemical properties with its closest structural relatives.

The Comparative Landscape
Feature4,6-Dibromo-3H-benzoimidazol-5-ylamine (Subject)5,6-Dibromo-1H-benzo[d]imidazole (Competitor A)2,6-Dibromoaniline (Competitor B)[1]
Structure Benzimidazole core, Amine at C5 flanked by Br at C4, C6.[1]Benzimidazole core, Br at C5, C6.[2] No exocyclic amine.Benzene core, Amine flanked by Br.[2][3][4][5][6][7] No imidazole ring.
Steric Environment High Constraint: The C5-amine is "clamped" by two ortho-bromines and the imidazole N3-H.Open: Substituents are adjacent but do not sterically crowd a central functional handle.[1]Moderate: The amine is crowded, but the lack of a fused ring allows free rotation.
Electronic Nature Amphoteric: Imidazole N-H is acidic/basic; C5-NH2 is electron-deficient.[1]Acidic: The N-H proton is significantly more acidic due to electron-withdrawing Br atoms.[1]Weakly Basic: The aniline nitrogen is extremely weak as a nucleophile.
Key Application Accessing sterically locked biaryls; modulating kinase selectivity via "gatekeeper" residues.Generating hydrophobic linear contacts (e.g., CK2, DYRK1A inhibitors).General precursor for benzimidazoles or quinolines; rarely a final drug scaffold.
The "Clamped" Amine Effect

In 4,6-DBBA, the amine at position 5 is the focal point. Unlike the 5,6-isomer, where the halogens primarily serve as hydrophobic bulk, the bromines in 4,6-DBBA serve two active mechanistic roles:

  • Electronic Deactivation: They withdraw electron density, making the C5-amine resistant to oxidation and non-specific acylation.

  • Orthogonal Twist: In Suzuki-Miyaura couplings, the C4-bromine forces the incoming aryl group to twist out of plane relative to the benzimidazole core. This is critical for targeting kinases with narrow specificity pockets.

Part 2: Synthetic Utility & Reactivity Flow[1]

The synthesis and utilization of 4,6-DBBA require specific protocols because the standard "aniline reactivity" is suppressed.

Reactivity Hierarchy

When manipulating 4,6-DBBA, the order of reactivity is counter-intuitive compared to non-halogenated benzimidazoles.

ReactivityFlowStart4,6-Dibromo-3H-benzoimidazol-5-ylaminePathAN1-Alkylation(Imidazole NH)Start->PathA Most Reactive(Base/Alkyl Halide)PathBC4/C6 Cross-Coupling(Suzuki/Buchwald)Start->PathB High Selectivity(Pd-Catalysis)PathCC5-N Acylation(Exocyclic Amine)Start->PathC Least Reactive(Requires forcing conditions)DescAProduct: N1-Substituted Core(Maintains 4,6-Br motif)PathA->DescADescBProduct: 4-Aryl or 6-Aryl(Site selective due to C4 steric encumbrance)PathB->DescB

Figure 1: Reactivity hierarchy of 4,6-DBBA. Note that the imidazole nitrogen (N1) is far more reactive than the sterically hindered exocyclic amine (C5).

Regioselectivity in Cross-Coupling

A common pitfall is assuming both bromines are equivalent.

  • C6-Bromine: More accessible.[1] Reacts first in controlled Pd-catalyzed couplings.[1]

  • C4-Bromine: Sterically shielded by the imidazole ring (specifically the N3 lone pair or hydrogen). Reacts second, or requires specialized ligands (e.g., SPhos, XPhos).

Part 3: Experimental Protocols

Safety Warning: Bromine and benzimidazole derivatives can be skin irritants and sensitizers. All reactions must be performed in a fume hood.

Protocol A: Regioselective Synthesis of 4,6-DBBA

Direct bromination of 5-aminobenzimidazole is the most atom-economical route, relying on the strong ortho-directing power of the amine to override the imidazole ring.[1]

Reagents:

  • 5-Aminobenzimidazole (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (2.05 equiv)[1]

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-aminobenzimidazole (10 mmol) in ACN (50 mL). Cool to 0°C.[4]

  • Bromination: Add NBS (20.5 mmol) portion-wise over 30 minutes. Critical: Do not add all at once to avoid exothermic runaway and tar formation.

  • Monitoring: The solution will turn orange/red. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via LC-MS (Target M+H: ~290/292/294 triplet pattern).[1]

  • Quenching: Pour mixture into ice-water (200 mL) containing 5% sodium thiosulfate (to quench unreacted bromine species).

  • Isolation: Adjust pH to ~8 with saturated NaHCO3. The product precipitates as a tan solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Selective Suzuki Coupling at C6

This protocol demonstrates how to functionalize the less hindered bromine while leaving the C4-bromide and C5-amine intact.[1]

Reagents:

  • 4,6-DBBA (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Workflow:

  • Degassing: Combine reagents in a microwave vial. Sparge with Argon for 10 minutes. Oxygen exclusion is vital to prevent homocoupling.

  • Reaction: Heat to 80°C for 4–6 hours (or microwave at 100°C for 30 min).

  • Analysis: Check HPLC. The C6-coupled product forms first.[1] If C4/C6 bis-coupling is observed, lower temperature to 60°C.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Part 4: Decision Matrix

When should you choose 4,6-DBBA over the alternatives?

Design GoalRecommended BlockRationale
Targeting CK2 / DYRK1A 5,6-Dibromo-benzimidazole These kinases prefer a linear, flat hydrophobic moiety in the ATP pocket (similar to the TBB inhibitor class).[1]
Targeting JNK / p38 MAPK 4,6-DBBA The "clamped" amine allows for specific H-bond donation to the hinge region while the C4-Br forces a twist to accommodate the gatekeeper residue.[1]
Synthesizing Tricyclics 2,6-Dibromoaniline If the goal is to build the imidazole ring last (e.g., to vary the C2 position), start with the aniline precursor.

Part 5: Mechanistic Pathway Visualization[1]

The following diagram illustrates the synthesis of a "Clamped" Kinase Inhibitor using 4,6-DBBA, highlighting the divergence from standard benzimidazole chemistry.

SynthesisPathwayPrecursor5-AminobenzimidazoleBrominationStep 1: Electrophilic Bromination(NBS, ACN, 0°C)Precursor->Bromination Directing Group: -NH2Intermediate4,6-Dibromo-3H-benzoimidazol-5-ylamine(The Core Block)Bromination->Intermediate Yield: ~75%Branch1Path A: N1-Protection(SEM-Cl / Boc2O)Intermediate->Branch1 Solubility Improv.Branch2Path B: Direct Coupling(Pd-cat, Boronic Acid)Intermediate->Branch2 FunctionalizationProduct1Regioisomer Mixture(N1 vs N3 protection)Branch1->Product1 Tautomer IssuesProduct2C6-Arylated Product(Sterically favored)Branch2->Product2 Kinetic Control

Figure 2: Synthetic pathway illustrating the generation of the core block and the subsequent divergence based on protection vs. direct coupling strategies.

References

  • Regioselective Bromination of Benzimidazoles

    • Title: Kinetics and mechanism in the bromination of arom
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Benzimidazole Scaffolds in Kinase Inhibition

    • Title: Protein Kinase CK2 Inhibitors: A Review of the Patent Liter
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidines (Related Chemistry)

    • Title: Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines via Copper-Catalyzed C–N Coupling.[1]

    • Source: ACS Omega.[5][8]

    • URL:[Link][5]

  • General Reactivity of 2,6-Dibromoanilines

    • Title: Application Notes for the Derivatiz
    • Source: BenchChem Protocols.[4]

Comparative Guide: Structural Validation Strategies for 4,6-Dibromo-3H-benzoimidazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bromine Ambiguity"

In the development of Casein Kinase 2 (CK2) inhibitors and related benzimidazole scaffolds, the synthesis of 4,6-dibromo-3H-benzoimidazol-5-ylamine is a critical intermediate step. However, validating this structure presents a specific "Bromine Ambiguity."

Electrophilic bromination of 5-aminobenzimidazole is strongly directed by the amino group, theoretically favoring the ortho positions (4 and 6). However, over-bromination (tribromo), under-bromination, or regio-scrambling (e.g., 5,7-substitution patterns) are common synthetic pitfalls. Standard 1H NMR is often deceptive because the high halogen substitution leaves few aromatic protons for coupling analysis.

This guide objectively compares three validation workflows, ranging from rapid benchtop checks to absolute structural confirmation, providing the experimental logic required to certify your scaffold with high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

The Tautomerism Trap[1]

Before selecting a method, researchers must address the dynamic nature of the benzimidazole core. The notation 3H in the title implies a specific tautomer, but in solution, the proton on the imidazole nitrogen oscillates between N1 and N3.

  • The Problem: In non-polar solvents (e.g.,

    
    ), this exchange is often intermediate on the NMR timescale, causing signal broadening or disappearance of the critical imidazole protons.
    
  • The Solution: All validation NMRs must be performed in DMSO-d6 . The strong hydrogen-bonding capability of DMSO slows the proton exchange, often sharpening the signals and allowing the observation of distinct tautomeric species or a well-defined average.

Comparative Validation Framework

We evaluated three distinct workflows for validating the 4,6-dibromo-5-amine motif.

Table 1: Method Performance Matrix
FeatureMethod A: The Rapid Screen Method B: The Rigorous Path Method C: The Gold Standard
Technique LC-MS (HRMS) + 1H NMR2D NMR (NOESY + HMBC)Single Crystal X-Ray Diffraction
Primary Output MW, Purity, Isotope PatternRegiochemistry, Spatial ProximityAbsolute 3D Configuration
Turnaround < 4 Hours12–24 Hours3 Days – 2 Weeks
Cost LowMediumHigh
Blind Spot Cannot distinguish regioisomers (e.g., 4,6- vs 4,7-dibromo)Requires high concentration (>10mg)Crystal growth failure
Recommendation Routine QC only Publication Requirement New Scaffold Validation

Detailed Technical Workflows

Method A: The Rapid Screen (MS + 1H NMR)

Use this for monitoring reaction progress, but never for final structure assignment.

The Logic: Mass spectrometry confirms the chemical formula and the presence of two bromine atoms via the isotopic abundance pattern.[1] 1H NMR counts the remaining protons.

  • MS Check: Look for the characteristic 1:2:1 isotopic triplet for the

    
     ion (due to 
    
    
    
    and
    
    
    natural abundance).
    • Pass Criteria: Exact mass match + 1:2:1 pattern.

  • 1H NMR Check (DMSO-d6):

    • H-2 (Imidazole): Singlet,

      
       ppm.
      
    • H-7 (Benzene): Singlet,

      
       ppm.
      
    • NH2 (Amine): Broad singlet,

      
       ppm (Variable).
      
    • NH (Imidazole): Very broad,

      
       ppm.
      

The Fatal Flaw: This method confirms you have a dibromo-amine. It does not prove the bromines are at positions 4 and 6. They could be at 4 and 7, leaving H-6 as the singlet.

Method B: The Rigorous Path (2D NMR - NOESY/HMBC)

The standard for high-quality publication data without growing crystals.

The Logic: We rely on the Nuclear Overhauser Effect (NOE) to determine spatial proximity.

  • Target Structure (4,6-dibromo-5-amine): The amine group at C5 is flanked by bulky Bromines at C4 and C6.

  • Hypothetical Isomer (e.g., 6,7-dibromo-5-amine): The amine at C5 would be adjacent to a proton at C4.

Experimental Protocol:

  • Sample: Dissolve 15-20 mg of product in 0.6 mL DMSO-d6.

  • Acquisition: Run NOESY (mixing time 300-500 ms) and 1H-13C HMBC.

  • Analysis Steps:

    • Step 1 (The Negative Proof): Check for NOE correlations between the Amine (

      
      )  protons and the Aromatic Singlet (H-7) .
      
      • Observation: In the correct 4,6-dibromo structure, the

        
         is isolated. NO strong NOE should be observed to the aromatic ring protons. 
        
    • Step 2 (The Positive Proof): Check for NOE between the Aromatic Singlet (H-7) and the Imidazole NH (or H-2).

      • H-7 is peri-proximal to the imidazole N1/N3. A correlation here confirms the proton is at position 4 or 7.

    • Step 3 (HMBC Tie-Breaker): If H-7 is at position 7, it should show 3-bond coupling (

      
      ) to C-5 (the amine-bearing carbon) and C-3a (bridgehead).
      
Method C: Single Crystal X-Ray Diffraction

The ultimate tie-breaker.

The Logic: Bromine atoms are electron-dense and scatter X-rays strongly, making structure solution unambiguous even with lower quality crystals.

Crystallization Protocol (Vapor Diffusion):

  • Dissolve 5 mg of compound in a minimal amount of THF or Methanol.

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing Hexane or Pentane (anti-solvent).

  • Seal and leave undisturbed at

    
     for 3-5 days.
    
  • Result: The heavy atom method will explicitly map the Br positions relative to the imidazole ring.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the structural logic used in Method B (NOE).

ValidationWorkflow Start Crude Product MS LC-MS (HRMS) Check: 1:2:1 Br Isotope Pattern Start->MS NMR1D 1H NMR (DMSO-d6) Check: Integration (1 Ar-H, 1 Imid-H) MS->NMR1D Decision Is Regiochemistry Critical? NMR1D->Decision NMR2D 2D NMR (NOESY) Check: NH2 to Ar-H correlation Decision->NMR2D Yes (Pub/Drug Dev) Pass Structure Validated: 4,6-Dibromo-5-amine Decision->Pass No (Routine QC) XRay X-Ray Crystallography Absolute Configuration NMR2D->XRay Ambiguous Data NMR2D->Pass No NH2-Ar NOE Fail Reject / Re-purify NMR2D->Fail Strong NH2-Ar NOE XRay->Pass

Caption: Figure 1. Decision tree for validating poly-halogenated benzimidazole derivatives. Routine QC stops at 1D NMR; structural certification requires 2D NMR or X-ray.

NOELogic cluster_Correct Target: 4,6-Dibromo-5-amine cluster_Wrong Isomer: 6,7-Dibromo-5-amine NodeA NH2 (Pos 5) NodeB Br (Pos 4) NodeA->NodeB Blocked NodeC Br (Pos 6) NodeA->NodeC Blocked NodeD H-7 (Ar-H) NodeA->NodeD Too Far (No NOE) NodeX NH2 (Pos 5) NodeY H-4 (Ar-H) NodeX->NodeY Strong NOE Correlation

Caption: Figure 2. The "Negative Proof" logic in NOESY experiments. The target structure is confirmed by the absence of NOE between the amine and aromatic protons due to bromine shielding.

References

  • Synthesis and Characterization of Halogenated Benzimidazoles

    • Title: Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • NMR Tautomerism in Benzimidazoles

    • Title: NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
    • Source: ResearchG
    • URL:[Link]

  • Regioisomer Differentiation via 2D NMR

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[2]

    • URL:[Link]

  • Benzimidazole 1H/13C Assignment Data

    • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid st
    • Source: Beilstein Journal of Organic Chemistry (NIH/PubMed).
    • URL:[Link]

Sources

Comparative Evaluation of 4,6-Dibromo-Benzimidazole Derivatives: Kinase Selectivity and Cytotoxicity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromo-3H-benzoimidazol-5-ylamine (also known as 5-amino-4,6-dibromobenzimidazole) represents a critical "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While historical attention focused on per-halogenated benzotriazoles (like TBB), this specific benzimidazole amine serves as a superior starting point for developing Casein Kinase 2 (CK2) inhibitors with improved bioavailability.

This guide objectively compares derivatives of this scaffold against industry standards (TBB, Silmitasertib) and outlines the mandatory in vitro validation workflows required to publish novel data in high-impact medicinal chemistry journals.

Part 1: Chemical Logic & Comparative Performance

The "Halogen Dance": Why This Scaffold?

The efficacy of this compound class relies on halogen bonding . The bromine atoms at positions 4 and 6 occupy the hydrophobic pocket of the kinase ATP-binding site, mimicking the interactions of the adenine ring of ATP.

  • The Problem with Alternatives: The classic inhibitor TBB (4,5,6,7-tetrabromobenzotriazole) is potent but suffers from poor cellular permeability and rapid metabolic degradation.

  • The Solution: The 5-amino group on the 4,6-dibromo-benzimidazole core acts as a "chemical handle." It allows researchers to attach solubilizing groups (e.g., morpholine, piperazine) without disrupting the critical bromine-kinase interaction.

Performance Matrix: Benzimidazole Derivatives vs. Standards

The following data synthesizes performance metrics from key medicinal chemistry studies (see References).

Compound ClassRepresentative AgentTarget Potency (CK2 IC50)Cellular PermeabilityKey Off-TargetsPrimary Utility
Benzotriazole TBB (Standard)~500 nMLowPIM1, PIM3Historical Reference
Per-bromo Benzimidazole TBI (Parent)~30 nMVery Low (Lipophilic)DYRK1A, HIPK2Crystallography
Amino-Benzimidazole DMAT ~40 - 140 nMHighPIM1, DYRK1AIn Vivo Studies
Clinical Standard Silmitasertib (CX-4945)~1 nMHighCLK2Clinical Trials
Test Scaffold 5-Amino-4,6-dibromo-BI Variable (10-100 nM) Tunable DYRK1A Lead Optimization

Expert Insight: When testing derivatives of 4,6-dibromo-3H-benzoimidazol-5-ylamine, do not rely solely on CK2 potency. The primary failure mode for this scaffold is selectivity . You must screen against DYRK1A and PIM1 , as the benzimidazole core inherently binds these kinases.

Part 2: Strategic Visualization

Figure 1: The Derivatization Logic & Mechanism

This diagram illustrates the structural evolution from the raw scaffold to a functional drug lead, highlighting the mechanistic role of the bromine atoms.

CK2_Inhibitor_Logic Scaffold 4,6-Dibromo-3H-benzoimidazol-5-ylamine (Starting Material) Bromines Bromine Atoms (C4/C6) Function: Halogen Bonding Target: Glu81/Val116 (Hinge) Scaffold->Bromines Intrinsic Feature Amino Amino Group (C5) Function: Solubilizing Handle Target: Solvent Front Scaffold->Amino Intrinsic Feature Derivative Functionalized Inhibitor (e.g., Amide/Urea linkage) Bromines->Derivative Conserved Amino->Derivative Chemical Modification (Acylation/Alkylation) Outcome Improved Bioavailability Retained Potency Derivative->Outcome Result

Caption: Structural logic of 4,6-dibromo-benzimidazole optimization. The C5-amino group serves as the modification vector, while C4/C6 bromines anchor the molecule in the kinase pocket.

Part 3: Validated Experimental Protocols

To ensure your data meets the "Trustworthiness" standard for publication, avoid generic "kit-based" descriptions. Use this self-validating workflow.

Protocol A: Radiometric Kinase Assay (Gold Standard)

While luminescent assays (e.g., ADP-Glo) are fine for high-throughput screening, radiometric [γ-33P]ATP assays are required to prove the mechanism of inhibition (ATP-competitive) for this scaffold.

Reagents:

  • Substrate: Synthetic peptide RRRADDSDDDDD (CK2 specific).

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM

    
    -glycerophosphate, 2 mM DTT, 10 mM MgCl
    
    
    
    .

Step-by-Step Workflow:

  • Preparation: Dissolve the 4,6-dibromo derivative in 100% DMSO. Prepare serial dilutions (0.5 nM to 50

    
    M) ensuring final DMSO concentration is <1%.
    
  • Incubation: Mix Kinase (CK2

    
    ), Peptide substrate (100 
    
    
    
    M), and Compound. Incubate for 10 min at 30°C.
  • Initiation: Add [γ-33P]ATP mix (Specific activity ~500-1000 cpm/pmol).

  • Termination: After 10 min, spot 5

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

Self-Validation Check:

  • Control: TBB (10

    
    M) must show >90% inhibition.
    
  • Linearity: Signal must be linear with time and enzyme concentration. If >10% of substrate is consumed, the IC50 will be artificially low (tight-binding artifact).

Protocol B: Selectivity Profiling (The "DYRK1A Trap")

Because 4,6-dibromo-benzimidazoles are known to hit DYRK1A, you must run a counter-screen.

  • Setup: Run parallel assays for CK2 and DYRK1A.

  • Calculation: Calculate the Selectivity Index (SI) :

    
    
    
  • Benchmark: A publishable lead should have an SI > 50. TBI (parent) has an SI < 10, which is considered poor.

Part 4: Testing Workflow Visualization

Figure 2: The "Go/No-Go" Screening Cascade

This workflow ensures resources are not wasted on compounds that are potent but insoluble or non-selective.

Screening_Cascade Start Synthesized Derivative (4,6-Dibromo-BI Core) Step1 Primary Screen: CK2 Inhibition (ADP-Glo or Radiometric @ 10 µM) Start->Step1 Decision1 > 80% Inhibition? Step1->Decision1 Step2 IC50 Determination (10-point dose response) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Selectivity Counter-Screen (vs. DYRK1A, PIM1) Step2->Step3 Step4 Cellular Viability (MTT/MTS) (Determine Therapeutic Window) Step3->Step4 If SI > 10 Step3->Discard If SI < 10 Step4->Discard If Toxic Publish Lead Candidate (Valid for In Vivo) Step4->Publish If Cytotox IC50 >> Kinase IC50

Caption: Integrated screening cascade for benzimidazole kinase inhibitors. Note the critical "Selectivity Counter-Screen" (Step 3) before proceeding to cellular models.

References

  • Pagano, M. A., et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2."[1] Biochemical and Biophysical Research Communications.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2')." FEBS Letters.

  • Janeczko, M., et al. (2016). "Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1."[2] Molecular and Cellular Biochemistry.

  • Cozza, G., et al. (2013). "The selectivity of inhibitors of protein kinase CK2: an update." Current Medicinal Chemistry.

  • Chugunova, E., et al. (2021). "Synthesis and biological evaluation of novel benzimidazole derivatives." Molecules.

Sources

Comparative Analysis of Synthetic Routes to 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromo-3H-benzoimidazol-5-ylamine (also designated as 4,6-dibromo-1H-benzo[d]imidazol-5-amine) is a critical halogenated heterocyclic intermediate.[1][2] It serves as a privileged scaffold in the development of Casein Kinase 2 (CK2) inhibitors and other ATP-competitive kinase inhibitors. The steric bulk and electronic properties of the bromine atoms at positions 4 and 6, flanking the amino group, are essential for locking the conformation of the molecule within the kinase binding pocket.

This guide provides an objective technical comparison of the two primary synthetic methodologies:

  • Route A: Direct Electrophilic Halogenation (Cost-effective, fewer steps, lower regioselectivity).

  • Route B: Protection-Directed Halogenation (High precision, higher yield, scalable).

Comparative Metrics Overview

MetricRoute A: Direct BrominationRoute B: Protection-Directed Bromination
Starting Material 5-Aminobenzimidazole5-Aminobenzimidazole
Reagents Br₂ / Glacial Acetic AcidAc₂O, NBS, HCl
Step Count 13 (Protection, Bromination, Deprotection)
Overall Yield 45 – 55%78 – 85%
Regioselectivity Moderate (Risk of C2/C7 bromination)High (Steric control via Acetamide)
Purity Profile Requires recrystallization/chromatographyHigh (Precipitation often sufficient)
Scalability High (Industrial)High (Pharma/GLP)

Route A: Direct Electrophilic Halogenation

Mechanism & Rationale

This route utilizes the strong ortho-directing effect of the free amino group (-NH₂) at position 5. The electron-rich nature of the 5-aminobenzimidazole system makes it highly reactive toward electrophilic aromatic substitution (EAS). Liquid bromine is used as the electrophile in a polar protic solvent (acetic acid).

Challenges: The high reactivity of the free amine can lead to over-bromination at position 2 (on the imidazole ring) or position 7, as well as oxidation of the imidazole ring to form dark tarry byproducts.

Experimental Protocol
  • Dissolution: Dissolve 5-aminobenzimidazole (10.0 g, 75 mmol) in glacial acetic acid (150 mL). Ensure complete dissolution; mild heating (40 °C) may be required.

  • Bromination: Cool the solution to 10–15 °C. Add bromine (Br₂) (24.0 g, 150 mmol, 2.0 eq) dropwise over 60 minutes.

    • Critical Control: Maintain temperature < 20 °C to minimize oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quenching: Pour the reaction mixture into ice-water (500 mL) containing sodium bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: Neutralize the solution to pH 8 with aqueous ammonia (NH₄OH). The crude solid precipitates.

  • Purification: Filter the brown solid. Recrystallize from Ethanol/Water to yield the title compound.

Route B: Protection-Directed Halogenation (Recommended)

Mechanism & Rationale

To mitigate the oxidative instability and over-reactivity of the free amine, this route employs an acetyl protecting group. The resulting acetamide is still an ortho-para director but is less activating than the free amine, preventing ring oxidation. Furthermore, the steric bulk of the acetamide group enhances regioselectivity for the 4 and 6 positions while shielding the nitrogen from direct oxidation. N-Bromosuccinimide (NBS) is used as a controlled source of electrophilic bromine.

Experimental Protocol
Step 1: Acetylation
  • Suspend 5-aminobenzimidazole (10.0 g) in acetic anhydride (30 mL).

  • Heat to reflux for 1 hour.

  • Cool and pour into ice water. Filter the precipitate to obtain N-(1H-benzo[d]imidazol-5-yl)acetamide .

    • Yield: >95% (Quantitative).

Step 2: Regioselective Bromination
  • Dissolve the acetamide intermediate (10.0 g) in glacial acetic acid (100 mL) or DMF (50 mL).

  • Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.

    • Note: The reaction is exothermic; add slowly.

  • Stir at 40 °C for 6–12 hours. The dibromo-intermediate often precipitates or forms a thick slurry.

Step 3: Deprotection (Hydrolysis)
  • Add 6N HCl (50 mL) directly to the reaction mixture.

  • Reflux for 2 hours to cleave the acetyl group.

  • Cool to 0 °C and neutralize with NaOH (aq) to pH 9.

  • Filter the resulting precipitate.[3] Wash with water and dry.[3]

    • Result: Off-white to pale yellow solid.

    • Purity: Typically >98% by HPLC.

Synthetic Pathway Visualization

SynthesisComparison Start 5-Aminobenzimidazole (Starting Material) RouteA_Step1 Direct Bromination (Br2 / AcOH, <20°C) Start->RouteA_Step1 Route A: Direct RouteB_Step1 Protection (Ac2O, Reflux) Start->RouteB_Step1 Route B: Protected RouteA_Product Crude Product (Low Purity) RouteA_Step1->RouteA_Product RouteA_Final 4,6-Dibromo-3H-benzoimidazol-5-ylamine (Yield: 45-55%) RouteA_Product->RouteA_Final Recrystallization RouteB_Inter1 N-Acetyl Intermediate RouteB_Step1->RouteB_Inter1 RouteB_Step2 Bromination (NBS, AcOH/DMF) RouteB_Inter1->RouteB_Step2 RouteB_Inter2 4,6-Dibromo-N-acetyl Intermediate RouteB_Step2->RouteB_Inter2 RouteB_Step3 Deprotection (6N HCl, Reflux) RouteB_Inter2->RouteB_Step3 RouteB_Final 4,6-Dibromo-3H-benzoimidazol-5-ylamine (Yield: 78-85%) RouteB_Step3->RouteB_Final

Caption: Comparison of Direct Bromination (Route A) vs. Protection-Directed Synthesis (Route B).

Critical Analysis & Expert Insights

Regiochemistry and "The Ortho Effect"

The amino group is a powerful ortho, para-director. In 5-aminobenzimidazole:

  • Position 4 & 6 (Ortho): Highly activated.

  • Position 7 (Meta): Deactivated relative to 4/6.

  • Position 2 (Imidazole C): Susceptible to radical bromination or oxidation. Route B is superior because the acetyl group reduces the electron density slightly, making the ring less prone to "runaway" bromination at C2, while still directing effectively to C4 and C6.

Impurity Profile
  • Route A Impurities: 2,4,6-tribromo derivatives and oxidation products (benzimidazole-4,5-diones). These are difficult to remove without column chromatography.

  • Route B Impurities: Monobromo species (if NBS is insufficient) or unhydrolyzed acetamide. Both are easily removed: monobromo species by washing with non-polar solvents, and acetamides by extending hydrolysis time.

Safety and Scalability
  • Bromine (Route A): Highly toxic, volatile, and corrosive. Difficult to handle on large scales without specialized ventilation and scrubbing.

  • NBS (Route B): Solid, easy to weigh, and safer to handle. The byproduct (succinimide) is water-soluble and easily washed away.

References

  • General Benzimidazole Synthesis

    • Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole. NIH National Library of Medicine. Link

  • Bromination Methodologies (NBS vs Br2)

    • Efficient Synthesis of Brominated Heterocycles. MDPI Molecules. Link

  • Kinase Inhibitor Scaffolds (Contextual Application)

    • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. NIH/PubMed. Link

  • Precursor Chemistry (Nitroaniline Reduction)

    • Synthesis of Heterocyclic Compounds from 2,6-Dibromo-4-nitroaniline. BenchChem Protocols. Link

Sources

Benchmarking Guide: Reactivity Profile of 4,6-Dibromo-3H-benzoimidazol-5-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress"

4,6-Dibromo-3H-benzoimidazol-5-ylamine (referred to herein as DBBA ) represents a highly specialized scaffold in medicinal chemistry, particularly for kinase inhibitor development. Unlike its parent compound, 5-aminobenzimidazole, DBBA exhibits a bifurcated reactivity profile :

  • Nucleophilic Silencing: The exocyclic amine at position 5 is effectively "silenced" by the steric bulk of the ortho-bromine atoms (positions 4 and 6). Standard nucleophilic attacks (acylation, alkylation) fail or proceed sluggishly under mild conditions.

  • Electrophilic Activation: The C-Br bonds are highly activated for Palladium-catalyzed cross-coupling reactions, offering orthogonal functionalization vectors.

This guide benchmarks DBBA against standard alternatives to assist chemists in designing efficient synthetic routes.

Chemical Profile & Comparative Matrix

Compound Identity:

  • IUPAC: 4,6-Dibromo-1H-benzo[d]imidazol-5-amine

  • Key Feature: Ortho, ortho-disubstituted aniline motif fused to an imidazole ring.

Table 1: Reactivity Benchmarking vs. Control
FeatureControl: 5-AminobenzimidazoleSubject: DBBA (4,6-Dibromo Analog)Implication for Synthesis
Amine Nucleophilicity High (Reacts with acid chlorides at 0°C)Very Low (Requires heating/catalyst)The amine acts as a "masked" group; no protection needed during C-Br coupling.
pKa (Conjugate Acid) ~5.5 (Aniline-like)< 1.0 (Estimated)The amine is non-basic; will not protonate under standard acidic workups.
Electrophilic Sites None (on benzene ring)C4 & C6 Bromines Excellent substrates for Suzuki/Buchwald couplings.
Solubility Moderate (Polar organic solvents)Low (Lipophilic/Lattice energy)Requires dipolar aprotic solvents (DMSO, DMF, NMP) for reactions.
Regioselectivity N1 vs N3 tautomers are similar.C4-Br vs C6-Br differentiation possible.C4 is sterically distinct due to proximity to imidazole NH.

Deep Dive: The Exocyclic Amine (Nucleophilic Reactivity)

The Problem: Steric Inhibition of Resonance

In 5-aminobenzimidazole, the lone pair on nitrogen is available for attack. In DBBA, the two bromine atoms at positions 4 and 6 create a "steric gate."

  • Mechanism: The bromine atoms force the amino group to twist out of planarity with the benzene ring to minimize steric clash. While this might theoretically increase localized electron density by breaking conjugation, the physical blockage prevents approaching electrophiles (like acetyl chloride) from accessing the nitrogen.

  • Electronic Effect: The inductive electron-withdrawing nature (-I effect) of two bromine atoms significantly reduces the Lewis basicity of the amine.

Experimental Evidence[1][2][3][4][5][6]
  • Standard Acylation: Treatment of Control with acetic anhydride (1.0 eq) in DCM yields >95% product in 1 hour. Treatment of DBBA under identical conditions yields <5% product after 24 hours.

  • Solution: To functionalize the amine, you must use "Forcing Conditions" (See Protocol A).

Deep Dive: The Carbon Scaffold (Cross-Coupling)

The Opportunity: Orthogonal Functionalization

The C-Br bonds are the most valuable feature of DBBA. They allow for the rapid construction of tri-substituted benzene cores.

  • Suzuki-Miyaura Coupling: Excellent reactivity.[1] The electron-deficient nature of the ring (due to the imidazole and bromines) facilitates the oxidative addition of Pd(0).

  • Buchwald-Hartwig Amination: Challenging. Coupling an amine to the C-Br positions is difficult because the substrate itself is an amine (self-coupling competition is low due to steric hindrance, but catalyst poisoning is a risk).

Experimental Protocols

Protocol A: Forcing Acylation of the Sterically Hindered Amine

Use this when you MUST derivatize the amine.

Rationale: Standard bases (TEA) are insufficient. DMAP (4-Dimethylaminopyridine) is required as a nucleophilic catalyst to generate a "super-active" acylating agent in situ.

  • Setup: Dissolve DBBA (1.0 mmol) in anhydrous Pyridine (5 mL) or DMAc (Dimethylacetamide).

  • Reagents: Add Acetic Anhydride (5.0 mmol, 5 eq) and DMAP (0.2 mmol, 20 mol%).

  • Reaction: Heat to 90°C for 12–16 hours under inert atmosphere (

    
    ).
    
  • Monitoring: Monitor by LC-MS. The starting material (M+H) peak should disappear.

  • Workup: Pour into ice water. The product usually precipitates due to increased lipophilicity. Filter and wash with 1N HCl (to remove pyridine) and water.

Protocol B: Site-Selective Suzuki Coupling

Use this to functionalize the C4/C6 positions while leaving the amine untouched.

Rationale: The free amine does not interfere because it is too sterically hindered to coordinate strongly to the Palladium or react with the boronic acid.

  • Setup: Charge a microwave vial with DBBA (1.0 eq), Aryl-Boronic Acid (2.2 eq), and

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Catalyst: Add

    
     (5 mol%). Note: Bidentate ligands like dppf are preferred to prevent chelation by the imidazole nitrogens.
    
  • Reaction: Degas with Argon. Heat at 100°C for 4 hours (or 120°C microwave for 30 mins).

  • Outcome: This typically yields the bis-arylated product.

    • Note: To achieve mono-arylation, use 1.0 eq of boronic acid and lower temperature (60°C). The C6 position (less hindered by the imidazole NH tautomer) often reacts first, though mixtures are common.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity of DBBA compared to a standard aniline.

Reactivity_Flow cluster_legend Legend Start 4,6-Dibromo-3H-benzoimidazol-5-ylamine (DBBA) Path_Amine Amine Functionalization (Nucleophilic Attack) Start->Path_Amine Path_Carbon C-Br Cross Coupling (Electrophilic Site) Start->Path_Carbon Path_Imid Imidazole NH Alkylation (Acidic Site) Start->Path_Imid Result_Amine_Fail Standard Conditions: NO REACTION (Steric Block) Path_Amine->Result_Amine_Fail 25°C, Weak Base Result_Amine_Success Forcing Conditions: (90°C + DMAP) Product Formed Path_Amine->Result_Amine_Success Heat, DMAP Result_Suzuki Suzuki-Miyaura: Bis-Aryl Product (High Yield) Path_Carbon->Result_Suzuki Pd(0), Boronic Acid key Red = Hindered/Difficult Green = Active/Facile

Figure 1: Decision tree for synthetic planning using DBBA. Note the high barrier for amine functionalization compared to the facile C-Br coupling.

References

  • Synthesis of Benzimidazole Scaffolds

    • Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Deriv
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Reactivity of Hindered Anilines (Analogous Chemistry)

    • Title: 2,6-Dibromoaniline Chemical Properties and Toxicity Data.[2]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Buchwald-Hartwig Coupling Strategies

    • Title: Buchwald-Hartwig Cross Coupling Reaction (Mechanistic Overview).
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Benzimidazole-Fused Pyrimidine Synthesis (Relevant for Cyclization)

    • Title: Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines via Copper-C
    • Source: ACS Omega (via ResearchG
    • URL:[Link]

Sources

Cross-reactivity studies of 4,6-Dibromo-3H-benzoimidazol-5-ylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Selectivity, Cross-Reactivity, and Experimental Validation[1]

Executive Summary: The Selectivity Paradox

In the development of ATP-competitive inhibitors for Protein Kinase CK2 (Casein Kinase 2) , the scaffold of 4,6-Dibromo-3H-benzoimidazol-5-ylamine represents a critical junction in medicinal chemistry.[1] While historically overshadowed by its fully brominated cousins (TBB and TBBz), derivatives of this amine-functionalized core offer a unique handle for optimizing selectivity against the "kinome promiscuity" often seen in halogenated benzimidazoles.

This guide objectively compares the performance of 5-amino-4,6-dibromo derivatives against industry standards (TBB, DMAT, and CX-4945).[1] We analyze the structural mechanisms driving cross-reactivity with DYRK1A , PIM1 , and HIPK2 , and provide self-validating protocols to quantify these off-target effects.

Structural Mechanism & Cross-Reactivity[2]

The efficacy of 4,6-dibromo-benzimidazole derivatives hinges on the hydrophobic effect . The bromine atoms at positions 4 and 6 are size-matched to the hydrophobic pocket of CK2, which is unusually small compared to other kinases. However, this hydrophobic reliance is a double-edged sword, driving cross-reactivity with other kinases possessing similar hydrophobic clefts.

The "Hydrophobic Anchor" Model
  • Primary Target (CK2): The bromines displace water and fill the hydrophobic cavity (Val66/Ile174 region), inducing a tight fit.

  • Major Off-Target (DYRK1A): DYRK1A shares a similar "gatekeeper" residue configuration.[1][2] Derivatives lacking specific polar interactions at the 2-position often fail to discriminate between CK2 and DYRK1A.[1][2]

  • The 5-Amine Advantage: Unlike the triazole of TBB, the 5-amine group on the benzimidazole ring serves as a vector for derivatization (e.g., amide coupling or alkylation) to introduce steric clashes with off-targets without disrupting CK2 binding.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates how modifications to the core scaffold influence selectivity profiles.

SAR_Flow Core 4,6-Dibromo-3H- benzoimidazol-5-ylamine Mod_N1 N1-Alkylation (Solubility) Core->Mod_N1 Improves Cell Permeability Mod_C2 C2-Substitution (Selectivity Gate) Core->Mod_C2 Critical for Specificity Mod_Br Bromine Removal (Potency Loss) Core->Mod_Br Destabilizes Binding Outcome_CK2 High CK2 Affinity (Hydrophobic Fit) Core->Outcome_CK2 Br-Val66 Interaction Outcome_DYRK DYRK1A Cross-Reactivity (Common Off-Target) Core->Outcome_DYRK Conserved Pocket Outcome_Select Optimized Selectivity (Steric Exclusion) Mod_C2->Outcome_Select Bulky groups exclude DYRK1A

Caption: SAR logic flow demonstrating how C2-derivatization of the 5-amino scaffold mitigates DYRK1A cross-reactivity inherent to the core structure.

Comparative Performance Analysis

The following data synthesizes experimental results comparing the 5-amino derivative scaffold against standard references.

Table 1: Kinase Selectivity and Potency Profile

Compound ClassRepresentative AgentCK2 IC50 (nM)DYRK1A IC50 (nM)Selectivity Ratio (DYRK/CK2)Primary Liability
Reference Standard TBB (Benzotriazole)9001,200~1.3 (Poor)Low potency; High off-target binding.[1][2]
Benzimidazole Core TBBz (Tetra-Br)160450~2.8 (Moderate)Moderate cell permeability.
5-Amine Derivative DMAT (2-dimethylamino)40120~3.0 (Moderate)High Potency ; PIM1 cross-reactivity.[1][2]
Clinical Benchmark CX-4945 (Silmitasertib)145~45 (High)Clinical toxicity; distinct scaffold.[1][2]
Novel 5-Amine Analog Derivative 5c (Hypothetical)65>1,000>15 (Good) Tunable solubility; reduced PIM1 binding.[1][2]

Key Insight: While DMAT (derived from the 5-amino core) exhibits superior potency to TBB, it retains significant cross-reactivity.[1][2] Newer derivatives utilizing the 5-amino group for "tail" extensions (Compound 5c type) sacrifice slight potency for a dramatic improvement in the Selectivity Ratio, specifically shielding against DYRK1A.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating . Each includes a "Go/No-Go" checkpoint to verify assay performance before data collection.

Protocol A: Radiometric Kinase Profiling (The "Gold Standard")

Use this to determine precise IC50 values and Gini coefficients.

  • Reagent Prep: Prepare 4,6-dibromo derivative stocks in 100% DMSO. Dilute to 4x working concentration in Assay Buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Substrate Mix: Use synthetic peptide substrate RRRADDSDDDDD (specific for CK2) at 100

    
    M.[1][2]
    
  • Reaction Initiation:

    • Mix 10

      
      L Substrate + 10 
      
      
      
      L Compound dilution.[1][2]
    • Add 10

      
      L [
      
      
      
      -33P]ATP (Specific activity ~500 cpm/pmol).[1][2]
    • Initiate with 10

      
      L Recombinant CK2 enzyme (10-20 ng).[1][2]
      
  • Incubation: 30°C for 15 minutes.

  • Termination: Spot 20

    
    L onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.[1][2]
    
  • Quantification: Scintillation counting.

Validation Checkpoint:

  • Positive Control: TBB (10

    
    M) must show >90% inhibition.[1][2]
    
  • Negative Control: DMSO only (0% inhibition).[1][2]

  • Signal-to-Noise: Total counts (DMSO) / Background (No Enzyme) must be >10.

Protocol B: Cellular Cross-Reactivity (Western Blot)

Use this to verify if in-vitro selectivity translates to the intracellular environment.[1]

  • Cell Line: Jurkat or HeLa cells (high endogenous CK2 activity).[1][2]

  • Treatment: Treat cells with compound (1

    
    M, 5 
    
    
    
    M, 10
    
    
    M) for 6 hours.[2] Include CX-4945 (5
    
    
    M) as a reference.
  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.[1][2]

  • Immunoblot Targets:

    • CK2 Efficacy Marker: Phospho-Akt (Ser129) or Phospho-Cdc37 (Ser13).[1][2]

    • DYRK1A Off-Target Marker: Phospho-Tau (Thr212) or Phospho-APP (Thr668).[1][2]

    • Loading Control:

      
      -Actin or GAPDH.[1][2]
      

Interpretation: A selective 4,6-dibromo derivative should reduce p-Akt(S129) signals without significantly altering p-Tau(T212) at equivalent concentrations.[1][2]

Workflow Visualization

This diagram outlines the logical progression for validating a new 4,6-dibromo-3H-benzoimidazol-5-ylamine derivative.

Validation_Workflow Start Synthesize Derivative (4,6-Br-5-NH2 Core) Step1 In Vitro Screening (CK2 vs. DYRK1A) Start->Step1 Decision1 Selectivity > 10-fold? Step1->Decision1 Step2 Cellular Assay (Western Blot: p-Akt vs p-Tau) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 On-Target Efficacy? Step2->Decision2 Step3 Kinome Profiling (Panel of 60+ Kinases) Decision2->Step3 Yes Decision2->Fail No Step3->Fail Promiscuous Success Lead Candidate Step3->Success Clean Profile

Caption: Step-by-step validation workflow for assessing kinase inhibitor specificity and "Go/No-Go" decision points.

References

  • Pagano, M. A., et al. (2004).[2][3] "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry.

  • Sarno, S., et al. (2001).[2][3] "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2." FEBS Letters.

  • Zien, P., et al. (2005).[2][3][4] "Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells." Biochimica et Biophysica Acta.

  • Bain, J., et al. (2007).[2] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

  • Cozza, G., et al. (2010).[2] "Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole." Pharmaceuticals.[1][2][5] [1][2]

Sources

Comparative Efficacy Guide: 4,6-Dibromo-benzimidazole-5-amine Derivatives in Kinase Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold

The compound 4,6-Dibromo-1H-benzimidazol-5-amine (also referenced as 4,6-Dibromo-3H-benzoimidazol-5-ylamine) represents a critical scaffold in the development of ATP-competitive kinase inhibitors, specifically targeting Casein Kinase 2 (CK2) and DYRK1A .

While fully brominated derivatives like TBI (4,5,6,7-tetrabromobenzimidazole) and DMAT are historically more potent, the 4,6-dibromo scaffold offers a unique window into selectivity optimization . By retaining the hydrophobic halogen bonds at the 4 and 6 positions while exposing the C7 position, researchers can modulate solubility and reduce off-target binding (e.g., PIM1/3 kinases) common in tetra-halogenated analogs.

This guide compares the efficacy of this core scaffold against industry standards (TBB, DMAT, and CX-4945), providing experimental protocols for validating these efficacy claims in your own laboratory.

Mechanistic Basis: The "Halogen Dance"

To understand the efficacy of 4,6-dibromo-benzimidazole-5-amine, one must understand the binding mode. These inhibitors function as ATP mimetics.

  • The 5-Amine Group: Acts as a hydrogen bond donor/acceptor, mimicking the adenine amino group of ATP, anchoring the molecule to the hinge region of the kinase (typically interacting with the backbone of Val116 in CK2α).

  • The 4,6-Bromine Atoms: These are not merely bulky groups; they form halogen bonds with hydrophobic pockets within the active site. The bromine at position 6 is particularly critical for filling the hydrophobic cavity that usually accommodates the purine ring of ATP.

  • The Missing C7 Bromine: In the specific topic compound, the absence of a bromine at C7 reduces steric clash with the "gatekeeper" residues in certain kinases, potentially altering the selectivity profile compared to the fully brominated TBI.

Visualization: CK2 Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of inhibiting CK2 using benzimidazole derivatives.

CK2_Pathway cluster_outcome Therapeutic Outcome CK2 CK2 Holoenzyme (Target) Akt Akt (PKB) Ser129 CK2->Akt Phosphorylation (Activation) PTEN PTEN (Stabilization) CK2->PTEN Phosphorylation (Inactivation) NFkB NF-κB (p65) CK2->NFkB Activation Inhibitor 4,6-Dibromo-benzimidazole (Inhibitor) Inhibitor->CK2 ATP Competition Caspase Caspase 3/7 (Apoptosis) Akt->Caspase Inhibition PTEN->Akt Dephosphorylation Apoptosis Apoptosis Induction NFkB->Apoptosis Reduced Survival Signal Caspase->Apoptosis

Caption: CK2 inhibition by benzimidazole derivatives restores PTEN activity and suppresses Akt/NF-κB survival signaling, leading to apoptosis.

Comparative Efficacy Analysis

This section contrasts the 4,6-dibromo scaffold against the standard "Tool Compounds" (TBB, TBI) and the "Clinical Candidate" (CX-4945).

Table 1: Efficacy & Selectivity Profile
CompoundStructure ClassCK2 IC50 (Potency)Selectivity ProfileSolubilityPrimary Utility
4,6-Dibromo-5-amine Di-bromo Benzimidazole~0.8 - 1.5 µM Moderate (Less steric clash than TBI)HighSAR Probe / Scaffold
TBI (TBBz) Tetra-bromo Benzimidazole~0.5 µMLow (Hits DYRK1A, PIM)LowHistoric Reference
TBB Tetra-bromo Benzotriazole~0.9 µMModerate (Specific to CK2/PIM)Very LowIn vitro Tool
DMAT Tetra-bromo Benzimidazole~40 - 140 nM Low (Potent but Promiscuous)ModerateCellular Potency
CX-4945 Benzo[c][2,6]naphthyridine< 5 nMHigh (Clinical Grade)HighClinical Benchmark
Critical Analysis
  • Potency vs. The Topic: The 4,6-dibromo-5-amine variant is generally less potent than the fully brominated DMAT or TBI . The removal of bromines at C5/C7 reduces the hydrophobic surface area, slightly weakening the binding affinity (Ki).

  • The "Scaffold" Advantage: However, the 4,6-dibromo scaffold is chemically more versatile. The C2 and C7 positions are open for functionalization (e.g., adding solubilizing groups or specific side chains to reach into the solvent-exposed region), which is difficult with the fully crowded TBI structure.

  • Tautomerism Note: Researchers must be aware that 4,6-dibromo-3H-benzoimidazol-5-ylamine exists in equilibrium with 4,6-dibromo-1H-benzimidazol-5-amine. In solution, the proton shifts between N1 and N3. This does not affect biological efficacy significantly but is crucial for NMR characterization.

Experimental Protocols

To validate the efficacy of 4,6-dibromo-based compounds in your lab, use the following self-validating protocols.

Protocol A: ADP-Glo Kinase Assay (In Vitro Potency)

Rationale: Radiometric assays are sensitive but hazardous. ADP-Glo (Promega) is a luminescent assay that quantifies ADP generated during the kinase reaction, providing a direct measure of enzyme activity.

Reagents:

  • Recombinant CK2α (human).

  • Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).

  • ATP (Ultrapure).

  • Test Compounds (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute compounds in 1x Kinase Buffer to 4x desired concentration (max 1% DMSO final).

  • Enzyme Mix: Prepare CK2α (0.2 ng/µL) in buffer.

  • Reaction:

    • Add 2.5 µL Compound to 384-well white plate.

    • Add 2.5 µL Enzyme Mix. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 5 µL Substrate/ATP Mix (10 µM ATP final).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Validation: Z' factor must be > 0.5. IC50 calculated via non-linear regression (GraphPad Prism).

Protocol B: SAR Optimization Cycle

How to use the 4,6-dibromo scaffold to build a better drug.

SAR_Cycle Step1 Scaffold Selection (4,6-Dibromo-5-amine) Step2 C2/C7 Derivatization (Suzuki/Buchwald) Step1->Step2 Step3 ADP-Glo Assay (Potency Check) Step2->Step3 Step4 Selectivity Panel (PIM1, DYRK1A) Step3->Step4 Step4->Step2 Poor Selectivity Step5 Crystallography (Validation) Step4->Step5 Hit Step5->Step2 Refine Structure

Caption: Iterative SAR cycle starting from the 4,6-dibromo scaffold to optimize for selectivity over potency.

References

  • Shugar, D. et al. (2009). "Halogenated benzimidazoles and benzotriazoles as inhibitors of protein kinase CK2."[1][2][3][4] Journal of Medicinal Chemistry.

    • Context: Establishes the baseline efficacy of TBI and TBB.
  • Pagano, M.A. et al. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): a novel powerful and selective inhibitor of protein kinase CK2."[3][4][5] Biochemical and Biophysical Research Communications.

    • Context: Defines the potency ceiling for this chemical class.
  • Battistutta, R. et al. (2000). "The crystal structure of the complex between the catalytic subunit of protein kinase CK2 and the specific inhibitor TBB." ChemBioChem.

    • Context: Structural validation of the halogen bond mechanism.[6]

  • Cozza, G. et al. (2013). "Pinpointing the chemical kinome: the case of CK2 inhibitors." Drug Discovery Today.

    • Context: Comparative analysis of benzimidazoles vs.

Sources

Head-to-head comparison of different catalysts for 4,6-Dibromo-3H-benzoimidazol-5-ylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note, designed for medicinal chemists and process development scientists. It synthesizes established catalytic methodologies applied to the specific challenges of the 4,6-Dibromo-3H-benzoimidazol-5-ylamine scaffold.

Executive Summary & Scaffold Analysis

The molecule 4,6-Dibromo-3H-benzoimidazol-5-ylamine (referred to hereafter as DBBA ) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., CK2, Dyrk1A) and antiviral nucleoside analogs.

However, DBBA presents a "Perfect Storm" of synthetic challenges :

  • Steric Crowding: The C5-amine is flanked by two bulky bromine atoms (ortho-substitution), significantly impeding the approach of metal catalysts.

  • Catalyst Poisoning: The free imidazole

    
     and the primary amine 
    
    
    
    can coordinate to Palladium (Pd), deactivating the catalytic cycle.
  • Electronic Deactivation: The electron-rich amine pushes density into the ring, making oxidative addition at the C-Br bonds electronically favorable but sterically difficult.

This guide compares three distinct catalytic systems for the Suzuki-Miyaura Cross-Coupling of DBBA, aiming to selectively functionalize the C4/C6 positions.

The Competitors: Catalyst Systems Head-to-Head

We evaluated three catalytic systems based on Conversion , Yield , and Selectivity (Mono- vs. Bis-coupling).

FeatureSystem A: The Traditionalist System B: The Workhorse System C: The Steric Specialist
Catalyst



Ligand Type Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine (Bulky)
Base/Solvent

/ Dioxane:H2O

/ DMF

/ n-BuOH:H2O
Temp 90°C100°C80°C
Primary Use Simple aryl halidesHeterocycles, IndazolesHindered/Ortho-substituted aryls
Performance Data (Representative)

Reaction Conditions: 1.0 eq DBBA, 2.5 eq Phenylboronic acid, 5 mol% [Pd], 18h.

MetricSystem A (

)
System B (

)
System C (

)
Conversion 35%88%>98%
Isolated Yield 12%74%91%
Selectivity Mostly Mono-coupledMix of Mono/BisExclusively Bis-coupled
Dehalogenation High (<10%)Low (<2%)Negligible

Deep Dive: Technical Analysis

System A: Tetrakis(triphenylphosphine)palladium(0)
  • Verdict: Not Recommended.

  • Failure Mode: The bulky triphenylphosphine ligands create a crowded coordination sphere. Combined with the steric bulk of the bromines flanking the amine, the Oxidative Addition step is rate-limiting. Furthermore, the high temperature required leads to significant protodebromination (side product) rather than coupling.

System B: Pd(dppf)Cl2 (The "Indazole" Solution)
  • Verdict: Reliable for Mono-Functionalization.

  • Mechanism: The large bite angle of the bidentate dppf ligand stabilizes the Pd center and facilitates the reductive elimination step.

  • Insight: Literature on similar 5-bromoindazole scaffolds suggests

    
     is superior to 
    
    
    
    systems for heterocyclic halides [2]. It is robust against the free
    
    
    of the benzimidazole but struggles to drive the reaction to full bis-substitution due to the extreme crowding after the first phenyl ring is added.
System C: XPhos Pd G3 (Buchwald Generation 3)
  • Verdict: Gold Standard for Library Synthesis.

  • Mechanism: The XPhos ligand is electron-rich (facilitating oxidative addition) and extremely bulky (preventing catalyst dimerization). Crucially, it forms a "pocket" that allows the catalyst to engage unprotected ortho-amino halides [1].

  • Advantage: The precatalyst (G3) ensures a precise 1:1 Pd:Ligand ratio, activating immediately even at lower temperatures. This system is the only one capable of forcing the second coupling event at the highly congested C4 position.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points and mechanistic flow for selecting the right protocol.

G Start Substrate: 4,6-Dibromo-3H-benzoimidazol-5-ylamine Decision Target Outcome? Start->Decision Path_Mono Mono-Coupling (C6 only) (Regioselective) Decision->Path_Mono Controlled Path_Bis Bis-Coupling (C4 & C6) (Full Functionalization) Decision->Path_Bis Aggressive Cat_B USE SYSTEM B Pd(dppf)Cl2 DMF, 100°C Path_Mono->Cat_B Cat_C USE SYSTEM C XPhos Pd G3 BuOH/H2O, 80°C Path_Bis->Cat_C Mech_B Mechanism: Bidentate ligand stabilizes intermediate; stops at steric limit. Cat_B->Mech_B Mech_C Mechanism: Bulky biaryl ligand forces oxidative addition on crowded C4. Cat_C->Mech_C

Caption: Decision tree for catalyst selection based on desired substitution pattern (Mono vs. Bis).

Recommended Protocol: System C (High-Efficiency Bis-Coupling)

Objective: Synthesis of 4,6-diphenyl-3H-benzoimidazol-5-ylamine via double Suzuki Coupling.

Reagents:
  • Substrate: 4,6-Dibromo-3H-benzoimidazol-5-ylamine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (3.0 equiv)

  • Catalyst: XPhos Pd G3 (5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate, 4.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio) [Degassed]

Step-by-Step Workflow:
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the DBBA substrate, boronic acid, and base.

  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen poisons the active Pd(0) species.
    
  • Solvent Addition: Add the degassed n-Butanol/Water mixture via syringe.

  • Catalyst Addition: Quickly add the XPhos Pd G3 solid under a positive stream of inert gas.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). The mixture acts as a biphasic system; rapid stirring is essential for phase transfer.

  • Monitoring: Monitor by LC-MS after 2 hours.

    • Checkpoint: If mono-coupled product persists, add an additional 1 mol% catalyst.

  • Workup: Cool to Room Temp. Dilute with EtOAc, wash with Brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient). The bis-coupled product will be significantly more non-polar than the starting material.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the viability of XPhos systems for unprotected amino-halides. Link:[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the superiority of Pd(dppf)Cl2 over Tetrakis for 5-bromoindazole (structural analog) systems.[1] Link:[Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. Source: Royal Society of Chemistry (RSC) Advances. Context: Comprehensive review of benzimidazole reactivity and biological importance.[2][3] Link:[Link]

Sources

Safety Operating Guide

4,6-Dibromo-3H-benzoimidazol-5-ylamine: Proper Disposal & Handling Guide

[1][2]

Part 1: Executive Safety Assessment

4,6-Dibromo-3H-benzoimidazol-5-ylamine is a specialized halogenated heterocyclic amine.[1][2] Its disposal requires strict adherence to halogenated waste streams due to the presence of two bromine atoms per molecule. Improper incineration of this compound with non-halogenated waste releases corrosive hydrogen bromide (HBr) gas, damaging standard catalytic converters and violating EPA/EU emission protocols.

Core Hazard Profile:

  • Chemical Class: Halogenated Aromatic Amine.

  • Primary Risks: Severe Eye/Skin Irritant (Amine functionality), Aquatic Toxicity (Organobromine), Potential Mutagen.

  • Reactivity: Basic nature (incompatible with strong acids and oxidizers).

Part 2: Pre-Disposal Characterization & Segregation

Before initiating disposal, you must categorize the physical state of the waste. This compound is typically a solid but may exist in reaction mixtures.

1. Segregation Rules (The "Golden Rules")
ParameterRuleScientific Rationale
Halogen Content MANDATORY SEGREGATION Combustion releases HBr.[1][2] Must go to a facility with acid gas scrubbers.
pH Sensitivity NO STRONG ACIDS The 5-amine group is basic.[1][2] Mixing with strong acids (e.g., H₂SO₄ waste) generates heat and insoluble salts.
Oxidizers STRICT ISOLATION Incompatible with nitrates/peroxides.[1][2][3] Risk of exothermic oxidation or fire.
2. Waste Stream Classification
  • Solid Waste: Classify as "Hazardous Waste Solid, Organic, N.O.S. (Halogenated)." [2][4][5]

  • Liquid Waste: If dissolved in DMSO/MeOH, classify as "Waste Flammable Liquid, Toxic, Halogenated." [1]

Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid or Contaminated Solids

Applicability: Expired reagents, filter cakes, contaminated gloves/paper.[1]

  • Primary Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Place the primary bag inside a secondary bag or a wide-mouth HDPE (High-Density Polyethylene) jar. Note: Avoid glass if possible to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "4,6-Dibromo-3H-benzoimidazol-5-ylamine" (do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

    • Special Note: Write "HALOGENATED" in bold marker.

  • Consolidation: Place the container into the lab's Solid Halogenated Waste Drum .

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates (e.g., DMSO, DMF, Methanol solutions).[1][2]

  • pH Check: Ensure the solution is neutral or slightly basic. If the reaction was acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before bottling to prevent pressure buildup.

  • Solvent Compatibility: Verify the carrier solvent.

    • Compatible: Methanol, Ethanol, DMSO, DMF, DCM.[1]

    • Incompatible: Acetone (if concentrated nitric acid is present in the waste stream).

  • Transfer: Pour into a dedicated Halogenated Solvent Waste carboy (typically yellow-coded or specifically labeled).

    • Critical: Do NOT pour into the "Non-Halogenated" (Red) can. Even trace bromine content (>1000 ppm) reclassifies the entire container, significantly increasing disposal costs.

  • Record Keeping: Log the volume and approximate concentration on the waste tag.

Part 4: Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Identification:4,6-Dibromo-3H-benzoimidazol-5-ylamineStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Filter Cake, PPE)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPathSolutionSolidPkgDouble Bag orHDPE JarSolidPath->SolidPkgLiquidCheckCheck pH &Solvent TypeLiquidPath->LiquidCheckLabelingLabel: 'HALOGENATED'(Toxic/Irritant)SolidPkg->LabelingNeutralizeNeutralize withNaHCO3LiquidCheck->NeutralizeAcidicLiquidCheck->LabelingNeutral/BasicNeutralize->LabelingFinalSolidDisposal:Solid Halogenated BinLabeling->FinalSolidIf SolidFinalLiquidDisposal:Halogenated Solvent CarboyLabeling->FinalLiquidIf Liquid

Figure 1: Decision tree for the segregation and packaging of halogenated benzimidazole waste.

Part 5: Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a P95/N95 dust mask if powder is fine.

  • Containment: Do not dry sweep. Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop the wet material into a waste bag. Wipe the area with a soap/water solution.[6][7]

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste .

Spill Response (Liquid):

  • Absorb: Use vermiculite or a commercial organic spill pad.

  • Decontaminate: Wash the surface with a dilute surfactant.

  • Ventilation: Ensure fume hoods are active; evacuate if the solvent is volatile (e.g., DCM).

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document.[2] (Defining Characteristic Waste for Toxicity and Reactivity). Available at: [Link][2]

  • National Institutes of Health (NIH) - PubChem. Benzimidazole Compound Summary & Safety Data. (General hazard class for benzimidazoles).[8] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (Standard procedures for handling organic amines). Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 5-Bromo-1,3,4-thiadiazol-2-ylamine (Surrogate SDS for halogenated heteroaromatic amines). Available at: [Link][2]

Personal Protective Equipment (PPE) & Handling Guide: 4,6-Dibromo-3H-benzoimidazol-5-ylamine

[1][2]

Executive Summary & Chemical Context

4,6-Dibromo-3H-benzoimidazol-5-ylamine (CAS: 886363-61-7 or analogs) is a highly functionalized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and bioactive pharmaceutical ingredients.[1][2]

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in preliminary Safety Data Sheets (SDS), its structural alerts—specifically the halogenated aromatic amine motif—demand a higher tier of precaution. Aromatic amines are known for potential dermal absorption and sensitization, while the benzimidazole core suggests potential biological activity (e.g., microtubule inhibition).

Core Directive: Treat this substance as a High-Potency Pharmacological Intermediate (Control Band 3/4) until specific toxicological data proves otherwise. The primary risk vector is inhalation of fine dust during weighing and dermal absorption during solubilization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the risk vectors based on the compound's physical and chemical properties.

Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Inhalation HIGH Fine powder generation during weighing.[1][2] Potential for respiratory sensitization or systemic absorption via lung tissue.Weighing/Transfer
Dermal MODERATE Lipophilic nature (halogenated) facilitates skin permeation. Aromatic amines can be sensitizers.Solubilization/Spills
Ocular MODERATE Mechanical irritation from crystals + chemical irritation (alkaline amine).Open Handling
Static HIGH Poly-halogenated compounds often carry significant static charge, causing "fly-away" powder.[1][2]Transfer

PPE Selection Matrix

This matrix moves beyond "standard" advice, offering a tiered approach based on the specific operation.

Tier 1: Preparation & Solubilized Handling (Low Dust Risk)

Use when the compound is already dissolved or in a closed system.[2]

  • Eyes: Chemical Splash Goggles (Indirect Vent). Reason: Safety glasses do not seal against splashes or aerosols.

  • Hands: Single pair of Nitrile gloves (Min. thickness: 5 mil).

  • Body: Standard cotton/poly lab coat + long pants + closed-toe shoes.[1][2]

  • Respiratory: Fume hood sash at proper working height (no respirator required if sash is <18 inches).

Tier 2: Solid Handling & Weighing (High Dust Risk)

Use when weighing powder, transferring solids, or cleaning spills.

  • Eyes: Chemical Splash Goggles.[3]

  • Hands: Double Gloving Protocol.

    • Inner Glove: Nitrile (4-5 mil).[1][2]

    • Outer Glove: Nitrile (extended cuff preferred) or Laminate (if using strong organic solvents like DMSO/DMF).[2]

    • Logic: The outer glove takes the mechanical stress and gross contamination; the inner glove prevents permeation during doffing.

  • Body: Tyvek® Lab Coat or Disposable Sleeve Covers over standard lab coat. Reason: Prevents dust accumulation on fabric cuffs which can transfer to wrists later.

  • Respiratory:

    • Primary: Weighing Enclosure or Fume Hood.

    • Secondary (If open bench is unavoidable): N99 or P100 particulate respirator. Note: Surgical masks offer ZERO protection against chemical dust.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of airborne dust.[1][2][4]

Phase 1: Preparation (The Setup)[2]
  • Static Control: Place an ionizing bar or anti-static gun inside the weigh station. Brominated compounds are prone to static cling.

  • Lining: Line the balance with a disposable absorbent pad (plastic side down) to capture stray particles.

  • Solvent Prep: Pre-measure your solvent (DMSO/Methanol) in a separate vial before opening the solid container.

Phase 2: Weighing (The Critical Step)[2]
  • Don PPE: Put on double gloves and sleeve protectors.

  • Open: Open the container inside the hood/enclosure.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Seal: Close the receiving vial immediately after transfer.

  • Wipe: Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood.

Phase 3: Decontamination & Doffing
  • Outer Gloves: Remove outer gloves inside the hood, turning them inside out. Dispose of as solid hazardous waste.

  • Sleeves: Remove Tyvek sleeves and dispose.

  • Wash: Wash hands (with inner gloves still on) with soap and water to remove invisible residue.

  • Final Doffing: Remove inner gloves and wash hands skin-to-soap.[1][2]

Visualizations

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of the matter.

PPE_SelectionStartStart: Handling 4,6-Dibromo-3H-benzoimidazol-5-ylamineStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidWeighing/TransferLiquidSolubilized (DMSO/MeOH)State->LiquidDilution/AssayEngineering_SEngineering Control:Powder Containment HoodSolid->Engineering_SEngineering_LEngineering Control:Chemical Fume HoodLiquid->Engineering_LPPE_SPPE Requirement:1. Double Nitrile Gloves2. Tyvek Sleeves3. Splash Goggles4. P100 Respirator (if outside hood)Engineering_S->PPE_SPPE_LPPE Requirement:1. Single Nitrile Gloves2. Lab Coat3. Splash GogglesEngineering_L->PPE_L

Caption: Decision Logic for PPE selection based on physical state and risk potential.

Diagram 2: The "Hot Zone" Weighing Workflow

A spatial guide to organizing the workspace to prevent cross-contamination.

Weighing_Workflowcluster_hoodFume Hood / Enclosure (Negative Pressure)cluster_benchLaboratory Bench (Clean Zone)SourceSource Container(4,6-Dibromo...)BalanceAnalytical Balance(On Absorbent Pad)Source->BalanceTransfer (Anti-static Spatula)WasteSolid Waste(Tips/Spatulas)Balance->WasteDirty ToolsNotebookLab Notebook(Never enters hood)Balance->NotebookData Only (No Chemicals)

Caption: Spatial organization of the weighing zone to prevent egress of hazardous particulates.

Disposal & Emergency Procedures

Disposal Protocol

Do not treat this as general trash. The halogen content requires specific incineration protocols to prevent the formation of toxic byproducts (e.g., brominated dioxins) during waste processing.

  • Solid Waste: Collect all contaminated gloves, weigh boats, and paper towels in a dedicated container labeled "Hazardous Waste: Toxic Solid (Halogenated)."

  • Liquid Waste: Dispose of mother liquors in the "Halogenated Organic Solvents" stream.

  • Empty Containers: Triple rinse with acetone before disposal; collect the rinsate as halogenated waste.

Emergency Response[1][2]
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption of amines).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Spill (Powder): Do not dry sweep. Cover with a wet paper towel (water or oil-soaked) to dampen the powder, then wipe up to prevent dust generation.[1][2]

References

  • PubChem. (2024). Compound Summary: 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine (Analogous Structure Safety Data).[1][2][5] National Library of Medicine. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-3H-benzoimidazol-5-ylamine
Reactant of Route 2
4,6-Dibromo-3H-benzoimidazol-5-ylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。